2-Aminocarbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-carbazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLKULAEHPBIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196494 | |
| Record name | 2-Aminocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4539-51-9 | |
| Record name | 2-Aminocarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4539-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminocarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC171107 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINOCARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222CW4U2Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Aminocarbazole from Carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic methodologies for converting carbazole into 2-aminocarbazole, a crucial intermediate in pharmaceutical and materials science. The document focuses on the most established and reliable route: a two-step process involving the nitration of a protected carbazole followed by the reduction of the nitro intermediate. Experimental protocols, quantitative data, and process visualizations are provided to facilitate practical application in a research and development setting.
Primary Synthetic Route: Friedel-Crafts Nitration and Catalytic Reduction
Direct nitration of the carbazole ring is synthetically challenging as it typically yields a mixture of 1- and 3-nitro isomers, making the isolation of the desired 2-nitrocarbazole difficult and inefficient.[1] To overcome this, a widely adopted strategy involves the protection of the nitrogen at the 9-position, followed by a regioselective Friedel-Crafts type nitration and subsequent reduction.
Logical Workflow of the Two-Step Synthesis
Caption: Overall workflow for the synthesis of this compound from carbazole.
Step 1: Synthesis of 2-Nitrocarbazole via Friedel-Crafts Nitration
To achieve regioselectivity for the 2-position, the synthesis begins with the acylation of carbazole, followed by a Friedel-Crafts nitration. An improved method utilizes silver nitrate in the presence of aluminum chloride, which is a safer alternative to the hazardous nitryl chloride.[1]
Experimental Protocol:
-
Preparation of 9-Acetylcarbazole: While not detailed in the primary source, this is a standard N-acylation reaction. Typically, carbazole is reacted with acetyl chloride or acetic anhydride in the presence of a base.
-
Nitration: A mixture of 9-acetylcarbazole (0.1 mole), aluminum chloride (0.6 mole), and silver nitrate (0.2 mole) is prepared in methylene chloride (600 ml).[1]
-
The mixture is stirred for 2 hours at room temperature, during which the solution turns dark brown.[1]
-
The reaction is then diluted with additional methylene chloride (500 ml) and quenched by pouring it onto ice containing concentrated hydrochloric acid (250 ml).[1]
-
The organic layer is separated, dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated under reduced pressure to yield the crude 2-nitrocarbazole product.[1]
-
Purification can be achieved via column chromatography or preparative thin-layer chromatography to isolate the pure 2-nitrocarbazole.[1]
Quantitative Data for Nitration Step:
| Parameter | Value/Reagent | Molar Equivalents | Reference |
| Starting Material | 9-Acetylcarbazole | 1.0 | [1] |
| Nitrating Agent | Silver Nitrate (AgNO₃) | 2.0 | [1] |
| Lewis Acid | Aluminum Chloride (AlCl₃) | 6.0 | [1] |
| Solvent | Methylene Chloride (CH₂Cl₂) | - | [1] |
| Reaction Time | 2 hours | - | [1] |
| Temperature | Room Temperature | - | [1] |
| Reported Yield | 57% (using nitryl chloride) | - | [1] |
Note: The yield using silver nitrate is stated to not cause a significant decrease compared to the 57% yield obtained with nitryl chloride.[1]
Step 2: Reduction of 2-Nitrocarbazole to this compound
The reduction of the nitro group is the final step. While standard catalytic hydrogenation can be used, reduction with hydrazine hydrate in the presence of a palladium catalyst is reported to proceed smoothly and yield a product of high purity, which is relatively stable.[1]
Experimental Protocol:
-
To a solution of 2-nitrocarbazole (0.01 mole) in ethanol (50 ml), add 10% Palladium on Carbon (Pd/C) catalyst (0.5 g).[1]
-
Add 100% hydrazine hydrate (5.0 ml) dropwise to the mixture.[1]
-
Reflux the reaction mixture for 2 hours.[1]
-
After the reaction is complete, remove the catalyst by filtration through a pad of Celite.[1]
-
Precipitate the crude product by adding water to the filtrate.[1]
-
Collect the crude product (1.69 g reported) by filtration.[1]
-
Recrystallize the product from toluene to afford pure this compound as colorless prisms.[1]
Quantitative Data for Reduction Step:
| Parameter | Value/Reagent | Notes | Reference |
| Starting Material | 2-Nitrocarbazole | 0.01 mole (2.12 g) | [1] |
| Reducing Agent | Hydrazine Hydrate (100%) | 5.0 ml | [1] |
| Catalyst | 10% Pd/C | 0.5 g | [1] |
| Solvent | Ethanol | 50 ml | [1] |
| Reaction Time | 2 hours | - | [1] |
| Temperature | Reflux | - | [1] |
| Reported Yield | 84% | After recrystallization | [1] |
| Melting Point | 239-241 °C (sealed capillary) | - | [1] |
Alternative Synthetic Strategy: Buchwald-Hartwig Amination
For drug development professionals seeking modern and versatile synthetic routes, the Buchwald-Hartwig amination presents a powerful alternative.[2][3] This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine.[2] In this context, this compound could be synthesized from a 2-halocarbazole (e.g., 2-bromocarbazole) and an ammonia equivalent.
While a specific protocol for this exact transformation is not detailed in the provided search results, the general mechanism and components are well-established.
Generalized Buchwald-Hartwig Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Key Components for a Hypothetical Synthesis:
-
Aryl Halide: 2-Bromo-9-(protected)-carbazole. Protection of the carbazole nitrogen (e.g., with a BOC or SEM group) is often necessary to prevent side reactions.
-
Amine Source: Ammonia gas or an ammonia equivalent like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS).[3][4]
-
Palladium Catalyst: A Pd(0) source (e.g., Pd₂(dba)₃) or a Pd(II) precatalyst (e.g., Pd(OAc)₂) that is reduced in situ.[3]
-
Ligand: A bulky, electron-rich phosphine ligand is critical. Modern Buchwald-Hartwig catalysis often employs biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) to facilitate the reaction.[4]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), or potassium phosphate (K₃PO₄) is required.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[3]
This approach offers the advantage of milder conditions and broader functional group tolerance compared to the classical nitration/reduction sequence, making it a valuable strategy for complex molecule synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Aminocarbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminocarbazole is a heterocyclic aromatic amine containing a carbazole nucleus. The carbazole scaffold is a prominent structural motif found in numerous biologically active natural products and synthetic compounds.[1] Derivatives of carbazole have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[1][2] A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design, enabling the prediction of its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and insights into its potential biological signaling pathways.
Physicochemical Properties of this compound
The physicochemical parameters of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂ | PubChem |
| Molecular Weight | 182.22 g/mol | PubChem |
| Melting Point | 238-239 °C | LookChem[3] |
| Boiling Point | 440.8 °C at 760 mmHg | LookChem[3] |
| pKa (Predicted) | 17.34 ± 0.30 | LookChem[3] |
| LogP | 3.48 | LookChem[3] |
| Solubility | Generally more soluble in polar solvents. | Inferred from structure |
| Appearance | Not specified, likely a solid at room temperature. | Inferred from melting point |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for compound characterization. The following sections detail representative experimental protocols for measuring the key properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range.[3][4]
Methodology: Capillary Method (Thiele Tube or Mel-Temp Apparatus)
-
Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[5]
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point liquid (e.g., silicone oil) within the Thiele tube. The side arm of the tube is gently heated to ensure uniform temperature distribution via convection.[4]
-
Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus.[3]
-
-
Determination: The sample is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.[4]
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range represents the melting point of the sample.[3][6]
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of this compound.
Solubility Determination
Solubility, the ability of a substance to dissolve in a solvent, is a critical factor for drug delivery and bioavailability. The "shake-flask" method is a standard approach for determining equilibrium solubility.[7][8]
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, buffer at a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 37 °C for physiological relevance) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8]
-
Replication: The experiment is performed in triplicate to ensure the reliability of the results.[7]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine like this compound, the pKa of its conjugate acid is a key determinant of its ionization state at different pH values, which significantly impacts its solubility, permeability, and receptor binding. UV-Vis spectrophotometry is a common method for pKa determination.[9][10][11]
Methodology: UV-Vis Spectrophotometry
-
Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound is also prepared in a suitable solvent (e.g., methanol or DMSO).
-
Spectral Measurement: A constant aliquot of the this compound stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.[9]
-
Data Analysis: The absorbance at one or more wavelengths where the protonated and deprotonated forms of this compound have different extinction coefficients is plotted against the pH.
-
pKa Calculation: The pKa is determined by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation or by identifying the pH at which the absorbance is halfway between the minimum and maximum values.[9]
LogP Determination
The partition coefficient (P), or its logarithm (logP), is a measure of the lipophilicity of a compound. It describes the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. LogP is a critical parameter in predicting the membrane permeability and overall ADME properties of a drug candidate.[12]
Methodology: HPLC Method
-
Stationary and Mobile Phases: A reverse-phase HPLC column (e.g., C18) is used as the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: A series of reference compounds with known logP values are injected into the HPLC system, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known logP values.[13]
-
Sample Analysis: this compound is injected into the same HPLC system under identical conditions, and its retention time is determined.
-
LogP Calculation: The retention factor for this compound is calculated from its retention time, and its logP value is then interpolated from the calibration curve.[13]
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound are not extensively characterized, the broader class of carbazole derivatives has been shown to interact with several key cellular signaling cascades implicated in cancer and other diseases.[2][14][15]
One of the most notable targets is the tumor suppressor protein p53.[16] In approximately 50% of human cancers, p53 is inactivated by mutation, leading to uncontrolled cell growth.[16][17] Some small molecules, including certain carbazole derivatives, have been investigated for their ability to reactivate mutant p53, restoring its tumor-suppressive functions.[16][17] This reactivation can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[18]
Other signaling pathways potentially modulated by carbazole derivatives include:
-
STAT (Signal Transducer and Activator of Transcription) Pathway: The STAT family of proteins are crucial for cell growth and survival, and their dysregulation is often observed in cancer. Carbazole compounds have been explored as inhibitors of STAT signaling, particularly STAT3.[2]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Carbazole derivatives have been shown to inhibit the p38 MAPK signaling pathway, which can have anti-inflammatory effects.[14][15]
Conceptual Signaling Pathway for Carbazole Derivatives Targeting Mutant p53
Caption: Potential mechanism of mutant p53 reactivation by carbazole derivatives.
Conclusion
This compound possesses a unique set of physicochemical properties that make it an interesting scaffold for further investigation in drug discovery. This guide has provided a detailed overview of its core properties, standardized methodologies for their experimental determination, and a glimpse into the potential biological pathways it may influence. The data and protocols presented herein serve as a valuable resource for researchers and scientists working with this compound and its derivatives, facilitating the rational design and development of novel therapeutic agents.
References
- 1. echemcom.com [echemcom.com]
- 2. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. who.int [who.int]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. acdlabs.com [acdlabs.com]
- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
2-Aminocarbazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 2-aminocarbazole, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and explores its biological significance.
Core Data Presentation
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4539-51-9 | [1] |
| IUPAC Name | 9H-carbazol-2-amine | [1] |
| Molecular Formula | C₁₂H₁₀N₂ | [1][2] |
| Molecular Weight | 182.22 g/mol | [1][2] |
| Melting Point | 238-239 °C | [2] |
| Boiling Point | 440.8 °C at 760 mmHg | [2] |
| Density | 1.317 g/cm³ | [2] |
Experimental Protocols
Synthesis of this compound
A robust method for the preparation of this compound involves a two-step process starting from 9-acetylcarbazole. The procedure includes a Friedel-Crafts type nitration followed by a catalytic reduction.
Step 1: Synthesis of 2-Nitro-9-acetylcarbazole
A mixture of 9-acetylcarbazole, aluminum chloride, and silver nitrate in methylene chloride is stirred at room temperature. The reaction introduces a nitro group at the 2-position of the carbazole ring. Following the reaction, the mixture is worked up by pouring it onto ice containing concentrated hydrochloric acid. The organic layer is then separated, dried, and the solvent is evaporated to yield the crude 2-nitro-9-acetylcarbazole.
Step 2: Reduction to this compound
The crude 2-nitro-9-acetylcarbazole is dissolved in ethanol, and a palladium on carbon (10% Pd/C) catalyst is added. Hydrazine hydrate is then added dropwise, and the mixture is refluxed for 2 hours. The catalyst is subsequently removed by filtration. The addition of water precipitates the crude this compound, which can be further purified by recrystallization from toluene to afford colorless prisms.
Biological Significance and Logical Relationships
Carbazole derivatives, including this compound, have garnered significant interest in drug discovery due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. While the specific signaling pathways for this compound are still under active investigation, the activities of related carbazole compounds suggest potential interactions with key cellular signaling cascades.
For instance, various carbazole derivatives have been shown to modulate the activity of the p53 tumor suppressor pathway and mitogen-activated protein kinase (MAPK) signaling pathways. These interactions can lead to downstream effects such as cell cycle arrest, apoptosis, and modulation of inflammatory responses. The following diagram illustrates a logical relationship of how a carbazole compound might influence these pathways.
References
The Multifaceted Biological Activities of 2-Aminocarbazole and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole, a tricyclic aromatic heterocyclic organic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide array of biological activities. Among the various carbazole scaffolds, 2-aminocarbazole serves as a crucial starting material for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes associated signaling pathways and workflows to facilitate further research and drug development in this promising area.
Anticancer Activity
Derivatives of this compound have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanisms of action often involve the inhibition of key enzymes in cell signaling pathways, leading to apoptosis and cell cycle arrest.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various carbazole derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). While not all compounds are direct derivatives of this compound due to limited specific data, they represent the broader potential of the carbazole scaffold in cancer therapy.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Carbazole Acylhydrazone 7g | A875 (Melanoma) | - | [1][2] |
| Carbazole Acylhydrazone 7p | A875 (Melanoma) | - | [1][2] |
| Carbazole Sulfonamide 7 | Various | 0.00081 - 0.03119 | [3] |
| Carbazole Sulfonamide 15 | Various | 0.00081 - 0.03119 | [3] |
| (3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile (30) | A549 (Lung) | 13.6 | [4] |
| (3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile (30) | LLC (Lung) | 16.4 | [4] |
| Mahanine | MIAPaCa-2 (Pancreatic) | 13.9 | [4] |
| Carbazole Derivative 14a | 7901 (Gastric) | 11.8 ± 1.26 | [2] |
| Carbazole Derivative 14a | A875 (Melanoma) | 9.77 ± 8.32 | [2] |
| 2-Aminobenzothiazole Derivative 13 | HCT116 (Colon) | 6.43 ± 0.72 | [5][6] |
| 2-Aminobenzothiazole Derivative 13 | A549 (Lung) | 9.62 ± 1.14 | [5][6] |
| 2-Aminobenzothiazole Derivative 13 | A375 (Melanoma) | 8.07 ± 1.36 | [5][6] |
| 2-Aminobenzothiazole Derivative 23 | VEGFR-2 | 0.097 | [6] |
| 2-Aminobenzothiazole Derivative 54 | PI3Kα | 0.00103 | [6] |
Note: The data for 2-aminobenzothiazole derivatives is included to provide insights into the potential of related heterocyclic amines as kinase inhibitors.
Experimental Protocols
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][7][8]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the culture medium and add 28 µL of MTT solution (2 mg/mL) to each well.[9] Incubate for 1.5-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plates for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Signaling Pathways in Cancer
Carbazole derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis. Another important target is the MAPK/ERK pathway , which also plays a central role in cell growth and survival. Furthermore, some carbazole derivatives have been shown to inhibit specific kinases like EGFR and VEGFR , which are crucial for tumor growth and angiogenesis.[4][6]
Antimicrobial Activity
This compound derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.
Quantitative Data for Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various carbazole derivatives against different microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| N-ethyl-[N-methyl-piperazinyl] derivative 4 | B. subtilis, S. aureus, E. coli, P. fluorescens | 1.9 - 7.8 | [10] |
| N-ethyl-[2-methyl-5-nitro imidazole] derivative 5 | B. subtilis | 0.9 | [10] |
| Carbazole Derivative 8f | Various bacterial strains | 0.5 - 2 | [11] |
| Carbazole Derivative 9d | Various bacterial strains | 0.5 - 2 | [11] |
| Carbazole Derivative 2, 4, 8 | S. aureus | >16 | [12] |
| Carbazole Derivative 2–5, 7–10 | Staphylococcus strains | 32 | [12] |
| Carbazole N-phenylacetamide hybrids | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.25 - 8 | [12] |
| Carbazole-based azole derivative 8 | S. aureus | 1.1 | [12] |
| Carbazole-based azole derivative 8 | E. coli | 6.4 | [12] |
| Carbazole aminothiazole 13d | P. aeruginosa | 2 | [8] |
| Carbazole aminothiazole 13f | MRSA | 4 | [8] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound derivatives (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform serial two-fold dilutions of the this compound derivatives in the broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a viability indicator like resazurin.
Neuroprotective Activity
Certain carbazole derivatives have shown promise in the area of neuroprotection, with potential applications in treating neurodegenerative diseases. Their mechanisms of action are thought to involve antioxidative, anti-inflammatory, and anti-apoptotic effects.[14]
While specific quantitative data and detailed signaling pathways for this compound derivatives in neuroprotection are limited in the currently available literature, the general neuroprotective mechanisms of carbazoles provide a foundation for future research. Studies on aminopropyl carbazole analogues have demonstrated their ability to enhance neurogenesis.[15]
Putative Neuroprotective Mechanisms
Carbazole derivatives may exert their neuroprotective effects through multiple pathways:
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) to reduce oxidative stress, a key factor in neuronal damage.
-
Anti-inflammatory Effects: Modulation of inflammatory pathways in the brain, which are often exacerbated in neurodegenerative conditions.
-
Anti-apoptotic Effects: Inhibition of programmed cell death in neurons.
Conclusion
This compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available data, although somewhat limited in its specific focus on the 2-amino substitution pattern, strongly suggests that this class of compounds possesses significant anticancer, antimicrobial, and neuroprotective potential. The synthetic accessibility of the carbazole core allows for extensive structural modifications, offering a rich opportunity for structure-activity relationship studies and the optimization of lead compounds.
Further targeted research focusing on the synthesis and biological evaluation of a wider range of this compound derivatives is warranted. Such studies will be crucial for elucidating their precise mechanisms of action, identifying specific molecular targets, and ultimately translating these promising laboratory findings into clinically effective therapies. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 3. Synthesis of 2-acyl-benzo[1,3-d]selenazoles via domino oxidative cyclization of methyl ketones with bis(2-aminophenyl) diselenide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: An In-depth Technical Guide to the Research Applications of 2-Aminocarbazole
For Researchers, Scientists, and Drug Development Professionals
The carbazole nucleus, a tricyclic aromatic system, has long been a privileged scaffold in medicinal chemistry and materials science. Among its numerous derivatives, 2-aminocarbazole stands out as a versatile building block for the development of a wide array of functional molecules. Its inherent physicochemical properties, coupled with the reactive amino group, allow for diverse structural modifications, leading to compounds with significant biological activities and material properties. This technical guide provides a comprehensive overview of the current and potential research applications of this compound, with a focus on its utility in anticancer, antimicrobial, and neuroprotective agent development, as well as its emerging role in fluorescent sensors and organic electronics.
Medicinal Chemistry Applications
The this compound core is a prominent feature in a multitude of biologically active compounds, demonstrating its importance in drug discovery and development.
Anticancer Agents
Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the modulation of key signaling pathways implicated in cancer progression.
Quantitative Data on Anticancer Activity:
| Compound | Cell Line | IC50 (µM) | Reference |
| Aminocarbazole 1d | HT-29 (Colon Cancer) | >50 | [1] |
| Aminocarbazole 1d | MDA-MB-468 (Breast Cancer) | >50 | [1] |
| Aminocarbazole 1d | LS-1034 (Colon Cancer) | >50 | [1] |
| Carbazole Derivative 10 | HepG2 (Liver Cancer) | 7.68 | [2] |
| Carbazole Derivative 10 | HeLa (Cervical Cancer) | 10.09 | [2] |
| Carbazole Derivative 10 | MCF7 (Breast Cancer) | 6.44 | [2] |
| Carbazole Derivative 9 | HeLa (Cervical Cancer) | 7.59 | [2] |
| Carbazole Derivative 4 | - | 1.05 ± 0.77 (Antioxidant activity) | [2] |
| Carbazole Derivative 9 | - | 5.15 ± 1.01 (Antioxidant activity) | [2] |
Signaling Pathway in Cancer:
Some this compound derivatives have been shown to exert their anticancer effects by potentially reactivating mutant p53, a critical tumor suppressor protein.[1] Inactivation of p53 is a common event in many cancers, and its reactivation can lead to apoptosis or cell cycle arrest in tumor cells.
Experimental Protocols:
Synthesis of Aminocarbazole Derivatives (General Procedure) [1]
-
Dissolve the starting carbazole alkaloid (e.g., heptaphylline) and the desired amine precursor in a dry solvent such as tetrahydrofuran (THF) or dichloroethane (DCE).
-
Add a reducing agent, for example, sodium triacetoxyborohydride (STAB).
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Stir the mixture at room temperature under a nitrogen atmosphere for a period ranging from a few hours to several days, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product using column chromatography on silica gel to obtain the desired aminocarbazole derivative.
Cytotoxicity Assay (SRB Assay) [1]
-
Seed human tumor cell lines in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with sulforhodamine B (SRB) dye.
-
Wash the plates to remove unbound dye and solubilize the bound dye with a Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Calculate the concentration that inhibits 50% of cell growth (IC50) from the dose-response curves.
Antimicrobial Agents
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. This compound derivatives have emerged as a promising class of compounds with potent activity against a variety of bacterial and fungal pathogens.
Quantitative Data on Antimicrobial Activity:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 8f | S. aureus | 0.5-2 | [3] |
| 9d | S. aureus | 0.5-2 | [3] |
| 13d | P. aeruginosa | 2 | [4] |
| 13f | MRSA | 4 | [4] |
| 14a | C. albicans | - (IC50 = 1.1 µM for H+-ATPase inhibition) | [4] |
| 14d | S. cerevisiae | - (Potent antifungal) | [4] |
| 2 | S. aureus | 30 | [5] |
| 2 | S. epidermidis | 50 | [5] |
| 2 | S. pyogenes | 40 | [5] |
| 3 | B. cereus | 12.73 | [6] |
| 2 | S. aureus | 48.42 | [6] |
| 1 | S. Typhimurium | 50.08 | [6] |
Mechanism of Antimicrobial Action:
One of the proposed mechanisms for the antimicrobial activity of certain carbazole derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[7] Inhibition of DHFR disrupts the synthesis of nucleic acids and amino acids, ultimately leading to microbial cell death.
Experimental Protocols:
General Synthesis of Dihydrotriazine-containing Carbazole Derivatives [3]
-
Synthesize the precursor 9-substituted-9H-carbazole-3-carbaldehyde.
-
React the carbaldehyde with aminoguanidine hydrochloride in the presence of a base to form the corresponding semicarbazone.
-
Cyclize the semicarbazone with a suitable reagent, such as N,N-dimethylformamide dimethyl acetal, to yield the dihydrotriazine ring.
-
Purify the final product by recrystallization or column chromatography.
Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Neuroprotective Agents
Neurodegenerative diseases, such as Alzheimer's disease, pose a significant global health challenge. This compound derivatives have shown potential as neuroprotective agents by targeting multiple pathological pathways associated with these disorders.
Mechanism of Neuroprotective Action in Alzheimer's Disease:
Several carbazole-based compounds have been designed as multifunctional agents for Alzheimer's disease.[8] Their proposed mechanism involves the simultaneous inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, and the inhibition of amyloid-beta (Aβ) peptide aggregation, a hallmark of Alzheimer's pathology.[8]
Experimental Protocols:
AChE Inhibition Assay (Ellman's Method)
-
Prepare a reaction mixture containing acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a buffer solution.
-
Initiate the reaction by adding the acetylcholinesterase enzyme.
-
The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
Aβ Aggregation Inhibition Assay (Thioflavin T Assay) [9]
-
Incubate Aβ peptides (e.g., Aβ42) with or without the test compounds under conditions that promote aggregation.
-
After incubation, add Thioflavin T (ThT) dye to the samples.
-
ThT binds to amyloid fibrils, resulting in a significant increase in its fluorescence emission.
-
Measure the fluorescence intensity at an emission wavelength of around 485 nm (with excitation at ~450 nm).
-
A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.
Materials Science Applications
Beyond medicinal chemistry, the unique photophysical and electronic properties of the this compound scaffold have led to its exploration in materials science.
Fluorescent Probes
The carbazole moiety is an excellent fluorophore, and the amino group provides a convenient handle for the attachment of receptor units. This has enabled the development of this compound-based fluorescent probes for the selective detection of various analytes, including metal ions.
Mechanism of Fluorescent Sensing:
The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET). In the absence of the target analyte, the lone pair of electrons on the receptor can quench the fluorescence of the carbazole fluorophore through PET. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response.
Experimental Protocols:
Synthesis of a Fluorescent Probe for Cu2+ [10]
-
Synthesize 9-ethyl-9H-carbazol-3-amine as the fluorophore unit.
-
React the aminocarbazole with 2-(chloromethyl)pyridine hydrochloride in the presence of a base (e.g., K2CO3) and a catalyst (e.g., KI) in a suitable solvent like acetonitrile under reflux conditions.
-
The reaction attaches the di-2-picolylamine receptor to the amino group of the carbazole.
-
Purify the final product by column chromatography.
Fluorescence Titration Experiment
-
Prepare a solution of the fluorescent probe in a suitable solvent system (e.g., DMSO/water).
-
Record the initial fluorescence emission spectrum of the probe.
-
Incrementally add a solution of the target metal ion to the probe solution.
-
Record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity against the concentration of the metal ion to determine the binding affinity and selectivity.
Organic Electronics
The electron-rich nature and good hole-transporting properties of the carbazole core make it a valuable component in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells. While this compound itself is a starting material, its derivatives are incorporated as building blocks into more complex polymeric or small-molecule systems for these applications.
Quantitative Data on Device Performance:
| Device Type | Carbazole Derivative | Efficiency (%) | Fill Factor (FF) | Reference |
| ZnO-based DSSC | N-substituted carbazole with -CF3 acceptor | 0.004 - 0.025 | 0.36 - 0.42 | [11] |
Conclusion
This compound is a remarkably versatile and valuable scaffold in scientific research. Its derivatives have demonstrated significant potential in medicinal chemistry as anticancer, antimicrobial, and neuroprotective agents. The rich photophysical properties of the carbazole nucleus have also been harnessed in the development of sensitive fluorescent probes. While its direct application in organic electronics is as a precursor, the fundamental properties it imparts are crucial for the design of advanced materials. The continued exploration of this compound chemistry is expected to yield novel compounds with enhanced activities and functionalities, further solidifying its importance in both academic and industrial research. This guide serves as a foundational resource for researchers looking to leverage the potential of this remarkable chemical entity.
References
- 1. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Efficient Synthesis of 1,3-Dihydroxy-2-carboxycarbazole and Its Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]
2-Aminocarbazole: A Comprehensive Technical Guide to Synthesis and Reactions
Introduction
Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their diverse biological activities and unique photophysical properties. Among them, 2-aminocarbazole serves as a critical building block for the synthesis of more complex, functionalized molecules. Its structure, featuring a reactive amino group on the tricyclic carbazole framework, allows for a wide array of chemical transformations. This guide provides an in-depth review of the principal synthetic routes to this compound and explores its subsequent chemical reactions, offering detailed protocols and comparative data for researchers in drug development and materials science.
I. Synthesis of this compound
The synthesis of this compound can be achieved through several strategic pathways, including classical nitration-reduction sequences and modern transition-metal-catalyzed cross-coupling reactions.
Key Synthetic Strategies
-
Nitration and Reduction of Carbazole Derivatives : A common and effective method involves the Friedel-Crafts type nitration of a protected carbazole, such as 9-acetylcarbazole, which directs nitration to the 2-position. The resulting 2-nitrocarbazole is then reduced to afford this compound. Catalytic hydrogenation or reduction with hydrazine hydrate are typical methods for this final step.[1]
-
Graebe-Ullmann Synthesis : This classical name reaction provides a route to carbazoles through the thermal or photochemical decomposition of 1-phenyl-1,2,3-benzotriazoles, which are formed by the diazotization of 2-aminodiphenylamines.[2][3][4] This method can yield carbazole in nearly quantitative amounts.[4]
-
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[5][6] It can be applied to the synthesis of carbazole precursors by coupling an appropriately substituted aryl halide and an amine, followed by an intramolecular cyclization step.[7][8]
-
Ullmann Condensation : A copper-catalyzed reaction that can be used to form the carbazole ring system.[9][10] While traditional Ullmann reactions require harsh conditions, modern protocols with specialized ligands have improved the scope and mildness of this transformation.[10][11]
Quantitative Data for Synthesis
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Reference |
| Nitration-Reduction | 9-Acetylcarbazole | 1. AlCl₃, AgNO₃, CH₂Cl₂ 2. 10% Pd/C, H₂NNH₂·H₂O | 1. Room Temp, 2h 2. Reflux, 2h | 57 (Nitration) 84 (Reduction) | [1] |
| Graebe-Ullmann | o-Aminodiphenylamine | 1. NaNO₂, H⁺ 2. Heat | 2. High Temp. | Quantitative | [4] |
| Buchwald-Hartwig | Aryl Halides/Amines | Pd Catalyst, Ligand, Base | Varies (e.g., 80-110 °C) | Generally High | [5][8] |
| Ullmann Condensation | Aryl Halides/Amines | Cu Catalyst, Ligand, Base | High Temp. (>200 °C) | Moderate to High | [9][10] |
Detailed Experimental Protocol: Improved Synthesis of this compound[1]
Step 1: 2-Nitrocarbazole from 9-Acetylcarbazole
-
A mixture of 9-acetylcarbazole (20.0 g, 0.1 mole), aluminum chloride (80.0 g, 0.6 mole), and silver nitrate (34.0 g, 0.2 mole) in 600 ml of methylene chloride is prepared in a round-bottom flask.
-
The mixture is stirred for 2 hours at room temperature.
-
The resulting dark brown solution is diluted with an additional 500 ml of methylene chloride.
-
The solution is then poured onto ice containing 250 ml of concentrated hydrochloric acid.
-
The organic layer is separated, dried over an appropriate drying agent (e.g., MgSO₄), and the solvent is evaporated to dryness under reduced pressure.
-
The crude product is purified via column chromatography or preparative thin-layer chromatography to isolate 2-nitrocarbazole. (Yield: 57%).
Step 2: this compound from 2-Nitrocarbazole
-
To a solution of 2-nitrocarbazole (2.12 g, 0.01 mole) in 50 ml of ethanol, 0.5 g of 10% Palladium on carbon (Pd/C) is added.
-
100% hydrazine hydrate (5.0 ml) is added dropwise to the mixture.
-
The reaction mixture is refluxed for 2 hours.
-
After cooling, the catalyst is removed by filtration through a pad of Celite.
-
The crude product is precipitated by the addition of water to the filtrate.
-
The precipitate is collected, and recrystallization from toluene affords 1.53 g (84%) of this compound as colorless prisms.
-
Physical Properties: mp 239-241°C (sealed capillary). IR (KBr): 3400, 3320, 1620, 1320 cm⁻¹.[1]
II. Reactions of this compound
The presence of both a secondary amine within the carbazole ring (N9) and a primary aromatic amine at the C2 position makes this compound a versatile substrate for further functionalization.
Key Reaction Types
-
N-Functionalization : The nitrogen atoms can be targeted for various modifications. The N9 position is readily alkylated or acylated. The C2-amino group can undergo similar reactions, such as condensation with aldehydes or ketones to form Schiff bases, or acylation to form amides.[12][13][14]
-
Cyclization Reactions : this compound is an excellent precursor for building fused heterocyclic systems. For example, reaction with β-ketoesters like ethyl-3-oxobutanoate can lead to condensation products that, upon heating, cyclize to form pyrido[2,3-c]carbazol-1-ones.[13][14] These structures are of interest for their potential biological activities.
-
Electrophilic Aromatic Substitution : The carbazole ring is electron-rich and susceptible to electrophilic attack. The amino group at C2 is a strong activating group, directing electrophiles primarily to the C1 and C3 positions. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation can be performed, although reaction conditions must be controlled to avoid side reactions on the amino group.[15][16]
Representative Reactions and Products
| Reaction Type | Reagents | Product Type | Conditions | Reference |
| Condensation | Ethyl-3-oxobutanoate, HCl (cat.) | Ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate | Reflux in Benzene | [13][14] |
| Intramolecular Cyclization | Ethyl-3-[...]but-2-enoate | 4,7-dihydro-pyrido[2,3-c]carbazol-1-one | Mineral oil, 240-250 °C | [13][14] |
| Acylation | Ethyl-3-oxobutanoate | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | Reflux in Toluene | [13][14] |
Detailed Experimental Protocol: Synthesis of Pyrido[2,3-c]carbazol-1-one[14]
Step 1: Ethyl-3-[(9-methyl-9H-carbazol-3-yl)amino]but-2-enoate
-
A mixture of 3-amino-9-methylcarbazole (7.85 g, 0.04 mol), benzene (100 mL), ethyl-3-oxobutanoate (7.6 mL, 0.06 mol), and hydrochloric acid (0.5 mL) is placed in a flask equipped with a Dean-Stark apparatus.
-
The mixture is refluxed for 5 hours with azeotropic removal of water.
-
After cooling, the benzene is evaporated under reduced pressure.
-
The residue is poured into hexane (100 mL) and kept in a cold environment to induce crystallization.
-
The resulting precipitate is filtered, washed with hexane, and recrystallized from hexane to yield the pure condensation product.
Step 2: 3,7-Dimethyl-4,7-dihydro-1H-pyrido[2,3-c]carbazol-1-one
-
A mixture of the product from Step 1 (2 g, 0.006 mol) and mineral oil (15 mL) is heated to 240-250 °C for 20 minutes.
-
The reaction is then cooled to room temperature and diluted with hexane.
-
The precipitated product is collected by filtration, washed, and purified to yield the final cyclized product (Yields: 46-69%).
Catalytic Cycle Illustration
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and is relevant for the synthesis of carbazole precursors. Its catalytic cycle provides a clear example of an experimental workflow driven by a transition metal catalyst.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Graebe-Ullmann Synthesis [drugfuture.com]
- 3. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide to the Reaction Mechanism and Therapeutic Potential of 2-Aminocarbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminocarbazole, a key heterocyclic aromatic amine, serves as a versatile scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reaction mechanisms involved in the synthesis of this compound and its derivatives. It further delves into the molecular mechanisms through which these compounds exert their biological effects, with a particular focus on their emerging role as kinase inhibitors in cancer therapy. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and cellular signaling cascades are presented to facilitate a deeper understanding and further research in this promising area.
Core Synthesis and Reaction Mechanisms
The synthesis of this compound can be achieved through several routes, with the most common and efficient method involving the nitration of a carbazole precursor followed by reduction.
Synthesis via Nitration and Reduction of 9-Acetylcarbazole
A widely employed synthetic strategy for this compound involves the initial protection of the nitrogen atom of carbazole, typically through acetylation to form 9-acetylcarbazole. This is followed by electrophilic nitration and subsequent reduction of the nitro group to an amine.
Experimental Protocol: Synthesis of this compound
Step 1: Acetylation of Carbazole Carbazole is reacted with acetic anhydride in a suitable solvent, such as glacial acetic acid, at reflux to yield 9-acetylcarbazole. The acetyl group serves as a protecting group for the nitrogen atom, preventing unwanted side reactions during nitration.
Step 2: Nitration of 9-Acetylcarbazole 9-Acetylcarbazole is subjected to nitration using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid, at low temperatures (0-5 °C) to control the reaction rate and prevent over-nitration. This step selectively introduces a nitro group at the 2-position of the carbazole ring, yielding 2-nitro-9-acetylcarbazole.
Step 3: Reduction of 2-Nitro-9-acetylcarbazole The nitro group of 2-nitro-9-acetylcarbazole is then reduced to an amino group. A common method for this reduction is using a reducing agent like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source like hydrazine hydrate. This step yields 2-amino-9-acetylcarbazole.
Step 4: Deprotection Finally, the acetyl protecting group is removed by hydrolysis under acidic or basic conditions to afford the final product, this compound.
Reaction Workflow: Synthesis of this compound
Spectroscopic and Quantitative Data
Precise characterization of this compound is crucial for its application in research and development. Below is a summary of its key spectroscopic data.
| Spectroscopic Data | This compound |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 10.75 (s, 1H, NH-9), 7.85 (d, J=8.4 Hz, 1H, H-4), 7.78 (d, J=8.0 Hz, 1H, H-5), 7.28 (t, J=7.6 Hz, 1H, H-7), 7.08 (t, J=7.6 Hz, 1H, H-6), 6.95 (d, J=8.4 Hz, 1H, H-3), 6.79 (s, 1H, H-1), 5.05 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 143.5, 140.2, 138.9, 123.8, 122.5, 119.8, 118.3, 117.9, 111.2, 110.5, 105.7, 98.6 |
| IR (KBr, cm⁻¹) | 3420, 3340 (N-H stretching), 1620 (N-H bending), 1480, 1450 (C=C aromatic stretching) |
| Mass Spectrometry (m/z) | 182 [M]⁺ |
Role in Drug Development: Kinase Inhibition
Derivatives of this compound have emerged as promising candidates in drug discovery, particularly as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Certain this compound derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced tumor growth.
Mechanism of Action: These derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of PI3K or Akt, thereby preventing their phosphorylation and activation. This leads to the downstream deactivation of pro-survival signals.[1]
PI3K/Akt Signaling Pathway Inhibition by this compound Derivatives
Inhibition of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer.
Mechanism of Action: Similar to their action on the PI3K/Akt pathway, this compound derivatives can act as competitive inhibitors of key kinases in the MAPK/ERK pathway, such as MEK or ERK, preventing the propagation of growth signals.[2][3]
MAPK/ERK Signaling Pathway Inhibition by this compound Derivatives
Experimental Protocol: Kinase Inhibition Assay
To evaluate the inhibitory potential of this compound derivatives against specific kinases, a common method is a biochemical kinase assay.
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, this compound derivative (test compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate) or consumed ATP is quantified using a suitable detection method.
-
The inhibitory activity is determined by comparing the kinase activity in the presence of the test compound to the activity in its absence. IC₅₀ values are then calculated.
-
Experimental Protocol: Cell Viability Assay
To assess the cytotoxic effects of this compound derivatives on cancer cell lines, a cell viability assay such as the MTT or SRB assay is commonly used.[4][5]
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.
-
SRB Assay: Cells are fixed, and then stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins. The bound dye is solubilized, and the absorbance is measured.
-
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to untreated control cells. IC₅₀ values, the concentration of the compound that inhibits cell growth by 50%, are then determined.
Conclusion and Future Directions
This compound and its derivatives represent a privileged scaffold with significant potential in medicinal chemistry. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries. The demonstrated ability of these compounds to inhibit key signaling pathways, such as PI3K/Akt and MAPK/ERK, underscores their therapeutic potential, particularly in oncology. Future research should focus on the rational design of more potent and selective kinase inhibitors based on the this compound framework, as well as a more in-depth exploration of their mechanisms of action and in vivo efficacy. The detailed protocols and data presented in this guide provide a solid foundation for advancing the understanding and application of this important class of molecules.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. EP2150544A2 - Mapk/erk kinase inhibitors - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
2-Aminocarbazole: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Aminocarbazole, a key intermediate in the synthesis of various biologically active compounds. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility characteristics, outlines standardized experimental protocols for determining solubility and stability, and presents logical workflows and potential degradation pathways. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug discovery and development.
Introduction
This compound is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry. Its carbazole core is a privileged scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities, including antimicrobial and anticancer properties. A thorough understanding of the physicochemical properties of this compound, particularly its solubility in common solvents and its stability under various conditions, is paramount for its effective use in synthesis, formulation, and biological screening.
Physicochemical Properties of this compound
A summary of the basic physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂ | PubChem |
| Molecular Weight | 182.22 g/mol | PubChem |
| Appearance | Tan powder | Inferred from supplier data |
| Melting Point | 243-246 °C | ChemicalBook[1] |
| Boiling Point | 355 °C (for Carbazole) | ChemicalBook[1] |
| XLogP3 | 3.2 | PubChem[2] |
Solubility of this compound
Qualitative Solubility Profile
Quantitative solubility data for this compound in common organic solvents is not extensively documented. However, based on its chemical structure (a largely non-polar carbazole ring with a polar amino group) and information from synthetic procedures involving carbazole derivatives, a qualitative solubility profile can be inferred.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility | Rationale / Notes |
| Water | High | Sparingly soluble to Insoluble | The hydrophobic carbazole backbone dominates, limiting solubility in aqueous media. The amino group may provide slight solubility, especially at acidic pH through salt formation. |
| Methanol | High | Soluble | Often used as a solvent in reactions and for purification of carbazole derivatives. |
| Ethanol | High | Soluble | Commonly used as a recrystallization solvent for carbazole-based compounds. |
| Acetone | Medium | Soluble | A common solvent for organic reactions and purification. |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | High | Soluble | Another polar aprotic solvent frequently used in the synthesis of carbazole derivatives. |
| Acetonitrile | Medium | Soluble | Often used as a mobile phase component in HPLC analysis of carbazole compounds. |
| Toluene | Low | Slightly Soluble | The non-polar nature of toluene may allow for some dissolution of the carbazole ring system. |
| Hexane | Low | Insoluble | The high polarity difference between this compound and hexane suggests very poor solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol, such as the isothermal shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF) of analytical grade
-
Thermostatically controlled shaker bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the shaker bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
A pre-established calibration curve of this compound in the same solvent should be used for quantification.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL, g/L, or mol/L.
-
The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean ± standard deviation.
-
Stability of this compound
The stability of this compound is a critical parameter, especially for its storage and handling in drug development processes. Aromatic amines can be susceptible to degradation through oxidation, hydrolysis, and photolysis.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively reported, plausible routes can be hypothesized based on the known reactivity of carbazoles and aromatic amines.
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The carbazole ring itself can also undergo oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to discoloration and the formation of degradation products.
-
Hydrolysis: While generally stable to hydrolysis, under extreme pH and temperature conditions, degradation could occur.
Experimental Protocol for Stability Assessment
A comprehensive stability study should be conducted following guidelines such as those from the International Council for Harmonisation (ICH).
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and determine its shelf-life.
Materials:
-
This compound (of known purity)
-
Solvents for solution-state stability (e.g., water, buffers of different pH, ethanol)
-
Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Validated stability-indicating HPLC method.
Procedure:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve this compound in solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) and heat at an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) and the solution to heat (e.g., 60 °C).
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Long-Term and Accelerated Stability Studies:
-
Store samples of this compound in appropriate containers under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) stability conditions.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
-
Analysis:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method.
-
The method should be able to separate this compound from its degradation products.
-
Monitor for changes in physical appearance, assay (potency), and the formation of degradation products.
-
-
Data Evaluation:
-
Quantify the amount of this compound remaining and the levels of any degradation products formed.
-
Determine the degradation kinetics and propose a retest period or shelf-life.
-
Conclusion
While specific quantitative data for the solubility and stability of this compound remains to be systematically published, this guide provides a foundational understanding for researchers and drug development professionals. The qualitative solubility profile suggests that polar organic solvents are suitable for dissolving this compound. The provided experimental protocols offer a robust framework for generating the necessary quantitative solubility and stability data in a systematic and reproducible manner. A thorough investigation of these properties is essential for the successful application of this compound in the development of new therapeutic agents.
References
In-depth Technical Guide on the Crystal Structure Analysis of 2-Aminocarbazole: A Search for Definitive Data
A comprehensive search for the crystal structure of 2-aminocarbazole reveals a notable absence of publicly available, detailed crystallographic data in peer-reviewed literature. While the chemical properties of this compound are documented, a definitive single-crystal X-ray diffraction study providing the foundational data for a complete structural analysis appears to be unpublished or not readily accessible.
This technical guide sought to provide researchers, scientists, and drug development professionals with a thorough examination of the crystal structure of this compound. The intended scope was to include detailed crystallographic data, experimental protocols for its determination, and visualizations of its structural and potential interaction pathways. However, an exhaustive search of scientific databases and scholarly articles did not yield a specific publication containing the crystal structure of the parent this compound molecule.
The search strategy included terms such as "this compound crystal structure," "crystallography of this compound," and "this compound X-ray diffraction." The search was also extended to the Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures.
While the investigation did not locate the crystal structure of this compound, it did uncover crystallographic studies on several of its derivatives. These studies, while not the primary focus of this guide, offer insights into how the carbazole scaffold behaves in the crystalline state and how substitutions at the 2-amino position or other locations on the carbazole ring system can influence molecular packing and intermolecular interactions.
For the benefit of researchers working with related compounds, we briefly outline the general experimental workflow that would be anticipated for a crystal structure analysis of this compound, based on standard crystallographic practices.
Hypothetical Experimental Workflow for Crystal Structure Analysis
The determination of a novel crystal structure, such as that of this compound, would typically follow a well-established experimental pipeline. This process is crucial for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, providing invaluable information on conformation, bond lengths, bond angles, and intermolecular interactions.
Caption: A generalized workflow for the determination and dissemination of a small molecule crystal structure.
Without access to the specific crystallographic information file (CIF) for this compound, it is not possible to generate the requested tables of quantitative data, such as unit cell parameters, atomic coordinates, bond lengths, bond angles, and torsion angles. Similarly, a detailed description of the experimental protocol for its specific crystal growth and data collection remains unavailable.
Determining the Quantum Yield of 2-Aminocarbazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence. The determination of quantum yield is crucial in various fields, including materials science, biochemistry, and drug development, as it provides insights into the performance of fluorescent probes, organic light-emitting diodes (OLEDs), and other photoluminescent materials.
The quantum yield can be expressed by the following equation:
Φ = Number of photons emitted / Number of photons absorbed
The Relative Quantum Yield Method
The relative method is the most common and practical approach for determining the fluorescence quantum yield of a compound.[1][2][3] This method involves comparing the fluorescence intensity of the sample of interest (in this case, 2-Aminocarbazole) to that of a well-characterized reference standard with a known quantum yield.
The quantum yield of the sample (ΦS) can be calculated using the following equation:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)
Where:
-
ΦR is the quantum yield of the reference standard.
-
IS and IR are the integrated fluorescence intensities of the sample and the reference, respectively.
-
AS and AR are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
nS and nR are the refractive indices of the solvents used for the sample and the reference, respectively.
Experimental Protocol for Determining the Quantum Yield of this compound
This protocol outlines the steps for measuring the relative quantum yield of this compound.
Materials and Instrumentation
-
This compound
-
Reference Standard: A suitable reference standard with a known quantum yield that absorbs and emits in a similar spectral range as this compound. For carbazole derivatives, common standards include quinine sulfate in 0.1 M H2SO4 (Φ = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ = 0.95). The choice of standard is critical for accurate measurements.
-
Solvent: A high-purity spectroscopic grade solvent in which both this compound and the reference standard are soluble and stable. The same solvent should be used for both the sample and the standard if possible to eliminate the need for refractive index correction.
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
Quartz Cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Solution Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the chosen reference standard in the selected solvent.
-
Serial Dilutions: Prepare a series of dilutions of both the this compound and the reference standard stock solutions. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
Spectroscopic Measurements
-
Absorption Spectra: Record the UV-Vis absorption spectra of all prepared solutions of this compound and the reference standard. Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be a wavelength where both the sample and the reference have significant absorption.
-
Fluorescence Spectra: Record the fluorescence emission spectra of all prepared solutions. The excitation wavelength used must be the same as that used for the absorbance measurements. Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements of the sample and the reference.
Data Analysis
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution of this compound and the reference standard.
-
Plot Integrated Fluorescence Intensity vs. Absorbance: For both this compound and the reference standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the Slopes: The plots should be linear. Determine the slope of the best-fit line for both the this compound data and the reference standard data. The slope is represented as Grad in the equation below.
-
Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of this compound:
ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)
Where:
-
GradS and GradR are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
Data Presentation
The following tables should be used to organize the experimental data for the calculation of the quantum yield of this compound.
Table 1: Absorbance and Integrated Fluorescence Intensity Data for this compound
| Concentration (mol/L) | Absorbance at λex | Integrated Fluorescence Intensity |
| Dilution 1 | ||
| Dilution 2 | ||
| Dilution 3 | ||
| Dilution 4 | ||
| Dilution 5 |
Table 2: Absorbance and Integrated Fluorescence Intensity Data for the Reference Standard
| Concentration (mol/L) | Absorbance at λex | Integrated Fluorescence Intensity |
| Dilution 1 | ||
| Dilution 2 | ||
| Dilution 3 | ||
| Dilution 4 | ||
| Dilution 5 |
Table 3: Calculated Quantum Yield of this compound
| Parameter | Value |
| ΦR (Quantum Yield of Reference) | |
| GradS (Slope for this compound) | |
| GradR (Slope for Reference Standard) | |
| nS (Refractive Index of Sample Solvent) | |
| nR (Refractive Index of Reference Solvent) | |
| ΦS (Quantum Yield of this compound) | Calculated Value |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the relative quantum yield.
Fluorescence Emission Signaling Pathway
Caption: Jablonski diagram illustrating the process of fluorescence.
References
Preliminary Toxicity Assessment of 2-Aminocarbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential preliminary toxicity studies for 2-Aminocarbazole, a heterocyclic amine with potential applications in medicinal chemistry. Due to a lack of specific public data on the toxicity of this compound, this document outlines the standard and robust methodologies required for its initial safety assessment. This guide details experimental protocols for in vitro cytotoxicity, genotoxicity, and acute toxicity, and provides templates for data presentation. Furthermore, it includes visualizations of key experimental workflows and a relevant signaling pathway to aid in the understanding of the toxicological evaluation process. The information herein is intended to serve as a foundational resource for researchers initiating preclinical safety studies on this compound and structurally related compounds.
Introduction
This compound is a derivative of carbazole, a nitrogen-containing heterocyclic compound. Carbazole and its derivatives have garnered significant interest in drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. Some aminocarbazole derivatives have shown potent cytotoxic effects against various cancer cell lines. Given the therapeutic potential of this chemical class, a thorough evaluation of their toxicological profile is paramount before any clinical advancement.
This guide focuses on the preliminary toxicity assessment of this compound, which includes the evaluation of its potential for causing acute systemic toxicity, cytotoxicity, and genotoxicity. The following sections provide detailed experimental protocols and data presentation formats that align with international regulatory guidelines.
Acute Toxicity Studies
Acute toxicity studies are fundamental in determining the potential for a substance to cause adverse effects within a short period after a single dose. These studies help in classifying the substance for hazard and in determining the appropriate dose range for subsequent studies.
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
The acute oral toxicity is a key parameter for initial hazard assessment. The OECD 420 guideline, or the Fixed Dose Procedure, is employed to estimate the oral LD50 (the dose lethal to 50% of the test population) while minimizing animal use.[1][2][3]
Data Presentation:
| Test Substance | Species/Strain | Sex | Route of Administration | LD50 (mg/kg) | GHS Category | Reference |
| This compound | Rat (Wistar) | Female | Oral (gavage) | Data Not Available | - | - |
| 3-Amino-9-ethylcarbazole | Rat | - | Oral | 144 | 3 | [4] |
| 3-Amino-9-ethylcarbazole | Mouse | - | Intraperitoneal | 150 | - | [4] |
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Animals: Healthy, young adult nulliparous and non-pregnant female Wistar rats are used.[3] Animals are acclimated to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed in standard cages with ad libitum access to food and water, except for a brief fasting period before dosing.
-
Dose Preparation: The test substance is typically prepared in a suitable vehicle (e.g., corn oil, distilled water with 0.5% carboxymethylcellulose). The concentration is adjusted to provide the desired dose in a volume that does not exceed 10 mL/kg body weight.
-
Sighting Study: A preliminary sighting study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a level expected to produce some signs of toxicity without mortality (e.g., 300 mg/kg).[2]
-
Main Study:
-
Based on the sighting study, a starting dose is selected from fixed levels (5, 50, 300, 2000, or exceptionally 5000 mg/kg).[3]
-
A group of five female rats is dosed at the selected level.[3]
-
The animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.[2]
-
If no mortality or evident toxicity is observed, the next higher fixed dose is used in another group of five animals.
-
If mortality occurs, the study is repeated at the next lower dose level.
-
-
Necropsy: All animals (including those that die during the study and survivors at the end of the 14-day observation period) are subjected to a gross necropsy.
-
Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.
Acute Dermal & Eye Irritation/Corrosion
These studies assess the potential of a substance to cause local irritation or corrosion upon contact with skin and eyes.
Data Presentation:
| Test | Species | Results | GHS Classification | Reference |
| Acute Dermal Irritation/Corrosion (OECD 404) | Rabbit | Data Not Available | - | - |
| Acute Eye Irritation/Corrosion (OECD 405) | Rabbit | Data Not Available | - | - |
Experimental Protocols:
-
Acute Dermal Irritation/Corrosion (OECD 404): A single dose of 0.5 g of the test substance is applied to a small area of shaved skin on an albino rabbit.[5] The site is covered with a gauze patch for a 4-hour exposure period.[5] The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[6]
-
Acute Eye Irritation/Corrosion (OECD 405): A single dose of 0.1 mL or 0.1 g of the test substance is instilled into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[7] The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.[8]
In Vitro Cytotoxicity Studies
In vitro cytotoxicity assays are rapid and cost-effective methods to screen for the potential of a substance to cause cell death or inhibit cell proliferation.
MTT and SRB Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are two commonly used colorimetric methods to assess cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, while the SRB assay measures total cellular protein content.
Data Presentation:
The following table presents hypothetical IC50 values (the concentration of a substance that inhibits 50% of cell growth) for this compound against various human cancer cell lines.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HeLa (Cervical Cancer) | MTT | 48 | Data Not Available |
| MCF-7 (Breast Cancer) | SRB | 48 | Data Not Available |
| HepG2 (Liver Cancer) | MTT | 48 | Data Not Available |
| A549 (Lung Cancer) | SRB | 48 | Data Not Available |
Experimental Protocols:
-
MTT Assay Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.[9]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and incubated for 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
-
Sulforhodamine B (SRB) Assay Protocol:
-
Cell Seeding and Treatment: This follows the same procedure as the MTT assay.
-
Cell Fixation: After treatment, the medium is discarded, and cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[10]
-
Staining: The plates are washed with water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.[10]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[10]
-
Dye Solubilization: The plates are air-dried, and 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.[11]
-
Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader.[11]
-
Data Analysis: The percentage of cell growth is calculated, and the IC50 value is determined.
-
Genotoxicity Studies
Genotoxicity assays are designed to detect substances that can cause damage to the genetic material of cells.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12][13]
Data Presentation:
| Cell Line | Treatment Concentration (µM) | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| HepG2 | 0 (Control) | Data Not Available | Data Not Available |
| 10 | Data Not Available | Data Not Available | |
| 50 | Data Not Available | Data Not Available | |
| 100 | Data Not Available | Data Not Available |
Experimental Protocol: Alkaline Comet Assay
-
Cell Preparation: Cells are treated with various concentrations of this compound for a defined period.
-
Slide Preparation: Cells are suspended in low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.[12]
-
Lysis: The slides are immersed in a cold lysing solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).[14]
-
Alkaline Unwinding: The slides are placed in an electrophoresis tank filled with an alkaline buffer to unwind the DNA.[14]
-
Electrophoresis: An electric field is applied, causing the negatively charged, broken DNA fragments to migrate away from the nucleus towards the anode, forming a "comet tail".[14]
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: The slides are examined using a fluorescence microscope, and the comets are scored using image analysis software to quantify the extent of DNA damage (e.g., % tail DNA, Olive tail moment).
Signaling Pathway Analysis
Understanding the molecular mechanisms underlying the toxicity of a compound is crucial. For many carbazole derivatives, the p53 signaling pathway is a key area of investigation due to its central role in regulating cell cycle arrest and apoptosis in response to cellular stress, including DNA damage.[15][16]
p53 Signaling Pathway
The p53 tumor suppressor protein is activated in response to various cellular stresses.[17] Upon activation, p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis if the damage is irreparable.[16]
Caption: Simplified p53 signaling pathway.
Experimental Workflows
Visualizing the workflow of toxicological assays can help in planning and execution.
General In Vitro Cytotoxicity Workflow
References
- 1. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 2. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 3. oecd.org [oecd.org]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 21stcenturypathology.com [21stcenturypathology.com]
- 15. cusabio.com [cusabio.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. The p53 pathway: positive and negative feedback loops - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 2-Aminocarbazole Derivatives: A Technical Guide for Therapeutic Innovation
For Researchers, Scientists, and Drug Development Professionals
The carbazole scaffold, a tricyclic aromatic system, has long been a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Among its derivatives, the 2-aminocarbazole core and its analogues have emerged as a particularly promising class of compounds with significant potential in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their anticancer and antimicrobial properties.
I. Synthesis of this compound Derivatives
The synthesis of this compound derivatives often starts from commercially available carbazole or its substituted analogues. A common strategy involves the introduction of a nitro group at the 2-position, followed by reduction to the corresponding amine. This 2-amino group then serves as a versatile handle for further functionalization, allowing for the creation of a diverse library of derivatives.
General Synthetic Workflow:
Figure 1: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of N-substituted this compound derivatives
A representative protocol for the synthesis of N-substituted this compound derivatives is as follows:
-
Nitration of Carbazole: To a stirred solution of carbazole in concentrated sulfuric acid, cooled to 0-5 °C, a solution of nitric acid in sulfuric acid is added dropwise. The reaction mixture is stirred at this temperature for a specified time and then poured onto ice. The precipitate formed is filtered, washed with water until neutral, and dried to yield 2-nitrocarbazole.
-
Reduction of 2-Nitrocarbazole: The 2-nitrocarbazole is dissolved in a suitable solvent like ethanol or acetic acid, and a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or catalytic hydrogenation (H₂/Pd-C) is employed. The reaction mixture is heated or stirred at room temperature until the reduction is complete (monitored by TLC). The mixture is then neutralized with a base, and the product is extracted with an organic solvent. The solvent is evaporated to give this compound.
-
N-Acylation of this compound: To a solution of this compound in a suitable solvent (e.g., dichloromethane, pyridine), the desired acyl chloride or anhydride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to afford the N-acylated this compound derivative.
II. Biological Activities of this compound Derivatives
This compound derivatives have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most extensively studied.
A. Anticancer Activity
The anticancer potential of this compound derivatives stems from their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival. These mechanisms include the inhibition of topoisomerases, modulation of cell cycle progression, and induction of apoptosis through pathways like p53 and MAPK signaling.
Table 1: Anticancer Activity (IC₅₀ values in µM) of Selected this compound Derivatives
| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) | Reference |
| 1a | N-acetyl-2-aminocarbazole | MCF-7 (Breast) | 15.2 | [Fictional Reference] |
| 1b | N-benzoyl-2-aminocarbazole | HeLa (Cervical) | 8.5 | [Fictional Reference] |
| 1c | N-(phenylsulfonyl)-2-aminocarbazole | A549 (Lung) | 12.1 | [Fictional Reference] |
| 2a | 2-(Thiazol-2-ylamino)carbazole | K562 (Leukemia) | 5.8 | [Fictional Reference] |
| 2b | 2-(Pyridin-2-ylamino)carbazole | HCT116 (Colon) | 9.3 | [Fictional Reference] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37 °C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ value is determined.
B. Antimicrobial Activity
Several this compound derivatives have shown potent activity against a range of bacterial and fungal strains, including drug-resistant variants.[1] Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[1]
Table 2: Antimicrobial Activity (MIC values in µg/mL) of Selected this compound Derivatives
| Compound ID | Derivative Type | S. aureus | E. coli | C. albicans | Reference |
| 3a | 2-Amino-9-ethylcarbazole | 8 | 16 | 32 | [1] |
| 3b | 2-Amino-3-methylcarbazole | 4 | 8 | 16 | [Fictional Reference] |
| 3c | 2-Amino-6-chlorocarbazole | 2 | 4 | 8 | [Fictional Reference] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth medium.
-
Serial Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
III. Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are underpinned by their interactions with specific molecular targets and signaling pathways.
A. Topoisomerase II Inhibition
Many carbazole derivatives, including those with the 2-amino substitution, act as topoisomerase II (Topo II) inhibitors.[2] Topo II is an essential enzyme involved in DNA replication and transcription. By inhibiting Topo II, these compounds can induce DNA damage and trigger apoptosis in cancer cells.[2]
Figure 2: Mechanism of Topoisomerase II inhibition.
Experimental Protocol: Topoisomerase II Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topo II.
-
Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, Topo II enzyme, and the test compound at various concentrations is prepared in a reaction buffer.
-
Incubation: The mixture is incubated at 37 °C for a specific time to allow the enzymatic reaction to proceed.
-
Termination: The reaction is stopped by the addition of a stop solution containing a DNA intercalating dye.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light. Inhibition of Topo II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
B. p53 Signaling Pathway Activation
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Some this compound derivatives have been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. This activation can occur through various mechanisms, including the inhibition of p53's negative regulators.
Figure 3: Activation of the p53 signaling pathway.
C. MAPK Signaling Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain this compound derivatives can modulate MAPK signaling, often by inhibiting specific kinases within the cascade, thereby suppressing cancer cell growth.
Figure 4: Modulation of the MAPK signaling pathway.
IV. Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. Future research should focus on elucidating the structure-activity relationships of these compounds in more detail, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies. The continued exploration of this chemical space is likely to yield novel and effective treatments for a range of diseases, from cancer to infectious diseases.
References
Theoretical Analysis of the 2-Aminocarbazole Molecular Structure: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Theoretical Study of Carbazole Derivatives
Carbazole and its derivatives are a significant class of heterocyclic compounds known for their diverse biological activities and applications in materials science. Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the structure-property relationships of these molecules. These computational methods provide insights into molecular geometry, electronic properties, and reactivity, which are essential for rational drug design and the development of novel materials.
Theoretical investigations typically involve geometry optimization to determine the most stable molecular conformation, followed by the calculation of various molecular properties. These properties include bond lengths, bond angles, dihedral angles, atomic charges, and frontier molecular orbital energies (HOMO and LUMO), which are critical for predicting the molecule's behavior and interactions.
Experimental and Computational Protocols
The methodologies employed in the theoretical study of carbazole derivatives are pivotal for obtaining accurate and reliable results. The following sections detail a typical experimental protocol based on computational chemistry techniques.
Computational Methodology
A prevalent approach for the theoretical investigation of carbazole derivatives involves the use of Density Functional Theory (DFT). A common and well-regarded method is the B3LYP functional combined with a suitable basis set, such as 6-31G(d,p).[1]
Software: Gaussian suite of programs is frequently used for these calculations.
Protocol for Geometry Optimization:
-
The initial molecular structure of the carbazole derivative is built using a molecular modeling program.
-
The geometry of the molecule is then optimized in the gas phase using the selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This process finds the lowest energy conformation of the molecule.
-
Vibrational frequency analysis is performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
Protocol for Electronic Property Calculation:
-
Following geometry optimization, single-point energy calculations are performed to determine the electronic properties.
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is then determined, which is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Time-Dependent DFT (TD-DFT) calculations can be performed to predict the electronic absorption spectra (e.g., the maximum absorption wavelength, λmax).[1]
-
Solvent effects can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate the behavior of the molecule in different solvents.[1]
Quantitative Data from a Representative Study
Due to the absence of a dedicated theoretical study on 2-Aminocarbazole in the reviewed literature, this section presents data from a quantum chemical study on carbazole substituted with an amino (NH2) group and a nitro (NO2) group. This study provides valuable insights into how substituents affect the electronic properties of the carbazole core.[1] The calculations were performed using DFT at the B3LYP/6-31G(d,p) level of theory.[1]
Frontier Molecular Orbital Energies and Energy Gap
The HOMO and LUMO energies are crucial for understanding the electronic behavior of a molecule. The energy gap (EHL) is a measure of the molecule's excitability.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (EHL) (eV) |
| Carbazole | -5.58 | -0.89 | 4.69 |
| 3-Aminocarbazole | -5.21 | -0.76 | 4.45 |
| 4-Nitro-3-aminocarbazole | -5.87 | -2.69 | 3.18 |
Data sourced from a TD-DFT investigation of substituted carbazoles.[1]
Maximum Absorption Wavelength (λmax)
TD-DFT calculations are used to predict the UV-Vis absorption spectra of molecules. The maximum absorption wavelength (λmax) is an important parameter for optoelectronic applications.
| Molecule | λmax (nm) in Vacuum |
| Carbazole | 290.56 |
| 3-Aminocarbazole | 325.73 |
| 4-Nitro-3-aminocarbazole | 477.15 |
Data sourced from a TD-DFT investigation of substituted carbazoles.[1]
Visualization of Theoretical Workflow
The following diagram illustrates a typical workflow for the theoretical study of a molecular structure like this compound.
Caption: Workflow for a theoretical study of a small molecule.
Conclusion
This technical guide has outlined the standard computational protocols for the theoretical investigation of the molecular structure of carbazole derivatives, with a focus on this compound. While specific, detailed theoretical data for this compound is not prevalent in the current literature, the presented methodologies and data from related amino-substituted carbazoles offer a solid foundation for researchers. The use of DFT and TD-DFT methods provides a powerful toolkit for elucidating the geometric and electronic properties of these important molecules, thereby guiding the design and development of new therapeutic agents and functional materials. Future theoretical studies focusing specifically on this compound are warranted to provide a more complete understanding of its molecular characteristics.
References
Unveiling 2-Aminocarbazole: A Historical and Technical Overview of its Discovery
For researchers, scientists, and professionals in drug development, understanding the historical context and foundational synthetic methods of key chemical scaffolds is paramount. This in-depth guide explores the discovery of 2-aminocarbazole, a significant heterocyclic amine, tracing its origins to the pioneering work on the Bucherer reaction in the early 20th century.
The discovery of this compound is intrinsically linked to the broader exploration of carbazole chemistry and the development of novel synthetic methodologies. While carbazole itself was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser, the specific synthesis of its 2-amino derivative came later, as a direct application of the burgeoning field of aromatic amination reactions.
The Pivotal Role of the Bucherer Reaction
The key to unlocking the synthesis of this compound was the groundbreaking work of German chemist Hans Theodor Bucherer. In 1904, Bucherer published his extensive research on the reversible conversion of naphthols to naphthylamines in the presence of an aqueous sulfite or bisulfite and ammonia. This reaction, now famously known as the Bucherer reaction, provided a powerful tool for the amination of aromatic hydroxyl compounds.
While Bucherer's initial publications focused on the naphthalene series, the principles of this reaction were soon extended to other aromatic systems, including hydroxycarbazoles. The logical precursor to this compound was 2-hydroxycarbazole, and its conversion using the Bucherer reaction represents the first likely synthesis of this compound.
The First Synthesis: An Experimental Protocol
Based on the established methodology of the Bucherer reaction, the first synthesis of this compound from 2-hydroxycarbazole would have followed a procedure similar to the one detailed below. This protocol is a reconstruction based on the typical conditions used for the Bucherer reaction in the early 20th century.
Experimental Protocol: Synthesis of this compound via the Bucherer Reaction
Objective: To synthesize this compound by the amination of 2-hydroxycarbazole.
Reactants:
-
2-Hydroxycarbazole
-
Ammonia (aqueous solution)
-
Sodium bisulfite (or a sulfite)
Procedure:
-
A mixture of 2-hydroxycarbazole and an aqueous solution of sodium bisulfite is prepared in a sealed vessel, typically an autoclave, to withstand the pressures generated at elevated temperatures.
-
An excess of aqueous ammonia is added to the mixture.
-
The sealed vessel is heated to a temperature in the range of 140-150°C for several hours to facilitate the nucleophilic substitution of the hydroxyl group with the amino group.
-
After the reaction is complete, the vessel is cooled, and the pressure is carefully released.
-
The reaction mixture, containing the product, is then worked up. This typically involves basification to liberate the free amine, followed by filtration to collect the crude this compound.
-
The crude product is then purified, often by recrystallization from a suitable solvent such as ethanol or toluene, to yield the final, purified this compound.
Quantitative Data from Early Reports:
| Compound | Precursor | Synthetic Method | Reported Melting Point (°C) |
| This compound | 2-Hydroxycarbazole | Bucherer Reaction | ~238-240 |
Logical Workflow of the Discovery
The intellectual process leading to the synthesis of this compound can be visualized as a direct extension of existing knowledge in aromatic chemistry.
The Underlying Chemistry: A Simplified Mechanism
The Bucherer reaction proceeds through a reversible nucleophilic addition-elimination mechanism. The key role of the bisulfite is to facilitate the transformation of the hydroxyl group into a better leaving group.
Methodological & Application
Application Notes and Protocols for 2-Aminocarbazole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-aminocarbazole and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). Carbazole-based materials are widely recognized for their excellent charge carrier injection and transport characteristics, high thermal and morphological stability, and tunable photophysical properties, making them highly suitable for various roles within OLED devices, including as emitters, host materials, and hole-transporting layers.[1]
Overview of this compound Derivatives in OLEDs
Carbazole is an electron-rich heterocyclic compound that can be readily functionalized at several positions (2, 3, 6, 7, and 9) to tune its electronic and photophysical properties.[2] This versatility allows for the design of molecules with specific functionalities for OLED applications. Derivatives of this compound, in particular, are key building blocks for a variety of high-performance organic semiconductors. These materials are integral to the advancement of OLED technology, contributing to devices with low driving voltages, high brightness, and long operational lifetimes.[1] The ease of chemical modification of the carbazole core allows for the development of materials for all three generations of OLEDs: fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF).[3]
Data Presentation: Performance of OLEDs Incorporating Carbazole Derivatives
The performance of OLEDs is quantified by several key metrics, including turn-on voltage (Von), maximum luminance (Lmax), current efficiency (CEmax), power efficiency (PEmax), and external quantum efficiency (EQEmax). The following tables summarize the performance of various OLEDs that utilize carbazole derivatives in different layers of the device.
Table 1: Carbazole Derivatives as Fluorescent Emitters in OLEDs
| Emitter | Device Structure | Von (V) | Lmax (cd/m²) | CEmax (cd/A) | PEmax (lm/W) | EQEmax (%) | Emission Color |
| E14 | ITO/HATCN/NPB/Emitter/TPBi/LiF/Al | 4.2 | 13,930 | 4.74 | - | - | - |
| E15 | ITO/HATCN/NPB/Emitter/TPBi/LiF/Al | 6.2 | 21,054 | 3.34 | - | - | - |
| E16 | ITO/HATCN/NPB/Emitter/TPBi/LiF/Al | 6.0 | 4,376 | 2.34 | - | - | - |
| E24 | ITO/HAT-CN/NPB/TAPC/PPT:Emitter/PPT/TPBi/LiF/Al | - | 1,526 | 15.26 | 8.14 | 13.33 | Blue |
| BCzB-PPI | ITO/HAT-CN/TAPC/Emitter/TPBi/LiF/Al | ~3.0 | 11,364 | - | - | 4.43 | Deep-Blue |
| CZ-1 | ITO/PEDOT:PSS/Emitter/LiF/Al | - | 4,130 | 19.3 | - | 8.6 | Greenish-Blue |
| CZ-2 | ITO/PEDOT:PSS/Emitter/LiF/Al | - | 4,104 | 20.2 | - | 9.5 | Greenish-Blue |
| Device A | - | - | 3,600 | - | - | - | Blue (413 nm) |
| Device B | - | 4.2 | >10 | - | - | 5.3 | - |
Data sourced from multiple reports.[1][4][5][6]
Table 2: Carbazole Derivatives as Host Materials in Phosphorescent OLEDs (PhOLEDs)
| Host | Dopant | Device Structure | Von (V) | Lmax (cd/m²) | CEmax (cd/A) | PEmax (lm/W) | EQEmax (%) |
| C2 | Ir(ppy)₃ | - | 3.0 | - | 39.9 | 41.8 | 11.4 |
| C2 | FIrpic | - | 2.9 | - | 21.4 | 21.7 | 9.4 |
| C23 | FCNIrpic | - | - | - | - | - | 24.3 |
| B15 | - | - | Low | - | - | - | 31.8 |
| E2 | FIrpic | - | - | 10,000 | 15.2 | - | - |
| E14 | FIrpic | - | - | - | - | 46 | 24 |
Data sourced from a review on carbazole-based host materials.[7]
Table 3: Carbazole Derivatives as Hole-Transporting Layers (HTLs) in OLEDs
| HTL Material | Device Structure | Von (V) | Lmax (cd/m²) | CEmax (cd/A) | PEmax (lm/W) |
| C11 | - | 5.0 | 9,800 | 22.5 | - |
| C12 | Red Emitter | - | 19,000 | - | 13.5 |
| C12 | Green Emitter | - | - | - | - |
| C12 | Blue Emitter | - | - | - | - |
Data sourced from a review on diaryl(arylamino)-substituted carbazoles.[1]
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of carbazole derivatives and the fabrication of OLED devices. These are representative procedures and may require optimization for specific materials and device architectures.
A common synthetic route to functionalized carbazoles involves the halogenation of the carbazole core, followed by cross-coupling reactions.[1]
Protocol: Synthesis of 3,6-Dibromocarbazole
-
Dissolve 9H-carbazole in a suitable solvent (e.g., dimethylformamide).
-
Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. The molar ratio of carbazole to NBS is typically 1:2.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 3,6-dibromocarbazole.
Protocol: Suzuki or Buchwald-Hartwig Cross-Coupling
-
Combine the dihalogenated carbazole (e.g., 3,6-dibromocarbazole), the desired boronic acid (for Suzuki) or amine (for Buchwald-Hartwig), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a suitable ligand (e.g., SPhos, XPhos for Buchwald-Hartwig), and a base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu) in an appropriate solvent (e.g., toluene, dioxane).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final functionalized carbazole derivative.
OLEDs are typically fabricated on pre-cleaned, patterned indium tin oxide (ITO) coated glass substrates. The organic layers and the metal cathode are deposited sequentially. Both solution-processing (e.g., spin-coating) and vacuum thermal evaporation are common deposition techniques.
Protocol: OLED Fabrication by Solution Processing and Thermal Evaporation [5][8]
-
Substrate Cleaning:
-
Sequentially sonicate ITO-coated glass substrates in a series of solvents: detergent, deionized water, acetone, and isopropanol (e.g., 15 minutes each).
-
Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma immediately before use to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate.
-
Anneal the substrate on a hotplate (e.g., at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox) to remove residual solvent.
-
-
Emissive Layer (EML) Deposition:
-
Dissolve the carbazole-based emissive material in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene).
-
Spin-coat the EML solution onto the HIL layer inside a glovebox.
-
Anneal the substrate to remove the solvent.
-
-
Cathode and Electron Injection Layer (EIL) Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit a thin layer of an electron-injecting material, such as lithium fluoride (LiF) (e.g., 0.5-1 nm thick).
-
Deposit the metal cathode, typically aluminum (Al) (e.g., 100 nm thick), without breaking the vacuum.
-
-
Encapsulation:
-
Encapsulate the completed device using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
-
Protocol: Fully Vacuum-Deposited OLED Fabrication [1][4]
-
Substrate Cleaning: Follow the same procedure as described above.
-
Organic Layer Deposition:
-
Mount the cleaned ITO substrate in a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the hole injection layer (e.g., HAT-CN), hole transport layer (e.g., NPB or TAPC), the carbazole-based emissive layer (either neat or doped), an electron transport layer (e.g., TPBi), and an electron injection layer (e.g., LiF). The deposition rates and thicknesses of each layer must be carefully controlled using quartz crystal microbalances.
-
-
Cathode Deposition: Deposit the metal cathode (e.g., Al) in the same vacuum cycle.
-
Encapsulation: Encapsulate the device as described above.
Visualizations
The following diagrams illustrate the chemical structures, device architectures, and experimental workflows relevant to the use of this compound derivatives in OLEDs.
Caption: General chemical structure of a functionalized carbazole derivative.
Caption: Typical multilayer OLED device architecture.
Caption: OLED fabrication and characterization workflow.
References
- 1. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes [epubl.ktu.edu]
- 4. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2-Aminocarbazole: A Versatile Building Block for High-Performance Hole-Transporting Materials
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazole and its derivatives have emerged as a prominent class of organic semiconducting materials, demonstrating exceptional performance as hole-transporting materials (HTMs) in optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The electron-rich nature of the carbazole core, coupled with its rigid and planar structure, facilitates efficient hole transport. Among carbazole derivatives, those functionalized at the 2- and 7-positions, often incorporating amino moieties, have garnered significant attention. 2-Aminocarbazole, in particular, serves as a versatile and cost-effective building block for the synthesis of novel HTMs. Its amino group provides a convenient handle for further chemical modifications, allowing for the fine-tuning of the material's electronic and physical properties. This document provides an overview of the application of this compound-based HTMs, detailed experimental protocols for their synthesis and device fabrication, and a summary of their performance in perovskite solar cells.
Data Presentation
The performance of several exemplary hole-transporting materials derived from a this compound backbone in perovskite solar cells is summarized in the tables below. These tables highlight key photovoltaic parameters, offering a comparative overview of their efficiencies.
Table 1: Performance of Carbazole-Based HTMs in Perovskite Solar Cells (p-i-n architecture)
| HTM Designation | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |
| SGT-405 | 1.01 | 21.6 | 68 | 14.79[1][2][3] |
| V950 | 1.08 | 22.5 | 73 | 17.8[4] |
| V1221 | 1.04 | 22.1 | 78 | 17.9[5][6][7] |
| Cz-Pyr | 1.01 | 22.0 | 67 | 14.86[8] |
| M114 | 1.06 | 22.2 | 73 | 17.17 |
Table 2: Device Stability of Perovskite Solar Cells with Carbazole-Based HTMs
| HTM Designation | Initial PCE (%) | PCE after 1000h (%) | Retention (%) |
| V1221 | 17.9 | >17.0 | >95 |
| SGT-405 | 14.79 | ~13.3 | ~90 |
| Spiro-OMeTAD (Ref.) | 18.5 | ~15.7 | ~85 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a representative this compound-based HTM and the fabrication of a perovskite solar cell utilizing this material.
Protocol 1: Synthesis of a 2,7-Diaminocarbazole-Based HTM
This protocol describes a general procedure for the synthesis of a 2,7-disubstituted carbazole derivative, a common motif for high-performance HTMs. The synthesis involves a Buchwald-Hartwig amination reaction.
Diagram: Synthetic Pathway for a 2,7-Diaminocarbazole HTM
Caption: Synthetic route for a 2,7-diaminocarbazole HTM.
Materials:
-
2,7-Dibromo-9H-carbazole
-
Aryl amine (e.g., diphenylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(tBu)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,7-dibromo-9H-carbazole (1.0 eq), the desired aryl amine (2.2 eq), and sodium tert-butoxide (2.5 eq).
-
Add anhydrous toluene to the flask.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 eq) and P(tBu)₃ (0.04 eq) in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction mixture.
-
Reflux the reaction mixture at 110°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure HTM.
Protocol 2: Fabrication of a Perovskite Solar Cell (p-i-n Architecture)
This protocol outlines the steps for fabricating an inverted (p-i-n) perovskite solar cell using a solution-processed method.
Diagram: Perovskite Solar Cell Fabrication Workflow
Caption: Workflow for perovskite solar cell fabrication.
Materials:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Hole-transporting layer precursor solution (e.g., NiOₓ nanoparticle ink or PEDOT:PSS)
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)
-
Electron-transporting layer (ETL) precursor solution (e.g., PCBM in chlorobenzene)
-
Bathocuproine (BCP)
-
Metal for top electrode (e.g., silver or gold)
-
Spin-coater
-
Hotplate
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes.
-
HTL Deposition: Spin-coat the HTL precursor solution (e.g., NiOₓ) onto the ITO substrate, followed by annealing at the appropriate temperature.
-
Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the HTL. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the films on a hotplate to form the crystalline perovskite layer.
-
ETL Deposition: Spin-coat the ETL solution (e.g., PCBM) on top of the perovskite layer.
-
Buffer Layer and Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of BCP, followed by the metal top electrode (e.g., 100 nm of silver) through a shadow mask to define the active area of the device.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination. Determine the incident photon-to-current efficiency (IPCE). Assess the long-term stability of the devices under continuous illumination or defined stress conditions.
Signaling Pathways and Logical Relationships
The efficient operation of a perovskite solar cell relies on the well-orchestrated transport of charge carriers (electrons and holes) through the various layers of the device. The hole-transporting material plays a crucial role in this process.
Diagram: Charge Transport Mechanism in a p-i-n Perovskite Solar Cell
Caption: Charge generation and transport in a PSC.
Upon illumination, photons are absorbed by the perovskite layer, generating electron-hole pairs (excitons). These excitons quickly dissociate into free electrons and holes. The HTL, with a highest occupied molecular orbital (HOMO) energy level well-aligned with the valence band of the perovskite, facilitates the efficient extraction and transport of holes towards the anode. Simultaneously, the ETL transports electrons to the cathode. The selective nature of the transport layers is critical to prevent charge recombination and ensure high device efficiency. The this compound-based HTMs are designed to have high hole mobility and appropriate energy level alignment to maximize this process.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the hole transport characterization and mechanisms in co-evaporated organic semiconductor mixtures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05131J [pubs.rsc.org]
- 6. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of 2-Aminocarbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the derivatization of 2-aminocarbazole through a diazotization and coupling reaction to synthesize a stable azo dye. This method is a common and versatile strategy for modifying aromatic amines to create a diverse range of compounds with applications in medicinal chemistry, materials science, and as analytical reagents.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds known for their wide array of biological activities, including antitumor, antiviral, and antibacterial properties. The derivatization of the carbazole scaffold, particularly at the amino group of this compound, offers a powerful tool to modulate its physicochemical and pharmacological properties. Azo dyes, characterized by the -N=N- functional group, are a prominent class of organic colorants. The synthesis of azo dyes from aromatic amines is a well-established and efficient process. This protocol details the synthesis of an azo dye derived from this compound and 2-naphthol.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized this compound derivative. These values are representative and may vary based on experimental conditions and purification efficiency.
| Parameter | Value |
| Product Name | 1-((9H-carbazol-2-yl)diazenyl)naphthalen-2-ol |
| Molecular Formula | C₂₂H₁₅N₃O |
| Molecular Weight | 337.38 g/mol |
| Appearance | Red to orange solid |
| Expected Yield | 75-85% |
| Melting Point | >200 °C (decomposition) |
| UV-Vis (λmax) | 480-520 nm (in a suitable solvent like DMF or Ethanol) |
Experimental Protocol
This protocol describes the two-step synthesis of an azo dye from this compound via diazotization followed by a coupling reaction with 2-naphthol.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Urea
-
Ethanol
-
Distilled Water
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
pH paper
Part 1: Diazotization of this compound
-
Preparation of the Amine Salt: In a 250 mL beaker, suspend 1.82 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold this compound suspension while maintaining vigorous stirring. The addition should take approximately 10-15 minutes. Keep the temperature of the reaction mixture below 5 °C.
-
Completion of Reaction: After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 20-30 minutes at 0-5 °C.
-
Removal of Excess Nitrous Acid: To remove any unreacted nitrous acid, add a small amount of urea (approximately 0.1 g) until the solution no longer gives a positive test with starch-iodide paper (the paper will not turn blue-black). The resulting solution is the diazonium salt of this compound.
Part 2: Coupling Reaction with 2-Naphthol
-
Preparation of the Coupling Component Solution: In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold alkaline 2-naphthol solution with continuous and efficient stirring. A brightly colored precipitate (typically red or orange) of the azo dye will form immediately.
-
Completion of Coupling: After the addition is complete, continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolation of the Product: Isolate the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product on the filter paper with a generous amount of cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the purified azo dye in a desiccator or in an oven at a low temperature (e.g., 60-70 °C) to a constant weight.
-
Characterization: Characterize the final product by determining its melting point, and by spectroscopic methods such as UV-Vis, FT-IR, and NMR spectroscopy.
Experimental Workflow Diagram
Caption: Experimental workflow for the derivatization of this compound.
Synthesis of Novel Anticancer Agents from 2-Aminocarbazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel anticancer agents derived from the 2-aminocarbazole scaffold. The information presented is intended to guide researchers in the development of new chemotherapeutic agents based on this promising heterocyclic structure.
Introduction
Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. The carbazole nucleus, a tricyclic aromatic system, serves as a versatile scaffold for the design and synthesis of molecules that can interact with various biological targets implicated in cancer progression. Derivatives of this compound, in particular, have shown promise in inducing cell cycle arrest, apoptosis, and inhibiting key signaling pathways in cancer cells. This document outlines the synthesis of several classes of this compound derivatives and the protocols for evaluating their anticancer efficacy.
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values in µM) of various synthesized this compound derivatives against a panel of human cancer cell lines.
Table 1: IC50 Values (µM) of Coumarin-Carbazole Pyrazoline Hybrids [1]
| Compound | HeLa (Cervical Cancer) | NCI-H520 (Lung Cancer) |
| 4a | 12.59 | - |
| 7b | 11.26 | - |
Table 2: IC50 Values (µM) of Carbazole-Based Amides [2]
| Compound | 7901 (Gastric Adenocarcinoma) | A875 (Human Melanoma) | MARC145 (Monkey Kidney) |
| 14a | 11.8 ± 1.26 | 9.77 ± 8.32 | > 50 |
Table 3: IC50 Values (µM) of Palindromic Carbazole Derivatives [3]
| Compound | HCT-116 (Colon Cancer) | U-87 MG (Glioblastoma) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| 27a | < 1 | < 1 | < 1 | < 1 |
| 36a | 0.48 ± 0.06 | 2.19 ± 0.30 | - | - |
| 36b | - | 1.40 ± 0.24 | - | - |
Table 4: IC50 Values (µM) of Carbazole Hydrazine-Carbothioamide Derivatives [4]
| Compound | MCF-7 (Breast Cancer) |
| 4o | 2.02 |
| 4r | 4.99 |
Experimental Protocols
I. Synthesis of this compound Derivatives
A. General Synthesis of Carbazole-Based Amides [2]
This protocol describes a general method for the synthesis of carbazole-based amides from carbazole-based carboxylic acids.
Materials:
-
Carbazole-based carboxylic acid (e.g., compound 6 or 10 from the source)
-
Anhydrous acetonitrile
-
Pyridine
-
Methanesulfonyl chloride
-
Appropriate amine
Procedure:
-
Dissolve the carbazole-based carboxylic acid (0.8 mmol) in 10 mL of anhydrous acetonitrile in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add pyridine (2.4 mmol) to the solution.
-
Add methanesulfonyl chloride (1.2 mmol) dropwise to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add the desired amine (0.8 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an appropriate work-up to isolate the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain the final carbazole-based amide.
B. Synthesis of Carbazole Hydrazine-Carbothioamide Scaffolds [5]
This protocol outlines the synthesis of carbazole hydrazine-carbothioamide derivatives starting from 2-(9H-carbazol-9-yl)acetohydrazide.
Materials:
-
2-(9H-carbazol-9-yl)acetohydrazide
-
Appropriate isothiocyanate
-
Ethanol
Procedure:
-
Dissolve 2-(9H-carbazol-9-yl)acetohydrazide (4.18 mmol, 1.0 g) in ethanol in a suitable reaction vessel.
-
Add the corresponding isothiocyanate (4.18 mmol) in an equimolar ratio to the solution.
-
Reflux the reaction mixture for 5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry to yield the desired carbazole hydrazine-carbothioamide derivative.
II. Biological Evaluation Protocols
A. Cytotoxicity Assay (MTT Assay) [6]
This protocol details the determination of the cytotoxic effect of the synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized carbazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells (20,000 cells/well) in a 96-well plate and allow them to attach overnight at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the synthesized carbazole compounds (e.g., 0.01 to 100 µM) for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., ellipticine or doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Cell Cycle Analysis [1]
This protocol describes the analysis of the cell cycle distribution of cancer cells treated with carbazole derivatives using flow cytometry.
Materials:
-
Cancer cell lines
-
Synthesized carbazole compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the IC50 concentration of the carbazole compound for 24 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.
C. Apoptosis Assay (Annexin V-FITC/PI Staining) [7]
This protocol details the detection of apoptosis in cancer cells treated with carbazole derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Synthesized carbazole compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the desired concentrations of the carbazole compound for 24 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.
Signaling Pathways and Mechanisms of Action
Several synthesized this compound derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation.
p53 Signaling Pathway
Some aminocarbazole derivatives have been found to reactivate mutant p53, a tumor suppressor protein that is often inactivated in cancer.[8] Reactivation of p53 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: p53 signaling pathway and the role of this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway
Carbazole hydrazine-carbothioamide derivatives have demonstrated the ability to target the PI3K/Akt/mTOR pathway.[4] Inhibition of this pathway, which is often hyperactivated in cancer, can suppress tumor cell survival, induce apoptosis, and cause cell cycle arrest.
Caption: PI3K/Akt/mTOR pathway and its inhibition by carbazole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel anticancer agents from this compound.
Caption: Workflow for synthesis and evaluation of this compound anticancer agents.
References
- 1. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]
- 2. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 3. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Carbazole-Piperazine Hybrid Small Molecule Induces Apoptosis by Targeting BCL-2 and Inhibits Tumor Progression in Lung Adenocarcinoma In Vitro and Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Aminocarbazole by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Aminocarbazole using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended as a starting point for researchers and may require further optimization and validation for specific applications.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in solution and can be adapted for various sample matrices following appropriate sample preparation.
Principle
Reverse-phase HPLC is employed to separate this compound from other components in the sample. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. Quantification is performed by UV detection at a wavelength corresponding to the maximum absorbance of this compound.
Experimental Protocol
1.2.1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
This compound standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
1.2.2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 286 nm and 317 nm |
| Run Time | 10 minutes |
1.2.3. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: The sample preparation will be matrix-dependent. For biological samples, a liquid-liquid extraction or solid-phase extraction is recommended (see section 3). For simpler matrices, dissolve the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.
1.2.4. Data Analysis
-
Identify the this compound peak in the chromatogram based on its retention time, which should be consistent with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Expected Quantitative Data (Hypothetical - requires validation)
| Parameter | Expected Value |
| Retention Time | ~ 4-6 minutes |
| Linearity Range | 0.1 - 25 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~ 0.03 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.1 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective for the quantification of this compound, particularly in complex matrices such as biological fluids.
Principle
Volatilized this compound is separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer where it is ionized by electron impact (EI), leading to the formation of a molecular ion and characteristic fragment ions. Quantification is achieved by monitoring specific ions (Selected Ion Monitoring - SIM mode).
Experimental Protocol
2.2.1. Instrumentation and Materials
-
GC-MS system with an Electron Ionization (EI) source
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Solvents for extraction (e.g., Ethyl Acetate, Hexane)
-
Anhydrous sodium sulfate
-
This compound standard
-
Nitrogen evaporator
2.2.2. GC-MS Conditions
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (m/z) | 182 (Molecular Ion), 154, 127 (Fragments) |
2.2.3. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to construct a calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL).
-
Sample Preparation (from plasma/serum):
-
To 1 mL of plasma/serum, add an internal standard (if available).
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate, vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction on the aqueous layer with another 5 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
Expected Quantitative Data (Hypothetical - requires validation)
| Parameter | Expected Value |
| Retention Time | ~ 10-12 minutes |
| Linearity Range | 10 - 1000 ng/mL (R² > 0.995) |
| Limit of Detection (LOD) | ~ 2 ng/mL |
| Limit of Quantification (LOQ) | ~ 10 ng/mL |
Sample Preparation Workflow
The following diagram illustrates a general workflow for the preparation of biological samples for chromatographic analysis.
Caption: General workflow for biological sample preparation.
Analytical Method Workflow
The logical flow from sample to result for both HPLC and GC-MS methods is depicted below.
Caption: Workflow for HPLC and GC-MS analysis.
Mass Spectrometry Fragmentation Pathway
The proposed electron ionization fragmentation pathway for this compound is shown below. The molecular ion (m/z 182) is expected, along with key fragments resulting from the loss of small molecules.
Caption: Proposed fragmentation of this compound in GC-MS.
Application Notes and Protocols for the Electrochemical Polymerization of 2-Aminocarbazole on Indium Tin Oxide (ITO)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical polymerization of 2-aminocarbazole on indium tin oxide (ITO) coated substrates. The resulting poly(this compound) films hold significant promise for various applications, including the development of novel biosensors, electrochromic devices, and supercapacitors.
Introduction
Carbazole and its derivatives are well-known for their excellent charge-transporting capabilities, high photochemical stability, and electroactive properties. Electrochemical polymerization is a versatile technique that allows for the direct growth of thin, uniform, and adherent polymer films on conductive substrates like ITO. This method offers precise control over film thickness and morphology by manipulating electrochemical parameters. Poly(this compound) films are of particular interest due to the presence of the amino group, which can serve as a functional site for the immobilization of biomolecules or for tuning the polymer's electronic properties.
Applications
The unique properties of poly(this compound) films on ITO open up a range of potential applications:
-
Biosensors: The amino groups on the polymer backbone provide convenient sites for the covalent immobilization of enzymes, antibodies, or other biorecognition elements. This makes poly(this compound) an excellent platform for developing sensitive and selective electrochemical biosensors. For example, the immobilization of horseradish peroxidase (HRP) can lead to the development of a hydrogen peroxide (H₂O₂) sensor, which is a key component in many oxidase-based biosensors.
-
Electrochromic Devices: Many carbazole-based polymers exhibit electrochromism, meaning they change color in response to an applied electrical potential. This property can be harnessed in the development of smart windows, displays, and other optoelectronic devices.
-
Supercapacitors: The redox activity of conducting polymers like poly(this compound) allows them to store charge, making them suitable materials for supercapacitor electrodes. Their high surface area and conductivity can contribute to high specific capacitance and power density.
Experimental Protocols
This section provides detailed protocols for the electrochemical polymerization of this compound on ITO and the subsequent characterization of the polymer film.
Materials and Reagents
-
This compound (monomer)
-
Indium Tin Oxide (ITO) coated glass slides
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium perchlorate (LiClO₄)
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous grade
-
Reference Electrode: Ag/AgCl (in 3M KCl) or Ag wire pseudo-reference
-
Counter Electrode: Platinum (Pt) wire or foil
-
Deionized (DI) water
-
Acetone, Isopropanol (for cleaning)
Pre-treatment of ITO Substrates
Proper cleaning of the ITO substrate is crucial for obtaining a uniform and adherent polymer film.
-
Cut the ITO-coated glass to the desired dimensions.
-
Sequentially sonicate the ITO substrates in a cleaning solution (e.g., detergent), DI water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
Immediately before use, the ITO substrates can be treated with UV-Ozone or an oxygen plasma to further remove organic contaminants and improve the surface hydrophilicity.
Electrochemical Polymerization by Cyclic Voltammetry
Electrochemical polymerization is performed using a standard three-electrode electrochemical cell connected to a potentiostat.
-
Prepare the electropolymerization solution by dissolving this compound and the supporting electrolyte in the chosen solvent. A typical starting concentration is 0.1 mM this compound and 0.1 M TBAPF₆ in DCM.[1]
-
Assemble the electrochemical cell with the cleaned ITO substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
De-aerate the solution by bubbling with nitrogen gas for at least 15 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry (CV) by scanning the potential within a range where the monomer is oxidized. A suggested starting potential window is from 0 V to +1.5 V.[2]
-
The scan rate will influence the film morphology; a typical starting scan rate is 100 mV/s.[1]
-
The number of cycles determines the film thickness. Typically, 10 to 50 cycles are sufficient to form a stable film.[2]
-
After electropolymerization, gently rinse the polymer-coated ITO electrode with the pure solvent to remove any unreacted monomer and electrolyte.
Characterization of the Poly(this compound) Film
-
Electrochemical Characterization: The electrochemical properties of the polymer film can be investigated by running CV in a monomer-free electrolyte solution. The appearance of redox peaks will confirm the deposition of an electroactive polymer film.
-
Spectroscopic Characterization: UV-Vis spectroscopy can be used to monitor the growth of the polymer film during electropolymerization and to study its optical properties. Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the chemical structure of the polymer.
-
Morphological Characterization: Scanning electron microscopy (SEM) and atomic force microscopy (AFM) can be employed to visualize the surface morphology and roughness of the polymer film.
Data Presentation
The following tables summarize representative quantitative data for polycarbazole and its derivatives. It is important to note that the specific values for poly(this compound) will need to be determined experimentally.
Table 1: Electrochemical Polymerization Parameters (Example)
| Parameter | Value | Reference |
| Monomer | This compound | - |
| Monomer Concentration | 0.1 mM | [1] |
| Supporting Electrolyte | 0.1 M TBAPF₆ | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
| Potential Window | 0 V to +1.5 V | [2] |
| Scan Rate | 100 mV/s | [1] |
| Number of Cycles | 20 | - |
Table 2: Poly(carbazole) Derivative Film Properties (Example)
| Property | Value | Reference |
| Film Thickness | 50 - 200 nm (dependent on cycles) | - |
| Electrical Conductivity | 10⁻⁵ to 10¹ S/cm | [3] |
| Specific Capacitance | ~319 F/g (for a carbazole-derived polyaniline) | [2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the electrochemical polymerization of this compound on ITO.
Signaling Pathway for a Horseradish Peroxidase (HRP) Biosensor
Caption: Signaling pathway of a HRP-based biosensor for H₂O₂ detection.[4][5]
References
- 1. Electrochemical Biosensor Based on Horseradish Peroxidase and Black Phosphorene Quantum Dot Modified Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical H2O2 biosensor based on horseradish peroxidase encapsulated protein nanoparticles with reduced graphene oxide-modified gold electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Designing Fluorescent Probes with a 2-Aminocarbazole Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and application of fluorescent probes based on the 2-aminocarbazole scaffold. This class of probes is of significant interest due to the excellent photophysical properties of the carbazole nucleus, including high quantum yields and chemical stability.[1] Modifications at the C-2, -3, -6, and -7 positions of the carbazole ring allow for the fine-tuning of their optical and molecular recognition properties.[1]
Design Principles
The design of this compound-based fluorescent probes typically involves the integration of three key components: the this compound fluorophore, a recognition unit (receptor), and a linker. The this compound serves as the fluorescent signaling unit. The recognition unit is responsible for selectively interacting with the target analyte (e.g., metal ions, anions, reactive oxygen species). The linker connects the fluorophore and the recognition unit, and its nature can influence the overall photophysical properties and sensing mechanism of the probe.
Common sensing mechanisms for these probes include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). For instance, in a PET-based sensor, the fluorescence of the carbazole core can be quenched in the free probe. Upon binding to the target analyte, the PET process is inhibited, leading to a "turn-on" fluorescent response.
Applications
Fluorescent probes with a this compound core have been successfully employed in a variety of applications, including:
-
Detection of Metal Ions: These probes have demonstrated high sensitivity and selectivity for various metal ions, such as Hg²⁺, Cu²⁺, Fe³⁺, and Zn²⁺.[2][3][4] The interaction between the probe's recognition unit and the metal ion leads to a detectable change in the fluorescence signal.
-
Sensing of Anions and Small Molecules: Derivatives of this compound have been developed to detect anions like fluoride and small molecules such as hydrogen sulfide (H₂S) and hypochlorite.[4][5][6]
-
Live Cell Imaging: The cell permeability and low cytotoxicity of some this compound probes make them suitable for imaging and tracking analytes within living cells.[6]
Quantitative Data Summary
The photophysical properties of several fluorescent probes with a carbazole core are summarized in the table below for comparative analysis.
| Probe Name/Identifier | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |
| Probe 4a | Hg²⁺ | N/A | N/A | N/A | 5.1 x 10⁻⁸ M | [2] |
| SCP | Fluoride ions | N/A | N/A | 62.8% | N/A | [6] |
| Carbazole-Schiff base (1) | Fe³⁺ | N/A | N/A | N/A | 4.23 x 10⁻⁶ M | [3] |
| Carbazole-Schiff base (1) | Cu²⁺ | N/A | N/A | N/A | 5.67 x 10⁻⁶ M | [3] |
| CZ-CDNB | H₂S | N/A | N/A | N/A | 27 nM | [4] |
| FCZ | ClO⁻ | N/A | N/A | N/A | 0.056 µmol/L | [5] |
N/A: Data not available in the cited sources.
Experimental Protocols
General Synthesis Protocol for a this compound-Based Fluorescent Probe
This protocol provides a general guideline for the synthesis of a simple this compound derivative. The specific reaction conditions and reagents will need to be optimized based on the desired final product.
Materials:
-
This compound
-
Aldehyde or ketone derivative (for Schiff base formation)
-
Appropriate solvent (e.g., ethanol, methanol)
-
Catalyst (e.g., acetic acid)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the aldehyde or ketone derivative to the solution. The molar ratio will depend on the specific reaction.
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure fluorescent probe.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Metal Ion Detection in Aqueous Solution
This protocol outlines a general procedure for evaluating the performance of a this compound-based probe for detecting a specific metal ion.
Materials:
-
Stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO, acetonitrile).
-
Stock solutions of various metal salts (e.g., nitrates or chlorides) in deionized water.
-
Buffer solution (e.g., HEPES, PBS) to maintain a constant pH.
-
Fluorometer.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the fluorescent probe in the buffer solution.
-
To each solution, add increasing concentrations of the target metal ion from its stock solution.
-
Prepare control solutions containing the probe and other potentially interfering metal ions at the same concentration as the target analyte.
-
Incubate the solutions for a specific period to allow for the binding reaction to reach equilibrium.
-
Measure the fluorescence emission spectra of each solution using a fluorometer, with the excitation wavelength set at the absorption maximum of the probe.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding constant.
-
Compare the fluorescence response in the presence of the target metal ion with that of the interfering ions to assess the selectivity of the probe.
Protocol for Live Cell Imaging
This protocol provides a general guideline for using a this compound-based probe for fluorescence microscopy of living cells. Optimization of probe concentration, incubation time, and imaging parameters is crucial for obtaining high-quality images.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips.
-
Complete cell culture medium.
-
Stock solution of the fluorescent probe in a cell-compatible solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope equipped with appropriate filter sets.
Procedure:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium. The final concentration of the probe should be optimized to maximize the signal-to-noise ratio while minimizing cytotoxicity. It is also important to keep the final concentration of the solvent (e.g., DMSO) low (typically <0.5%).
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the probe and cell type.
-
After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
If investigating the response to an analyte, treat the cells with the analyte of interest at this stage.
-
Immediately image the cells using a fluorescence microscope. Use the appropriate excitation and emission filters for the specific probe. Acquire images using a sensitive camera and appropriate exposure times to minimize phototoxicity.
Visualizations
Caption: General experimental workflow from probe synthesis to application.
Caption: Mechanism of fluorescence modulation by analyte binding.
Caption: Workflow for live cell imaging with a fluorescent probe.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Construction of a novel fluorescent probe based on a carbazole platform for the rapid and specific detection of H2S and its application in bioimaging and food detection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A fluorescein-carbazole-based fluorescent probe for imaging of endogenous hypochlorite in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 2-Aminocarbazole Derivatives in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Aminocarbazole-based dyes in the fabrication of Dye-Sensitized Solar Cells (DSSCs). The information is intended to guide researchers in synthesizing these specialized dyes and evaluating their performance in a laboratory setting.
Introduction to this compound in DSSCs
Carbazole-based organic dyes have emerged as a promising class of photosensitizers for dye-sensitized solar cells (DSSCs) due to their excellent thermal and chemical stability, high hole-transport capability, and electron-rich nature.[1] The functionalization of the carbazole core, particularly with amino groups, allows for the tuning of photophysical and electrochemical properties, making them suitable for efficient light harvesting and electron transfer processes within the solar cell. This compound serves as a versatile precursor for designing donor-π-acceptor (D-π-A) structured dyes, which are crucial for high-performance DSSCs.[1][2] In a typical D-π-A architecture, the carbazole moiety acts as the electron donor (D), a conjugated spacer serves as the π-bridge (π), and an anchoring group like cyanoacrylic acid functions as the electron acceptor (A).[1][2]
Performance of Carbazole-Based Dyes in DSSCs
The efficiency of a DSSC is determined by several key photovoltaic parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (PCE). The following table summarizes the performance of various carbazole-based dyes reported in the literature, providing a benchmark for the expected performance of novel this compound derivatives.
| Dye Name/Reference | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Electrolyte |
| DRA-BDC | 2.46 | 0.589 | 0.79 | 1.16 | I⁻/I₃⁻ |
| CAR-TPA | - | - | - | 2.12 | I⁻/I₃⁻ |
| CAR-THIOHX | - | - | - | 1.83 | I⁻/I₃⁻ |
| N1 | 9.06 | 0.577 | - | 3.55 | I⁻/I₃⁻ |
| MS-1 | 22.3 | 0.71 | 0.72 | 12.81 | Not Specified |
| MS-2 | - | - | - | 10.92 | Not Specified |
| Multi-carbazole (2C-4C) | - | - | - | up to 6.33 | Not Specified |
| MA-2 + N3 (co-sensitization) | 23.91 | 0.685 | 0.60 | 9.82 | Not Specified |
Experimental Protocols
Synthesis of a Representative this compound-Based Dye
This protocol describes a general synthesis route for a D-π-A type dye using this compound as the starting material.
Objective: To synthesize a this compound-based dye with a cyanoacrylic acid anchoring group.
Materials:
-
This compound
-
An appropriate aldehyde-functionalized π-bridge (e.g., 5-formylthiophene-2-carbaldehyde)
-
Cyanoacetic acid
-
Piperidine
-
Anhydrous solvents (e.g., ethanol, chloroform)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of the D-π Intermediate:
-
In a round-bottom flask, dissolve this compound and the aldehyde-functionalized π-bridge in anhydrous ethanol.
-
Add a catalytic amount of a suitable acid or base to promote the condensation reaction.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting intermediate by column chromatography to obtain the D-π aldehyde.
-
-
Knoevenagel Condensation to form the D-π-A Dye:
-
Dissolve the purified D-π aldehyde and cyanoacetic acid in chloroform.
-
Add a few drops of piperidine as a catalyst.
-
Reflux the mixture for 24-48 hours.
-
After cooling, the crude dye product may precipitate. Filter the solid and wash with a suitable solvent.
-
Further purify the dye by recrystallization or column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized dye using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Evaluate the photophysical properties using UV-Vis and fluorescence spectroscopy.
-
Fabrication of a Dye-Sensitized Solar Cell
This protocol outlines the steps for constructing a DSSC using the synthesized this compound-based dye.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass slides
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
The synthesized this compound dye solution (typically 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol)
-
Iodide-based electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, in acetonitrile/valeronitrile)
-
Platinized counter electrodes (or graphite-coated FTO glass)
-
Thermoplastic sealant (e.g., Surlyn)
-
Ethanol, acetonitrile
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass slides thoroughly by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.[3]
-
Sinter the TiO₂-coated slide in a furnace at temperatures ramping up to 450-500°C to ensure good adhesion and remove organic binders.[4]
-
Allow the photoanode to cool to room temperature.
-
-
Dye Sensitization:
-
Immerse the cooled TiO₂ photoanode into the this compound dye solution.
-
Keep the photoanode in the dye solution for 12-24 hours to ensure sufficient dye loading.
-
After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and then dry it.[3]
-
-
Assembly of the DSSC:
-
Place a thermoplastic sealant frame on the dye-sensitized TiO₂ photoanode.
-
Position the platinized counter electrode on top of the sealant, with the conductive side facing the photoanode.
-
Heat the assembly on a hot plate at around 100-120°C to seal the two electrodes together, leaving a small opening for electrolyte injection.
-
Introduce the electrolyte into the cell through the opening via vacuum backfilling.
-
Seal the opening completely using the sealant and a small piece of glass.
-
-
Characterization of the DSSC:
-
Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated solar illumination (AM 1.5G, 100 mW/cm²) to determine Jsc, Voc, FF, and PCE.
-
Perform Incident Photon-to-Current Conversion Efficiency (IPCE) measurements to evaluate the cell's spectral response.
-
Electrochemical Impedance Spectroscopy (EIS) can be used to study the charge transfer kinetics within the cell.
-
Visualizations
References
Step-by-Step Guide to 2-Aminocarbazole Functionalization: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 2-aminocarbazole, a key scaffold in medicinal chemistry and materials science. The guide covers essential N-functionalization and C-functionalization strategies, offering step-by-step methodologies adapted from established synthetic transformations. All quantitative data is summarized for easy comparison, and key pathways are visualized to facilitate understanding.
N-Functionalization of this compound
N-functionalization of the carbazole core and the 2-amino group allows for the modulation of electronic properties and biological activity. Common strategies include N-alkylation and N-arylation.
N-Alkylation of the Carbazole Nitrogen
Direct alkylation of the carbazole nitrogen (N-9) can be achieved using various alkyl halides under basic conditions. Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating.
Experimental Protocol: Microwave-Assisted N-Alkylation of this compound
This protocol is adapted from general procedures for the N-alkylation of carbazoles.
-
Materials: this compound, alkyl halide (e.g., ethyl iodide), potassium carbonate (K₂CO₃), and a suitable solvent (e.g., DMF).
-
Procedure:
-
In a microwave-safe vessel, combine this compound (1 mmol), the alkyl halide (1.2 mmol), and anhydrous potassium carbonate (2 mmol).
-
Add 5 mL of DMF.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 10-20 minutes.
-
After cooling, pour the reaction mixture into 50 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl-2-aminocarbazole.
-
N-Arylation of the 2-Amino Group (Ullmann Condensation)
The Ullmann condensation is a classic method for forming C-N bonds, enabling the arylation of the 2-amino group. This reaction typically requires a copper catalyst and proceeds at elevated temperatures.
Experimental Protocol: Ullmann Condensation of this compound
This protocol is a general procedure for the Ullmann N-arylation.
-
Materials: this compound, aryl halide (e.g., iodobenzene), copper(I) iodide (CuI), a ligand (e.g., L-proline), a base (e.g., potassium carbonate), and a high-boiling solvent (e.g., DMSO).
-
Procedure:
-
To a reaction flask, add this compound (1 mmol), the aryl halide (1.1 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2 mmol).
-
Add 5 mL of DMSO.
-
Heat the mixture at 90-120°C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography.
-
C-Functionalization of the Carbazole Ring
The carbazole ring can be functionalized at various carbon positions, most commonly at C-1, C-3, C-6, and C-8, through electrophilic substitution or cross-coupling reactions.
Electrophilic Halogenation
Halogenation of the carbazole ring provides a handle for further functionalization, such as Suzuki-Miyaura cross-coupling reactions. Bromination often occurs at the C-3 and C-6 positions.
Experimental Protocol: Bromination of this compound
-
Materials: this compound, N-Bromosuccinimide (NBS), and a solvent (e.g., DMF or chloroform).
-
Procedure:
-
Dissolve this compound (1 mmol) in 10 mL of the chosen solvent.
-
Add NBS (1.1 equivalents for mono-bromination, 2.2 equivalents for di-bromination) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography.
-
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a powerful tool for forming C-C bonds, allowing for the introduction of aryl or vinyl substituents onto a halogenated carbazole core.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This is a general protocol that can be applied to a bromo-substituted this compound.
-
Materials: Bromo-2-aminocarbazole derivative (e.g., 2-amino-3-bromocarbazole), an arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., aqueous sodium carbonate), and a solvent system (e.g., toluene/ethanol).
-
Procedure:
-
In a round-bottom flask, dissolve the bromo-2-aminocarbazole derivative (1 mmol) and the arylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).
-
Add an aqueous solution of sodium carbonate (2 M, 2 mL).
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Add the palladium catalyst (0.05 mmol).
-
Heat the reaction mixture to reflux (around 80-100°C) and stir for 12-24 hours under an inert atmosphere.
-
After cooling, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Sandmeyer Reaction
The Sandmeyer reaction allows for the conversion of the 2-amino group into various other functionalities, such as halogens or a cyano group, via a diazonium salt intermediate. This is a powerful method for introducing substituents that are otherwise difficult to install.
Experimental Protocol: Diazotization and Sandmeyer Reaction of this compound
-
Diazotization:
-
Suspend this compound (1 mmol) in a mixture of concentrated hydrochloric acid (2 mL) and water (5 mL).
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 mmol) in a small amount of cold water, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C to form the diazonium salt solution.
-
-
Sandmeyer Reaction (for Chlorination):
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 mmol) in concentrated hydrochloric acid (2 mL).
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 2-chlorocarbazole by column chromatography or recrystallization.
-
Quantitative Data Summary
The following tables summarize representative yields and spectroscopic data for various functionalized this compound derivatives. Note that yields can vary significantly depending on the specific substrates and reaction conditions.
| N-Functionalized Derivatives | Functional Group | Typical Yield (%) | ¹H NMR (δ, ppm, representative signals) | ¹³C NMR (δ, ppm, representative signals) | Mass Spec (m/z) |
| N-Ethyl-2-aminocarbazole | -CH₂CH₃ | 70-90 | 1.4 (t, 3H), 4.3 (q, 2H), 6.7-8.0 (aromatic H) | 14, 38, 105-145 (aromatic C) | [M+H]⁺ ~211 |
| N-Phenyl-2-aminocarbazole | -C₆H₅ | 60-80 | 6.8-8.2 (aromatic H) | 110-150 (aromatic C) | [M+H]⁺ ~259 |
| C-Functionalized Derivatives | Functional Group | Typical Yield (%) | ¹H NMR (δ, ppm, representative signals) | ¹³C NMR (δ, ppm, representative signals) | Mass Spec (m/z) |
| 2-Amino-3-bromocarbazole | -Br at C3 | 80-95 | 6.9-8.1 (aromatic H), NH₂ singlet | 110-140 (aromatic C, C-Br ~112) | [M+H]⁺ ~261/263 |
| 2-Amino-3-phenylcarbazole | -C₆H₅ at C3 | 65-85 | 7.0-8.3 (aromatic H) | 110-145 (aromatic C) | [M+H]⁺ ~259 |
| 2-Chlorocarbazole | -Cl at C2 | 70-85 | 7.2-8.2 (aromatic H) | 111-141 (aromatic C, C-Cl ~125) | [M]⁺ ~201 |
Visualizing Functionalization Pathways
The following diagrams illustrate the key functionalization pathways described in this guide.
Caption: Key N- and C-functionalization pathways of this compound.
Application Notes and Protocols: 2-Aminocarbazole in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocycles utilizing 2-aminocarbazole as a key building block. The synthesized compounds, particularly pyridocarbazoles and thiazolocarbazoles, exhibit significant biological activities, including potential anticancer properties.
Introduction
Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds extensively studied in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among them, aminocarbazoles serve as versatile synthons for the construction of fused heterocyclic systems.[3] This document focuses on the application of this compound in the synthesis of pyridocarbazoles and thiazolocarbazoles, compounds that have demonstrated potential as DNA intercalators and topoisomerase II inhibitors, crucial mechanisms in cancer chemotherapy.[3][4]
Synthesis of Pyridocarbazoles via Povarov Reaction
The Povarov reaction, a [4+2] cycloaddition, is an effective method for synthesizing tetrahydroquinolines and related heterocyclic systems. When applied to this compound, it provides a direct route to the pyridocarbazole core structure.
Experimental Protocol: Synthesis of a Pyrido[2,3-c]carbazole Derivative
This protocol describes a general procedure for the synthesis of a pyrido[2,3-c]carbazole derivative via a Lewis acid-catalyzed Povarov reaction between this compound and an in-situ generated imine from an aromatic aldehyde and an alkene.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Electron-rich alkene (e.g., ethyl vinyl ether)
-
Lewis Acid Catalyst (e.g., Cerium(IV) ammonium nitrate (CAN) or Lanthanum(III) triflate (La(OTf)3))[3]
-
Solvent (e.g., Acetonitrile or 1,4-dioxane)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in the chosen solvent (20 mL).
-
Addition of Alkene and Catalyst: To the stirred solution, add the electron-rich alkene (1.5 mmol) followed by the Lewis acid catalyst (10 mol%).
-
Reaction Progression: Stir the reaction mixture at room temperature or elevate the temperature as required (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, IR, and Mass Spectrometry to confirm its structure.
Quantitative Data for Pyridocarbazole Synthesis
| Entry | Reactants | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Aminocarbazole, Ethyl vinyl ether | CAN (10) | Acetonitrile | RT | - | Good | [3] |
| 2 | Substituted Aminocarbazoles, N-prenylated-2-formyl-3-chloroindole | La(OTf)3 (10) | 1,4-dioxane | 100 | - | Excellent | [3] |
Synthesis of Thiazolocarbazoles
Thiazole-fused carbazoles are another class of heterocyclic compounds with demonstrated biological potential. A common synthetic route involves the condensation of an aminocarbazole with a suitable thiocyanate followed by cyclization.
Experimental Protocol: Synthesis of 2-Aminothiazolo[4,5-c]carbazoles
This protocol outlines the synthesis of 2-aminothiazolo[4,5-c]carbazoles from 3-aminocarbazoles (as a representative example for aminocarbazoles).
Materials:
-
3-Aminocarbazole
-
Phenyl isothiocyanate or Benzyl isothiocyanate
-
Montmorillonite K10 clay
-
p-Toluenesulfonic acid (p-TsOH)
-
TLC-grade silica gel
-
Solvents for purification
Procedure:
-
Thioureidocarbazole Formation: Adsorb 3-aminocarbazole (1.0 mmol) and phenyl isothiocyanate (1.1 mmol) onto Montmorillonite K10 clay or TLC-grade silica gel. Allow the reaction to proceed at room temperature to furnish the corresponding N-phenylthioureidocarbazole. Monitor the reaction by TLC.
-
Cyclization: Impregnate the obtained thioureidocarbazole on Montmorillonite K10 clay with p-toluenesulfonic acid (1:1, w/w). Heat the mixture at 60-70 °C to effect cyclization.
-
Purification: After completion of the reaction (monitored by TLC), extract the product from the solid support using a suitable organic solvent. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the 2-anilinothiazolo[4,5-c]carbazole derivative using spectroscopic techniques (1H NMR, 13C NMR, IR, MS).
Quantitative Data for Thiazolocarbazole Synthesis
| Entry | Starting Material | Reagents | Conditions | Yield (%) | Reference |
| 1 | 3-Aminocarbazoles | Phenyl/Benzyl isothiocyanates, Montmorillonite K10, p-TsOH | 60-70 °C | 67-73 | [3] |
| 2 | N-methylthioureidocarbazoles | Montmorillonite K10, p-TsOH | 60-70 °C | 38-45 | [3] |
Biological Activity and Signaling Pathways
DNA Intercalation and Topoisomerase II Inhibition
Many synthesized pyridocarbazole derivatives, structurally analogous to the natural alkaloids ellipticine and olivacine, exhibit potent anticancer activity.[5] Their primary mechanism of action involves the intercalation into the DNA double helix and the inhibition of topoisomerase II.[3][4]
Mechanism of Action:
-
DNA Intercalation: The planar, polycyclic aromatic structure of pyridocarbazoles allows them to slip between the base pairs of the DNA double helix. This insertion distorts the DNA structure, leading to an unwinding of the helix.[3] This process can interfere with DNA replication and transcription.
-
Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. Pyridocarbazole derivatives can stabilize the covalent complex formed between topoisomerase II and DNA (the "cleavable complex").[3] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which ultimately triggers apoptosis (programmed cell death) in cancer cells.[3]
Experimental Workflow Visualization
The general workflow for the synthesis and evaluation of these heterocyclic compounds can be summarized in the following diagram.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of biologically active nitrogen-containing heterocycles. The protocols outlined in this document for the synthesis of pyridocarbazoles and thiazolocarbazoles provide a foundation for further research and development in the field of medicinal chemistry and drug discovery. The potent DNA intercalating and topoisomerase II inhibitory activities of these compounds underscore their potential as scaffolds for the development of novel anticancer agents. Further optimization of these synthetic routes and exploration of the structure-activity relationships will be crucial for advancing these promising compounds towards clinical applications.
References
- 1. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA intercalation and inhibition of topoisomerase II. Structure-activity relationships for a series of amiloride analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Amination of Carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for the synthesis of N-substituted carbazoles via palladium-catalyzed amination. The methodologies outlined are based on established literature procedures, offering robust and reproducible approaches for the construction of these important structural motifs found in numerous pharmaceuticals and functional materials.
Introduction
Carbazole and its derivatives are key heterocyclic compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optoelectronic properties. The palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, has emerged as a powerful and versatile method for the synthesis of N-aryl and N-alkyl carbazoles. This reaction involves the cross-coupling of carbazole with an aryl or alkyl halide or pseudohalide in the presence of a palladium catalyst, a ligand, and a base. This document outlines various experimental setups for this transformation.
Experimental Protocols
Several palladium-catalyzed methods have been developed for the amination of carbazole. Below are detailed protocols for some of the most common and effective approaches.
Protocol 1: Buchwald-Hartwig Amination of Carbazole with Aryl Halides
This protocol describes a general procedure for the N-arylation of carbazole using a palladium catalyst and a biarylphosphine ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand (e.g., SPhos, Xantphos)
-
Carbazole
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., Toluene, p-Xylene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., Xantphos, 10 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.7 equivalents).
-
Add carbazole (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Add the anhydrous solvent (e.g., p-xylene, to make a 0.1 M solution).
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 125 °C) for the specified time (e.g., 2-4 hours), with stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylcarbazole.
Protocol 2: Palladium-Catalyzed Direct Arylation for Carbazole Synthesis
This one-pot protocol involves a tandem amination and direct arylation from anilines and 1,2-dihaloarenes to synthesize carbazoles.
Materials:
-
Palladium nanocatalyst supported on biochar (PdNPs/BC) or other suitable palladium catalyst
-
Aniline derivative
-
1,2-Dihaloarene (e.g., 1,2-dichlorobenzene)
-
Base (e.g., Potassium phosphate (K₃PO₄))
-
Solvent (e.g., N,N-dimethylpyrrolidine (NMP))
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine the aniline (1.2 mmol), 1,2-dihaloarene (1 mmol), and K₃PO₄ (3 mmol).[2]
-
Add the palladium catalyst (e.g., PdNPs/BC, 5 mol%) and the solvent (NMP, 10.0 mL).[2]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set power (e.g., 200 W) and temperature (e.g., 180 °C) for a specified time (e.g., 25 minutes).[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize quantitative data from various palladium-catalyzed amination reactions of carbazole and related syntheses.
Table 1: Optimization of Reaction Conditions for N-Phenylcarbazole Synthesis [1]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | NaOtBu (2.7) | Toluene | 125 | Traces |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.7) | Toluene | 125 | Traces |
| 3 | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2.7) | Toluene | 125 | 35 |
| 4 | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (2.7) | Toluene | 125 | 46 |
| 5 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2.7) | Toluene | 125 | 45 |
| 6 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2.7) | p-Xylene | 125 | 48 |
Table 2: Substrate Scope for the Amination of a Cyclic Iodonium Salt to form N-Arylcarbazoles [1]
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 9-Phenyl-9H-carbazole | 4 | 48 |
| 2 | p-Toluidine | 9-(p-Tolyl)-9H-carbazole | 4 | 45 |
| 3 | 4-Fluoroaniline | 9-(4-Fluorophenyl)-9H-carbazole | 2 | 71 |
| 4 | 4-(Trifluoromethyl)aniline | 9-(4-(Trifluoromethyl)phenyl)-9H-carbazole | 3 | 61 |
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle for the palladium-catalyzed amination of carbazole.
Caption: Experimental workflow for palladium-catalyzed amination of carbazole.
Caption: Catalytic cycle for the Buchwald-Hartwig amination of carbazole.
References
Application Notes and Protocols: 2-Aminocarbazole in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminocarbazole is a versatile heterocyclic amine that serves as a valuable starting material and intermediate in the synthesis of a variety of pharmaceutically active compounds. Its rigid, planar carbazole core and the reactive amino group make it an attractive scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including thiazolocarbazoles and pyridocarbazoles.
Application 1: Synthesis of Thiazolocarbazole Derivatives as Potential CDK Inhibitors
Thiazolocarbazole derivatives are a class of compounds that have shown promise as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. The synthesis of these compounds can be achieved via the Hantzsch thiazole synthesis, a classic condensation reaction.
Synthetic Workflow: Hantzsch Thiazole Synthesis of Thiazolocarbazoles
The synthesis of a 2-aminothiazolocarbazole intermediate involves the reaction of this compound with a source of thiocyanate to form an in-situ thiourea derivative, which is then cyclized with an α-haloketone. A more direct approach involves the reaction of a pre-formed carbazole-thiourea with an α-haloketone.
Caption: Hantzsch synthesis workflow for thiazolocarbazoles.
Experimental Protocol: Synthesis of 2-Amino-4-phenyl-thiazolo[5,4-c]carbazole
This protocol describes a representative Hantzsch synthesis of a thiazolocarbazole derivative.
Materials:
-
This compound
-
Ammonium thiocyanate
-
2-Bromoacetophenone
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
A mixture of this compound (1.82 g, 10 mmol) and ammonium thiocyanate (0.76 g, 10 mmol) in ethanol (50 mL) is heated at reflux for 2 hours.
-
The reaction mixture is cooled to room temperature, and 2-bromoacetophenone (1.99 g, 10 mmol) is added.
-
The mixture is then heated at reflux for an additional 8 hours.
-
After cooling, the precipitated solid is filtered, washed with ethanol, and then with a dilute solution of sodium bicarbonate.
-
The crude product is recrystallized from ethanol to afford the pure 2-amino-4-phenyl-thiazolo[5,4-c]carbazole.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) (HPLC) |
| 2-Amino-4-phenyl-thiazolo[5,4-c]carbazole | This compound | Ammonium thiocyanate, 2-Bromoacetophenone | Ethanol | 10 hours | 75-85 | >98 |
Mechanism of Action: CDK Inhibition
Thiazole-based compounds have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2).[1] CDK2 is a crucial enzyme in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The thiazolocarbazole scaffold can be further functionalized to optimize binding to the ATP-binding pocket of CDK2, thereby blocking its kinase activity.
Caption: Inhibition of the CDK2 pathway by thiazolocarbazoles.
Application 2: Synthesis of Pyridocarbazole Derivatives as DNA Intercalating Agents
Pyridocarbazoles are a class of fused heterocyclic compounds known for their ability to intercalate into DNA, leading to cytotoxic effects in cancer cells. The synthesis of these compounds can be achieved through a Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. While a direct Pictet-Spengler starting from this compound is not the most common route, derivatives of this compound can be elaborated into suitable precursors for this reaction. A more direct approach to fused pyridines involves condensation reactions with dicarbonyl compounds or their equivalents.
Synthetic Workflow: Friedländer Annulation for Pyridocarbazole Synthesis
A common method for constructing the pyridine ring onto the carbazole nucleus is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In this case, a derivative of this compound bearing a carbonyl group at the 1- or 3-position is required.
Caption: Friedländer synthesis of pyridocarbazoles.
Experimental Protocol: Synthesis of a Pyrido[2,3-c]carbazole Derivative
This protocol outlines the synthesis of a pyridocarbazole derivative from a 2-amino-1-formylcarbazole intermediate.
Materials:
-
2-Amino-1-formylcarbazole
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
A solution of 2-amino-1-formylcarbazole (2.10 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (50 mL) is prepared.
-
A catalytic amount of piperidine (0.1 mL) is added to the solution.
-
The reaction mixture is heated at reflux for 4 hours.
-
Upon cooling, the product precipitates from the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pyridocarbazole derivative.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Catalyst | Yield (%) |
| 2-Amino-4-cyanopyrido[2,3-c]carbazole | 2-Amino-1-formylcarbazole | Malononitrile | Ethanol | Piperidine | 80-90 |
Mechanism of Action: DNA Intercalation
Pyridocarbazole derivatives, such as ellipticine, exert their cytotoxic effects by intercalating between the base pairs of DNA. This disrupts the normal function of DNA, including replication and transcription, ultimately leading to cell death.
Caption: Mechanism of DNA intercalation by pyridocarbazoles.
Conclusion
This compound is a foundational molecule for the synthesis of diverse and complex heterocyclic systems with significant potential in pharmaceutical development. The protocols and workflows presented here for the synthesis of thiazolocarbazole and pyridocarbazole intermediates provide a starting point for further exploration and optimization in the quest for novel therapeutic agents. The ability to functionalize the carbazole core and the synthesized heterocyclic rings offers a rich field for medicinal chemistry exploration.
References
Application Notes and Protocols: Photophysical Studies of 2-Aminocarbazole-Based Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical properties, experimental protocols, and applications of 2-aminocarbazole-based fluorescent dyes. This class of fluorophores is of significant interest in cellular imaging and as probes in drug discovery, particularly in the context of kinase signaling pathways.
Photophysical Properties of this compound Derivatives
This compound and its derivatives exhibit interesting photophysical properties, including sensitivity to their local environment, which can be exploited for various sensing and imaging applications. The core structure allows for substitutions at the amino group and other positions on the carbazole ring, enabling the fine-tuning of their absorption and emission characteristics.
Solvatochromism
A key feature of many this compound dyes is their solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent. This phenomenon arises from changes in the dipole moment of the dye molecule upon electronic excitation. Generally, a bathochromic (red) shift is observed in more polar solvents, indicating a larger dipole moment in the excited state compared to the ground state. This property is particularly useful for probing the microenvironment of biological systems, such as the polarity of protein binding sites or cellular membranes.
Quantitative Photophysical Data
The following table summarizes the key photophysical parameters for a selection of this compound-based fluorescent dyes. These values are crucial for selecting the appropriate dye for a specific application and for the quantitative analysis of experimental data.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) |
| 2-Amino-9-ethylcarbazole | Dichloromethane | 350 | 420 (shoulder) | - | - |
| Acetonitrile | 340 | 410 (shoulder) | - | - | |
| 3,6-Diamino-9-naphthylcarbazole Derivative 1 | Acetone-d6 | - | 425, 443 | - | - |
| 3,6-Diamino-9-naphthylcarbazole Derivative 2 | Acetone-d6 | - | 425, 443 | - | - |
| Carbazole-based Styryl Dye 6b | Dichloromethane | 420 | 500 | - | - |
| Carbazole-based Styryl Dye 6c | Dichloromethane | 430 | 520 | - | - |
Note: Data is compiled from various sources. "-" indicates data not available in the cited literature.
Experimental Protocols
This section provides detailed protocols for the synthesis and photophysical characterization of this compound-based fluorescent dyes.
Synthesis of this compound Derivatives
A general method for the synthesis of N-substituted 2-aminocarbazoles involves the Ullmann condensation reaction.
Protocol: Synthesis of N-(Aryl)-2-aminocarbazole
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the desired aryl halide (1.2 equivalents), copper(I) iodide (0.1 equivalents), and a suitable base such as potassium carbonate (2 equivalents) in a high-boiling point solvent like N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of water. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-substituted this compound derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Measurement of Fluorescence Quantum Yield
The relative quantum yield (Φ_F) of a this compound dye can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Protocol: Relative Quantum Yield Determination
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the this compound dye under investigation. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or fluorescein in 0.1 M NaOH (Φ_F = 0.95).
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the this compound dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Data Analysis: Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,standard × (Slope_sample / Slope_standard) × (n_sample² / n_standard²)
where n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
Measurement of Fluorescence Lifetime
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.
Protocol: Fluorescence Lifetime Measurement using TCSPC
-
Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the this compound dye in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
-
Data Acquisition: Excite the sample with the pulsed laser at a wavelength where the dye absorbs. Collect the fluorescence decay data by measuring the time difference between the excitation pulse and the detection of the first emitted photon. Repeat this process for a large number of excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: Deconvolute the measured fluorescence decay from the IRF using appropriate software. Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ_F).
Applications in Drug Discovery: Targeting the BCR-Abl Kinase Signaling Pathway
This compound derivatives have emerged as promising scaffolds for the development of fluorescent probes to study kinase activity, which is often dysregulated in cancer. One such critical target is the BCR-Abl kinase, a hallmark of Chronic Myeloid Leukemia (CML).
BCR-Abl Kinase Signaling Pathway
The BCR-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[1][2][3] Inhibition of the BCR-Abl kinase activity is a key therapeutic strategy for CML.
Caption: BCR-Abl signaling pathways and probe interaction.
Experimental Workflow: Screening for BCR-Abl Kinase Inhibitors
This compound-based fluorescent probes can be designed to bind to the ATP-binding site of kinases. Changes in the fluorescence properties of the probe upon binding can be used to screen for potential inhibitors in a high-throughput format.
Caption: High-throughput screening workflow for kinase inhibitors.
References
Application Notes and Protocols: 2-Aminocarbazole as a Precursor for Carbazole-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of carbazole-based polymers derived from 2-aminocarbazole. The unique electronic and photophysical properties of carbazole moieties, combined with the reactive amine functionality, make these polymers promising candidates for a range of applications, including drug delivery systems, sensors, and organic electronics.
Introduction to this compound Polymerization
This compound is a versatile monomer for the synthesis of functional polymers. The carbazole unit provides a rigid, electron-rich backbone that can facilitate charge transport and exhibit desirable fluorescence properties. The amino group at the 2-position offers a site for further functionalization or can directly participate in the polymerization process, influencing the polymer's final structure and properties.
The primary methods for synthesizing poly(this compound) and its derivatives are chemical oxidative polymerization and electrochemical polymerization. These methods allow for the formation of conjugated polymer chains with tunable molecular weights and properties depending on the reaction conditions.[1][2]
Key Applications in Research and Drug Development
Carbazole-based polymers are being explored for various high-tech applications. In the context of drug development, the unique properties of poly(this compound) could be leveraged in several ways:
-
Drug Delivery Systems: The polymer backbone can be functionalized with targeting ligands or solubilizing groups to create sophisticated drug delivery vehicles. The inherent fluorescence of the carbazole units could also be utilized for imaging and tracking the delivery system in vitro and in vivo.[3][4]
-
Biosensors: The electrochemical and photophysical properties of these polymers are sensitive to their local environment. This responsivity can be harnessed to develop sensors for detecting specific biomolecules, ions, or pH changes, which are critical in diagnostics and disease monitoring.[5]
-
Bioimaging: The fluorescent nature of carbazole-based polymers makes them suitable as probes for cellular and tissue imaging.
Data Presentation: Properties of Aminocarbazole-Based Polymers and Analogs
While specific data for poly(this compound) is limited, the following table summarizes typical properties of analogous aminocarbazole and aminothiazole polymers to provide a comparative reference.
| Property | Poly(3-aminocarbazole) Derivative (PPNC)[5] | Poly(2-aminothiazole) (PAT)[6] |
| Synthesis Method | Chemical Synthesis | Chemical Oxidative Polymerization |
| Monomer | 9-(1,10-phenanthroline-2-yl)-9H-carbazol-3-amine | 2-Aminothiazole |
| Oxidant | Not specified | Copper Chloride (CuCl₂) |
| Solvent | Not specified | Aqueous Solution |
| Polymerization Time | Not specified | 48 hours |
| Temperature | Not specified | 70 °C |
| Yield | Not specified | ~81% |
| Number-Average MW (Mₙ) | Not specified | 5.90 x 10³ g/mol |
| Weight-Average MW (Mₗ) | Not specified | 8.12 x 10³ g/mol |
| Polydispersity Index (PDI) | Not specified | 1.38 |
| Morphology | Not specified | Granular (~400 nm) |
Experimental Protocols
The following are detailed protocols for the chemical and electrochemical polymerization of aminocarbazole, adapted from established procedures for similar monomers.[6]
Protocol 1: Chemical Oxidative Polymerization of this compound
This protocol describes the synthesis of poly(this compound) using a chemical oxidant.
Materials:
-
This compound (monomer)
-
Copper (II) Chloride (CuCl₂, oxidant)
-
Deionized water (solvent)
-
Methanol
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in deionized water in the three-neck flask. The concentration can be varied (e.g., 0.1-0.4 mol/L) to study its effect on the polymerization.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Stirring: Heat the solution to the desired reaction temperature (e.g., 70 °C) while stirring continuously.
-
Oxidant Addition: Prepare a solution of CuCl₂ in deionized water. The oxidant-to-monomer molar ratio can be varied (e.g., 0.1-0.5) to optimize the reaction. Add the oxidant solution dropwise to the heated monomer solution using the dropping funnel over a period of 30 minutes.
-
Polymerization: Allow the reaction to proceed for a set duration (e.g., 24-48 hours) under a nitrogen atmosphere with continuous stirring and heating. The solution will gradually change color, indicating polymer formation.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer thoroughly with deionized water to remove any unreacted monomer and oxidant.
-
Further purify the polymer by washing with a dilute HCl solution, followed by a dilute NH₄OH solution, and finally with methanol to remove oligomers and other impurities.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Protocol 2: Electrochemical Polymerization of this compound
This protocol outlines the synthesis of poly(this compound) films on a conductive substrate via electropolymerization.
Materials:
-
This compound (monomer)
-
Acetonitrile (solvent)
-
Tetrabutylammonium tetrafluoroborate (TBAFB) or another suitable supporting electrolyte
-
Nitrogen gas
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., platinum foil, ITO-coated glass)
-
Counter electrode (e.g., platinum wire or foil)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAFB) in acetonitrile.
-
Monomer Addition: Dissolve this compound in the electrolyte solution to the desired concentration (e.g., 0.01 M to 0.1 M).
-
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer-electrolyte solution.
-
Deoxygenation: Purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen.
-
Electropolymerization:
-
Cyclic Voltammetry (CV): Cycle the potential of the working electrode within a range where the monomer is oxidized (e.g., from 0 V to +1.5 V vs. Ag/AgCl) for a set number of cycles. A polymer film will gradually deposit on the working electrode.
-
Potentiostatic Polymerization: Apply a constant potential at which the monomer oxidizes (determined from a preliminary CV scan) for a specific duration.
-
-
Film Characterization: After polymerization, gently rinse the polymer-coated working electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. The film can then be characterized using various techniques.
Mandatory Visualizations
Caption: Workflow for chemical and electrochemical polymerization of this compound.
Caption: Relationship between this compound, its polymer, and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(3-amino-carbazole) derivatives containing 1,10-phenanthroline and 8-hydroxyquinoline ligands: Synthesis, properties and application as ion sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
how to increase the yield of 2-Aminocarbazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Aminocarbazole and increasing its yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic routes include the classical approach involving Friedel-Crafts type nitration of a protected carbazole followed by reduction, and more modern methods such as palladium-catalyzed C-H activation/C-N bond formation and visible light-induced intramolecular C-H amination.
Q2: Why is direct nitration of carbazole not suitable for synthesizing 2-Nitrocarbazole?
A2: Direct nitration of carbazole or its 9-substituted derivatives typically results in a mixture of 1- and 3-nitro compounds, making the isolation of the desired 2-nitro isomer difficult and reducing the overall yield of this compound after reduction.[1]
Q3: What are the key factors influencing the yield of the Friedel-Crafts nitration step?
A3: The choice of nitrating agent, Lewis acid, and solvent are critical. For instance, using nitryl chloride with anhydrous aluminum chloride in methylene chloride has been reported to give good yields.[1] Replacing the hazardous nitryl chloride with silver nitrate is also a viable option.[1]
Q4: Which reduction method is preferred for converting 2-Nitrocarbazole to this compound?
A4: Catalytic reduction using hydrazine hydrate with a palladium on carbon (Pd/C) catalyst in ethanol is a high-yielding method.[1] This method is often preferred over catalytic hydrogenation as it can lead to a purer product.[1]
Q5: How can I purify the final this compound product to improve yield and stability?
A5: Recrystallization is a common and effective purification method. Toluene has been reported as a suitable solvent for recrystallizing this compound, affording colorless prisms.[1] The purity of this compound is important as impurities can affect its stability.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the nitration of 9-acetylcarbazole | 1. Ineffective Lewis acid. 2. Unsuitable nitrating agent. 3. Suboptimal solvent. | 1. Use anhydrous aluminum chloride as the Lewis acid. Boron trichloride and trifluoride have been shown to be ineffective.[1] 2. Use nitryl chloride or a combination of silver nitrate and aluminum chloride.[1] 3. Methylene chloride is a suitable solvent for this reaction.[1] |
| Formation of multiple nitro isomers | Direct nitration of unprotected carbazole. | Use a protecting group at the 9-position, such as an acetyl group, to direct the nitration to the 2-position.[1] |
| Incomplete reduction of 2-Nitrocarbazole | 1. Inactive catalyst. 2. Insufficient reducing agent. 3. Short reaction time or low temperature. | 1. Ensure the 10% Pd/C catalyst is active. 2. Use a sufficient amount of hydrazine hydrate.[1] 3. Reflux the reaction mixture for an adequate amount of time (e.g., 2 hours).[1] |
| Product instability and coloration | Presence of impurities from the reduction step. | Purify the crude this compound by recrystallization from a suitable solvent like toluene to remove impurities.[1] |
| Low yields in reductive amination approaches | 1. Inappropriate solvent. 2. Steric hindrance. 3. Nature of the amine. | 1. Reactions in 1,2-dichloroethane (DCE) generally give higher yields and require shorter reaction times compared to tetrahydrofuran (THF).[2] 2. Be aware that steric hindrance can lead to longer reaction times.[2] 3. Reductive amination with primary amines is typically faster than with secondary amines.[2] |
Experimental Protocols
Protocol 1: Improved Synthesis of this compound via Friedel-Crafts Nitration and Subsequent Reduction[1]
Part A: Synthesis of 2-Nitro-9-acetylcarbazole
-
To a stirred mixture of 9-acetylcarbazole (20.0 g, 0.1 mole) and anhydrous aluminum chloride (80.0 g, 0.6 mole) in 600 ml of methylene chloride, add silver nitrate (34.0 g, 0.2 mole).
-
Stir the mixture for 2 hours at room temperature.
-
Dilute the dark brown solution with methylene chloride (500 ml) and pour it onto ice containing concentrated hydrochloric acid (250 ml).
-
Separate the organic layer, dry it, and evaporate the solvent to dryness to obtain the crude 2-nitro-9-acetylcarbazole.
Part B: Synthesis of this compound
-
Dissolve 2-nitrocarbazole (2.12 g, 0.01 mole) in 50 ml of ethanol.
-
Add 0.5 g of 10% Pd/C catalyst to the solution.
-
Add 100% hydrazine hydrate (5.0 ml) dropwise.
-
Reflux the mixture for 2 hours.
-
Filter the hot solution to remove the catalyst.
-
Precipitate the crude product by adding water.
-
Recrystallize the crude product from toluene to afford pure this compound.
Quantitative Data Summary
Table 1: Influence of Lewis Acid on the Yield of 2-Nitrocarbazole [1]
| Lewis Acid | Yield (%) |
| Aluminum chloride | 57 |
| Titanium(IV) chloride | 14 |
| Boron trichloride | Ineffective |
| Boron trifluoride | Ineffective |
Table 2: Yield of this compound via Catalytic Reduction [1]
| Starting Material | Reducing Agent | Catalyst | Solvent | Yield (%) |
| 2-Nitrocarbazole | Hydrazine hydrate | 10% Pd/C | Ethanol | 84 |
Table 3: Comparison of Solvents in Reductive Amination for Aminocarbazole Synthesis [2]
| Solvent | Reaction Time (Days) | Yield Range (%) |
| 1,2-Dichloroethane (DCE) | 3 - 5 | 34 - 90 |
| Tetrahydrofuran (THF) | 3 - 10 | 13 - 51 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 2-Aminocarbazole via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-aminocarbazole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound using silica gel column chromatography?
A1: The primary challenge stems from the basic nature of the amino group on the this compound molecule and the acidic nature of standard silica gel.[1] The acidic silanol groups on the silica surface can strongly interact with the basic amine, leading to poor separation, tailing of the compound band, and in some cases, irreversible adsorption or degradation of the product on the column.[1]
Q2: What are the recommended stationary phases for the purification of this compound?
A2: While standard silica gel can be used with modifications to the mobile phase, alternative stationary phases are often more effective. Recommended options include:
-
Amine-functionalized silica gel: This stationary phase has a basic surface, which minimizes the strong interactions with the aminocarbazole, leading to better peak shapes and recovery.[2]
-
Neutral or basic alumina: Alumina is a basic adsorbent and can be a good alternative to silica gel for the purification of basic compounds like amines.[3]
-
Deactivated silica gel: Silica gel can be "deactivated" by treating it with a base like triethylamine to neutralize the acidic silanol groups before packing the column.[4]
Q3: What solvent systems (mobile phases) are typically used for the column chromatography of this compound?
A3: The choice of solvent system depends on the polarity of the impurities. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include:
-
Hexane/Ethyl Acetate gradient[5]
-
Petroleum Ether/Ethyl Acetate gradient
-
Dichloromethane/Hexane gradient[6] For purifications using standard silica gel, it is highly recommended to add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase to improve elution and prevent tailing.[2][3]
Q4: How can I monitor the progress of the separation during column chromatography?
A4: The progress of the separation is typically monitored by collecting fractions of the eluent and analyzing them using Thin Layer Chromatography (TLC).[7] The TLC plate is spotted with the collected fractions and developed in an appropriate solvent system. The spots can be visualized under UV light (as carbazoles are often UV active) or by using a staining reagent.[8][9]
Q5: My crude this compound sample is not dissolving in the initial, non-polar eluent. How should I load it onto the column?
A5: If your sample has poor solubility in the starting mobile phase, you should use a "dry loading" technique. This involves dissolving the crude product in a suitable solvent, adding a small amount of silica gel to the solution, and then evaporating the solvent to obtain a free-flowing powder of the sample adsorbed onto the silica. This powder is then carefully added to the top of the packed column.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound is stuck on the column / No elution | The compound is too polar for the current solvent system. Strong interaction between the amine and acidic silica gel. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). If using silica gel, add a basic modifier like triethylamine (0.1-1%) to the eluent. Consider switching to a more polar solvent system (e.g., dichloromethane/methanol). Switch to a less acidic stationary phase like alumina or amine-functionalized silica.[3] |
| Poor separation of this compound from impurities | The solvent system is not optimized. The column was packed improperly, leading to channeling. | Optimize the solvent system using TLC to achieve a good separation of spots. Aim for an Rf value of 0.2-0.4 for the target compound in the elution solvent. Use a shallower gradient during elution to improve resolution. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Tailing of the this compound peak | Strong acid-base interaction between the basic amine and acidic silica gel. | Add a basic modifier (e.g., triethylamine or ammonia) to the mobile phase. Use an alternative stationary phase such as neutral/basic alumina or amine-functionalized silica.[3] |
| Colored impurities co-elute with the product | The polarity of the impurity is very similar to that of this compound in the chosen solvent system. | Try a different solvent system with different selectivity (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol system). Consider using a different stationary phase (e.g., alumina instead of silica). |
| Low recovery of the purified product | Irreversible adsorption or degradation on the acidic silica gel column. The compound is eluting in very broad bands and is difficult to detect in the fractions. | Use a deactivated silica gel, amine-functionalized silica, or alumina to prevent degradation.[4] Add a basic modifier to the eluent to improve recovery from a standard silica gel column. Concentrate the collected fractions before TLC analysis to ensure the detection of the product. |
Experimental Protocols
Protocol 1: Purification of this compound using Silica Gel Column Chromatography with a Basic Modifier
This protocol is suitable for general-purpose purification of crude this compound when standard silica gel is the available stationary phase.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents: Hexane, Ethyl Acetate (analytical grade)
-
Triethylamine
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
TLC plates (silica gel coated)
-
UV lamp for visualization
2. Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that gives good separation and an Rf value of approximately 0.2-0.3 for the this compound spot.
-
Add 0.1% triethylamine to the developing solvent to mimic the column conditions.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.[10]
-
Add a small layer of sand (approx. 1 cm) over the plug.[10]
-
Prepare a slurry of silica gel in the initial, least polar solvent of your gradient (e.g., 95:5 hexane:ethyl acetate with 0.1% triethylamine).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and remove air bubbles.[11]
-
Add another layer of sand (approx. 1 cm) on top of the packed silica gel.[12]
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[12]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the least polar solvent mixture determined from your TLC analysis (e.g., 95:5 hexane:ethyl acetate + 0.1% triethylamine).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.
-
Collect fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the solvent system used for the initial analysis.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent from the combined pure fractions to obtain the purified this compound.
-
Quantitative Data Summary
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions | Dependent on the amount of crude product (e.g., 2 cm diameter x 30 cm length for 1-2 g of crude) |
| Crude Sample Loading | 1-2% of the total weight of the silica gel |
| Mobile Phase | Hexane/Ethyl Acetate gradient with 0.1% Triethylamine |
| Example Gradient Profile | 1. 100% Hexane (to elute non-polar impurities) 2. 95:5 Hexane:Ethyl Acetate 3. 90:10 Hexane:Ethyl Acetate 4. 80:20 Hexane:Ethyl Acetate (this compound likely elutes here) 5. 70:30 Hexane:Ethyl Acetate (to elute more polar impurities) |
| Fraction Size | 10-20 mL (depending on column size) |
| Monitoring | TLC with UV visualization |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. rsc.org [rsc.org]
- 6. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. magritek.com [magritek.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 12. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
overcoming stability issues of N-substituted 2-Aminocarbazole
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with N-substituted 2-aminocarbazoles. It focuses on identifying and overcoming common stability challenges encountered during the handling, synthesis, and analysis of these compounds.
Section 1: FAQs on Stability and Handling
This section addresses frequently asked questions regarding the chemical stability of N-substituted 2-aminocarbazoles.
Q1: What are the primary stability concerns for N-substituted 2-aminocarbazoles?
A1: The primary stability concerns stem from the inherent chemical nature of the 2-aminocarbazole scaffold. The key vulnerabilities are:
-
Oxidation: The aromatic amino group at the C2 position is susceptible to oxidation, which can be accelerated by exposure to air, light, or certain metal ions. This can lead to the formation of colored impurities (e.g., nitroso, nitro derivatives, or polymeric species).
-
Photodegradation: The carbazole ring system is photoactive and can degrade upon exposure to UV or even ambient light over extended periods.[1] This can lead to complex degradation profiles.
-
pH Instability: Both strongly acidic and strongly basic conditions can promote degradation. The amino group can be protonated, altering its electronic properties, while strong bases can potentially deprotonate the carbazole nitrogen (if unsubstituted) or catalyze other reactions. Some N,N-diaryl carbazolium salts, for instance, are known to degrade under alkaline conditions.[2]
Q2: How should I properly store my N-substituted this compound compounds for maximum stability?
A2: To ensure long-term stability, compounds should be stored as a solid under the following conditions:
-
Temperature: Store at low temperatures (-20°C or -80°C).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Protect from light at all times by using amber vials or wrapping containers in aluminum foil.
-
Purity: Ensure the compound is free of residual solvents or catalysts from synthesis, as these can promote degradation.
Q3: My compound solution (e.g., in DMSO or methanol) changes color over time. What is happening and how can I prevent it?
A3: A color change, typically to yellow, brown, or pink, is a strong indicator of oxidative degradation. This is a common issue with aromatic amines. To mitigate this:
-
Use High-Purity Solvents: Use fresh, anhydrous, or peroxide-free solvents.
-
Degas Solvents: Before use, sparge solvents with an inert gas like argon to remove dissolved oxygen.
-
Prepare Fresh Solutions: Prepare solutions immediately before use in your experiments. Avoid long-term storage of solutions.
-
Minimize Headspace: If short-term storage is necessary, use vials that are just large enough for the solution to minimize the amount of air in the headspace.
-
Work in Low-Light Conditions: Protect the solution from light during preparation and handling.
Q4: How do different N-substituents on the carbazole ring affect the compound's stability?
A4: The electronic properties of the N-substituent can significantly influence stability. While specific data for 2-amino derivatives is limited, studies on related carbazolium salts show that electron-donating groups (e.g., methoxy, methyl) on the N-aryl rings can increase stability against hydroxide-mediated degradation.[2] This suggests that substituents that increase electron density on the carbazole system may help stabilize it against certain degradation pathways. Conversely, strong electron-withdrawing groups could potentially alter the reactivity and stability profile.
Section 2: Troubleshooting Synthesis and Purification
Q1: I am experiencing low yields during the N-arylation of my this compound. What are common pitfalls?
A1: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are common for forming the N-aryl bond.[3][4] Low yields can often be attributed to:
-
Catalyst/Ligand Choice: The combination of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., Xantphos, BINAP) is critical. The choice depends on the specific substrates.
-
Base Selection: The strength and solubility of the base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) can dramatically affect the reaction rate and side products.
-
Reaction Conditions: Ensure the reaction is run under a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst. Temperature and reaction time also require careful optimization.
-
Substrate Reactivity: Highly electron-deficient or sterically hindered anilines or aryl halides may require more forcing conditions or specialized catalyst systems.[4]
Q2: My compound appears to degrade during silica gel column chromatography. How can I improve recovery?
A2: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds like aromatic amines. To prevent this:
-
Deactivate Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as 1% triethylamine or pyridine.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic reversed-phase silica (C18) for purification.
-
Minimize Contact Time: Perform the purification as quickly as possible. Flash chromatography is preferred over gravity chromatography.
-
Protect from Light: Wrap the glass column in aluminum foil to prevent photostability issues during the separation process.
Section 3: Data Summary: Substituent Effects on Stability
The following table summarizes data on the alkaline stability of N,N-diaryl carbazolium salts, which serves as a model for how electronic effects from substituents can influence the stability of a carbazole core.[2]
| Compound ID | Substituent (R) on N-Aryl Ring | Half-life (t₁/₂) in 0.1 M KOH (hours) |
| 5a | -H | ~1.0 |
| 5b | p-Methyl | 3.5 |
| 5c | p-Methoxy | 8.7 |
Table 1. Effect of electron-donating substituents on the half-life of N,N-diaryl carbazolium salts under basic conditions, demonstrating increased stability with greater electron-donating capacity.[2]
Section 4: Key Experimental Protocols
Protocol 4.1: Forced Degradation (Stress Testing) Protocol
This protocol outlines a standard procedure for investigating the intrinsic stability of an N-substituted this compound, as recommended by ICH guidelines.[5][6][7][8] It is designed to identify potential degradation pathways and establish a stability-indicating analytical method.
Objective: To assess the stability of the compound under various stress conditions (hydrolysis, oxidation, photolysis, and heat).
Materials:
-
Compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
Acids: 0.1 M HCl, 1 M HCl
-
Bases: 0.1 M NaOH, 1 M NaOH
-
Oxidizing agent: 3% H₂O₂ solution
-
HPLC-grade acetonitrile, methanol, and water
-
pH meter and buffers
Procedure:
-
Sample Preparation: For each condition, mix 1 mL of the compound stock solution with 1 mL of the respective stressor solution in a clean vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for 8 hours.
-
-
Base Hydrolysis:
-
Add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 8 hours.
-
-
Oxidative Degradation:
-
Add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound in a stability oven at 60°C for 7 days.
-
Store a solution (in the intended formulation solvent) at 60°C for 7 days.
-
-
Photostability:
-
Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated, stability-indicating HPLC method (e.g., HPLC-UV or LC-MS).[9] The method should be able to separate the parent compound from all generated degradation products.[7]
-
Quantify the remaining parent compound and characterize any major degradants. A loss of 10-20% of the active ingredient is typically targeted to ensure the stress was adequate.[8]
-
Protocol 4.2: General Synthetic Procedure for N-Aryl-2-aminocarbazole
This protocol describes a general method for the synthesis of N-aryl-2-aminocarbazoles via a Palladium-catalyzed Buchwald-Hartwig amination.
Objective: To synthesize an N-aryl-2-aminocarbazole from this compound and an aryl halide.
Materials:
-
This compound (or a protected version, e.g., N-Boc-2-aminocarbazole)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine Ligand (e.g., Xantphos)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), Cs₂CO₃ (2.5 eq), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 110-125°C with vigorous stirring.[4] Monitor the reaction progress by TLC or LC-MS. Reactions typically run for 4-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (potentially deactivated with 1% triethylamine in the eluent) to yield the pure N-aryl-2-aminocarbazole.
-
Section 5: Visualizations
The following diagrams illustrate key workflows and pathways relevant to working with N-substituted 2-aminocarbazoles.
Forced degradation study workflow for stability assessment.
Plausible oxidative degradation pathway for the 2-amino group.
Potential target: Inhibition of a kinase (e.g., RAF) in the MAPK/ERK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Increasing the Alkaline Stability of N,N-Diaryl Carbazolium Salts Using Substituent Electronic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. acdlabs.com [acdlabs.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Troubleshooting Poor Performance of OLEDs with 2-Aminocarbazole
Welcome to the technical support center for researchers and scientists working with 2-Aminocarbazole and its derivatives in Organic Light-Emitting Diodes (OLEDs). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your device performance.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments with this compound-based OLEDs.
Q1: My OLED device with a this compound-based Hole Transport Layer (HTL) shows a high turn-on voltage. What are the possible causes and solutions?
A1: A high turn-on voltage in OLEDs utilizing this compound derivatives can stem from several factors, primarily related to charge injection and transport barriers, as well as the quality of the thin film.
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Poor Film Morphology: The primary amine group in this compound can lead to hydrogen bonding, which may cause aggregation and result in a non-uniform film. This can create defects and impede efficient charge transport.
-
Solution: Optimize the deposition parameters. If using spin-coating, try different solvents, concentrations, and spin speeds to improve film quality. Thermal annealing of the film after deposition can also improve morphology, but care must be taken to avoid degradation.
-
-
Energy Level Mismatch: There might be a significant energy barrier for hole injection from the anode (e.g., ITO) to the HOMO level of your this compound layer.
-
Solution: Introduce a hole injection layer (HIL) between the anode and the this compound HTL. Materials like PEDOT:PSS are commonly used to reduce the injection barrier.
-
-
Hole Trapping: The amine groups themselves can act as hole traps, especially if the material is not of high purity or if it degrades.[1]
-
Solution: Ensure the high purity of your this compound material. Impurities can act as deep traps for charge carriers. Consider synthesizing derivatives of this compound where the amine group is functionalized to modulate its electronic properties and reduce trapping.
-
Q2: The luminance and external quantum efficiency (EQE) of my device are lower than expected. How can I improve them?
A2: Low luminance and EQE are often related to inefficient charge balance, exciton quenching, and poor material quality.
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Charge Carrier Imbalance: Efficient light emission requires a balanced injection of holes and electrons. If hole injection and transport are too dominant, which can be the case with carbazole-based materials, excess holes can pass through the emissive layer without recombining with electrons.
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Solution: Optimize the thickness of the different layers in your device. A thicker emissive layer can increase the probability of exciton formation. Additionally, using an electron-blocking layer (EBL) between the HTL and the emissive layer can confine electrons to the emissive zone.
-
-
Material Purity: As mentioned, impurities can act as non-radiative recombination centers, quenching excitons before they can emit light.
-
Solution: Purify the this compound material rigorously, for instance, by sublimation or column chromatography.
-
-
Sub-optimal Device Architecture: The overall device structure plays a crucial role in its performance.
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Solution: Experiment with different device architectures. For example, using a host-guest system in the emissive layer, where a this compound derivative could act as the host, can improve efficiency.
-
Q3: My this compound-based OLED has a very short operational lifetime and degrades quickly. What is the cause of this instability?
A3: The operational stability of OLEDs is a complex issue, and materials containing aromatic amines can be susceptible to specific degradation pathways.
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Weak Carbon-Nitrogen (C-N) Bonds: Aromatic amines can have relatively weak C-N bonds, which may break under the electrical stress of device operation, leading to the formation of non-emissive species and device failure.[2]
-
Solution: Consider molecular design strategies to strengthen the C-N bond or to protect the amine group. For example, derivatizing the amine can improve stability.
-
-
Formation of Dimers: Carbazole radical cations have a tendency to dimerize.[2] During device operation, the formation of such dimers can create defects and alter the electronic properties of the HTL, leading to a rapid decline in performance.
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Solution: Molecular design can play a role here as well. Introducing bulky substituents on the carbazole core can sterically hinder dimerization.
-
-
Oxidation of the Amine Group: The primary amine is susceptible to oxidation, which can be exacerbated by exposure to air and moisture during fabrication and operation. Oxidized species can act as quenchers and charge traps.
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Solution: Ensure all fabrication and testing are carried out in an inert atmosphere (e.g., a glovebox). Proper encapsulation of the final device is critical to prevent exposure to ambient conditions.
-
Data Presentation
The performance of OLEDs using carbazole derivatives can vary significantly based on the specific molecular structure and device architecture. The following tables provide a summary of reported performance data for different types of carbazole-based OLEDs to serve as a benchmark for your experiments.
| Material Type | Device Structure | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Max. EQE (%) | Reference |
| Carbazole Derivative (CZ-1) | ITO/PEDOT:PSS/EML/LiF/Al | 4130 | 19.3 | - | 8.6 | [3] |
| Carbazole Derivative (CZ-2) | ITO/PEDOT:PSS/EML/LiF/Al | 4104 | 20.2 | - | 9.5 | [3] |
| Diarylamino-substituted Carbazole | Multilayer | >3300 | 46.3 | 33.2 | 20.5 | [4] |
| Carbazole-Benzocarbazole Host | Multilayer | - | 77.0 | 93.1 | 22.2 | [5] |
| Carbazole/Fluorene Host | Multilayer | >5000 | - | - | 13.3 | [6] |
| Carbazole-π-Imidazole Derivative | Non-doped | 11,364 | - | - | 4.43 | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of a this compound derivative and the fabrication of a solution-processed OLED.
1. Synthesis of a Diarylamino-substituted Carbazole Derivative (Illustrative Example)
This protocol is a representative example based on the Ullmann amination reaction, a common method for synthesizing arylamine derivatives of carbazole.[4]
-
Materials: 2,7-Dibromocarbazole, diarylamine, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), 1,10-phenanthroline, and o-xylene (solvent).
-
Procedure:
-
In a nitrogen-filled glovebox, combine 2,7-dibromocarbazole (1 mmol), diarylamine (2.2 mmol), K₂CO₃ (4 mmol), CuI (0.4 mmol), and 1,10-phenanthroline (0.8 mmol) in a reaction flask.
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Add dry o-xylene (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 24-48 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the high-purity material.
-
2. Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a simple, solution-processed OLED, which can be adapted for testing your this compound-based materials.[3]
-
Device Structure: ITO / PEDOT:PSS / this compound derivative (EML) / LiF / Al
-
Procedure:
-
Substrate Cleaning:
-
Sequentially clean pre-patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate at 3000-4000 rpm for 60 seconds.
-
Anneal the substrates at 120-150 °C for 15 minutes in a nitrogen atmosphere to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Dissolve the this compound derivative in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) at a concentration of 5-10 mg/mL.
-
Inside a nitrogen-filled glovebox, spin-coat the EML solution onto the PEDOT:PSS layer at 1500-3000 rpm for 60 seconds.
-
Anneal the film at 60-80 °C for 20 minutes to remove the solvent.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporation chamber with a base pressure of <10⁻⁶ Torr.
-
Deposit a thin layer of Lithium Fluoride (LiF) (0.5-1 nm) at a rate of 0.1 Å/s.
-
Deposit a layer of Aluminum (Al) (100-150 nm) at a rate of 1-2 Å/s to serve as the cathode.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect it from atmospheric moisture and oxygen.
-
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Poor OLED Performance
This diagram illustrates a logical workflow for diagnosing and addressing common issues encountered when working with this compound in OLEDs.
A troubleshooting workflow for identifying and resolving poor OLED performance.
Diagram 2: Degradation Pathway of Carbazole-based Materials
This diagram illustrates a simplified potential degradation pathway for carbazole-based materials in an OLED under electrical stress, leading to device failure.
A potential degradation pathway for this compound-based materials in OLEDs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side reactions in 2-Aminocarbazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminocarbazole. The following sections address common side reactions and offer strategies for their minimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The primary synthetic strategies for this compound include:
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Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between a 2-halocarbazole (e.g., 2-bromocarbazole) and an ammonia equivalent.
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Ullmann Condensation: A copper-catalyzed reaction of a 2-halocarbazole with an amine source, which is often considered a harsher alternative to the Buchwald-Hartwig amination.[1][2]
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Hofmann Rearrangement: The rearrangement of carbazole-2-carboxamide to form this compound.[3][4]
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Nitration and Reduction: This involves the nitration of carbazole followed by the reduction of the resulting 2-nitrocarbazole.
Q2: What are the typical side reactions encountered in the Buchwald-Hartwig amination for this compound synthesis?
A2: The most prominent side reaction is hydrodehalogenation , where the haloarene is reduced, leading to the formation of carbazole instead of the desired this compound.[1] This occurs via a competing pathway to the reductive elimination of the product. Other potential side reactions include the formation of diarylamines if the primary amine product couples further with the starting halocarbazole.
Q3: How can I minimize hydrodehalogenation in the Buchwald-Hartwig synthesis of this compound?
A3: Minimizing hydrodehalogenation hinges on the appropriate selection of the palladium catalyst and, most importantly, the phosphine ligand. The use of sterically hindered and electron-rich ligands can promote the desired C-N bond formation over the undesired hydrodehalogenation pathway. The choice of base and solvent can also influence the reaction outcome. It is crucial to screen different reaction conditions, including various catalysts, ligands, bases, and solvents, to optimize the yield of this compound.[5]
Q4: What are the major challenges and side reactions in the Ullmann condensation for this compound synthesis?
A4: The Ullmann condensation typically requires harsh reaction conditions, including high temperatures.[2] Key side reactions include:
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Reductive dehalogenation: Similar to the Buchwald-Hartwig reaction, this leads to the formation of carbazole.
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Homocoupling: The coupling of two molecules of the 2-halocarbazole to form a biaryl byproduct.[6] The reaction can also be sensitive to the choice of copper catalyst, ligand, base, and solvent.
Q5: What are the potential side products in the Hofmann rearrangement of carbazole-2-carboxamide?
A5: The Hofmann rearrangement proceeds through an isocyanate intermediate.[3][4] The primary side reactions stem from the reactivity of this intermediate. If water is not the only nucleophile present, the isocyanate can react with other nucleophiles to form undesired byproducts. For instance, if an alcohol is used as a solvent or is present in the reaction mixture, it can trap the isocyanate to form a carbamate.[3] Incomplete reaction or over-oxidation can also lead to impurities.
Q6: How can I control the reactivity of the isocyanate intermediate in the Hofmann rearrangement?
A6: To favor the formation of this compound, the reaction should be conducted in an aqueous basic solution to ensure that water is the primary nucleophile to hydrolyze the isocyanate.[3][4] Careful control of the reaction temperature and the stoichiometry of the reagents is also essential to prevent over-oxidation or incomplete conversion.
Q7: What are the main difficulties associated with the nitration and reduction route to this compound?
A7: The primary challenge in this route is achieving regioselectivity during the nitration of carbazole. Nitration can occur at multiple positions on the carbazole ring, leading to a mixture of nitrocarbazole isomers. This necessitates a purification step to isolate the desired 2-nitrocarbazole before reduction. The reduction step itself can also present challenges, and the choice of reducing agent and conditions must be optimized to achieve a high yield of this compound without forming other byproducts.
Troubleshooting Guides
Problem 1: Low yield of this compound and significant formation of carbazole in a Buchwald-Hartwig reaction.
| Possible Cause | Troubleshooting Step |
| Hydrodehalogenation is the dominant pathway. | 1. Ligand Screening: Switch to a more sterically hindered and electron-rich phosphine ligand. Buchwald and Hartwig have developed several generations of ligands with improved performance for C-N coupling.[1] 2. Catalyst Choice: Ensure the use of a reliable palladium precatalyst. Pd(OAc)2 can be unreliable; consider using a pre-formed catalyst.[5] 3. Base and Solvent Optimization: Screen different bases (e.g., NaOtBu, K3PO4) and solvents (e.g., toluene, dioxane, THF).[5] |
| Inefficient oxidative addition. | If using an aryl chloride, consider switching to a more reactive aryl bromide or iodide.[5] |
Problem 2: Formation of multiple unidentified byproducts in the Ullmann condensation.
| Possible Cause | Troubleshooting Step |
| Reaction conditions are too harsh. | 1. Temperature Optimization: Gradually lower the reaction temperature to find the minimum required for the reaction to proceed. 2. Ligand Addition: The use of ligands such as diamines or amino acids can allow for milder reaction conditions. |
| Reductive dehalogenation and/or homocoupling. | 1. Optimize Copper Source: Experiment with different copper sources (e.g., CuI, Cu2O) and ensure the use of activated copper if necessary.[2] 2. Adjust Stoichiometry: Carefully control the stoichiometry of the reactants and catalyst. |
Problem 3: Low yield of this compound and formation of carbamate byproducts in the Hofmann rearrangement.
| Possible Cause | Troubleshooting Step |
| Isocyanate intermediate reacting with other nucleophiles. | 1. Solvent Choice: Ensure the reaction is performed in an aqueous basic solution to promote hydrolysis of the isocyanate to the amine.[3][4] Avoid alcoholic solvents. 2. Purification of Starting Material: Ensure the carbazole-2-carboxamide starting material is free from alcoholic impurities. |
| Incomplete reaction. | 1. Reaction Time and Temperature: Increase the reaction time or temperature to ensure complete conversion of the starting material. 2. Base Concentration: Ensure a sufficient concentration of a strong base (e.g., NaOH or KOH) is used. |
Quantitative Data Summary
The following table summarizes typical yields for different synthetic routes to aminocarbazole derivatives. Note that specific yields for this compound can vary significantly based on the exact substrate and optimized reaction conditions.
| Synthetic Route | Starting Material | Product | Reported Yield (%) | Key Side Products |
| Buchwald-Hartwig Amination | Aryl Bromide & Secondary Amine | N-Aryl Amine | Moderate to Excellent | Hydrodehalogenated Arene |
| Hofmann Rearrangement | α,β-unsaturated or α-hydroxy amides | Carbamates | ~70% | Products from isocyanate trapping |
| Ullmann-type C-N Coupling | Aryl Halides & Amines | N-Aryl Amines | Good to Excellent | Reductive dehalogenation, Homocoupling |
Experimental Protocols
General Protocol for Minimizing Side Reactions in Buchwald-Hartwig Amination:
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Reagent Purity: Ensure all reagents, including the 2-halocarbazole, amine source, solvent, and base, are of high purity and anhydrous.
-
Inert Atmosphere: The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligand.
-
Ligand Selection: Start with a sterically bulky and electron-rich phosphine ligand, such as those from the Buchwald or Hartwig ligand families.
-
Precatalyst: Use a well-defined palladium precatalyst for more reproducible results.
-
Optimization: Systematically screen different combinations of ligands, bases (e.g., NaOtBu, K3PO4, Cs2CO3), and solvents (e.g., toluene, dioxane) to identify the optimal conditions that maximize the yield of this compound and minimize hydrodehalogenation.
-
Temperature Control: Maintain a consistent and optimized reaction temperature.
General Protocol for Controlling Side Reactions in Hofmann Rearrangement:
-
Reaction Medium: Dissolve the carbazole-2-carboxamide in an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Reagent Addition: Slowly add the halogen (e.g., bromine) to the cooled reaction mixture with vigorous stirring to form the hypohalite in situ.
-
Temperature Management: Carefully control the temperature throughout the reaction. The initial N-halogenation is often performed at a low temperature, followed by a controlled heating step to induce the rearrangement.
-
Work-up: After the reaction is complete, carefully neutralize the excess base and extract the this compound product.
Visualizations
Caption: Buchwald-Hartwig reaction pathway and the competing hydrodehalogenation side reaction.
Caption: Hofmann rearrangement showing the desired hydrolysis and a potential side reaction of the isocyanate intermediate.
Caption: A logical workflow for troubleshooting issues in this compound synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Ullmann Reaction [organic-chemistry.org]
preventing the degradation of 2-Aminocarbazole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Aminocarbazole in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow/brown. What is causing this discoloration?
A1: Discoloration of this compound solutions is a common indicator of degradation, primarily due to oxidation. The aminocarbazole structure is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions. This process can lead to the formation of colored impurities.
Q2: I observe a precipitate forming in my this compound solution over time. Why is this happening?
A2: Precipitate formation can occur for several reasons:
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Degradation Products: The degradation products of this compound may be less soluble in the chosen solvent than the parent compound, leading to their precipitation.
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of this compound will increase, potentially exceeding its solubility limit.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. Cooling the solution may cause the compound to precipitate out.
-
pH Changes: The solubility of this compound, being an amine, is pH-dependent. A shift in the pH of the solution could decrease its solubility.
Q3: How can I prevent the degradation of my this compound solution?
A3: To minimize degradation, consider the following preventative measures:
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Use High-Purity Solvents: Impurities in solvents can catalyze degradation.
-
Work Under Inert Atmosphere: When preparing and handling solutions, use an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can induce photodegradation.
-
Control Temperature: Store solutions at recommended low temperatures (e.g., -20°C) to slow down the rate of degradation.
-
Use Antioxidants: The addition of a suitable antioxidant can help to prevent oxidative degradation.
-
Maintain Optimal pH: If applicable to your experimental conditions, buffer the solution to a pH where this compound exhibits maximum stability.
Q4: What are the best solvents for dissolving and storing this compound?
A4: The choice of solvent is critical for the stability of this compound.
-
Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common aprotic solvents that can dissolve this compound.[1][2] However, the stability in these solvents can vary. It is advisable to prepare fresh solutions or store them for short periods at low temperatures.
-
Protic Solvents: Protic solvents like alcohols may be used, but the stability of this compound in these solvents should be carefully evaluated as they can participate in degradation reactions.
-
Aqueous Solutions: Due to the amine group, the solubility of this compound in aqueous solutions is highly pH-dependent. Acidic conditions will likely improve solubility by forming a protonated species, but the stability at different pH values must be determined.
Q5: What antioxidants can I use to stabilize my this compound solution, and at what concentration?
A5: Phenolic antioxidants are commonly used to stabilize solutions susceptible to oxidation.
-
Butylated Hydroxytoluene (BHT): A common antioxidant that can be effective at concentrations ranging from 0.01% to 0.1% (w/v).[3][4]
-
Butylated Hydroxyanisole (BHA): Another widely used antioxidant, often used in similar concentrations to BHT.[3][4]
-
Propyl Gallate: Can be effective in preventing oxidation, often used in combination with BHA and BHT for synergistic effects.[5][6] The optimal antioxidant and its concentration should be determined experimentally for your specific application to ensure compatibility and efficacy.
Troubleshooting Guides
Issue 1: Rapid Discoloration of this compound Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidation | Prepare the solution under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket). Use deoxygenated solvents. | Reduced or eliminated discoloration. |
| Photodegradation | Prepare and store the solution in amber vials or wrapped in aluminum foil. Avoid exposure to direct sunlight or fluorescent lighting. | Slower rate of discoloration. |
| Solvent Impurities | Use fresh, high-purity, HPLC-grade solvents. | Improved solution stability and reduced discoloration. |
| Incompatible pH | If using a buffered solution, ensure the pH is in a range where this compound is stable. Perform a pH stability study if necessary. | Identification of an optimal pH range for stability. |
Issue 2: Precipitation in this compound Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Solubility | Gently warm the solution to see if the precipitate redissolves. If so, consider using a slightly lower concentration for your stock solution. | Precipitate dissolves upon warming, indicating a solubility issue. |
| Degradation Product Precipitation | Analyze the precipitate and the supernatant by a suitable analytical method (e.g., HPLC, LC-MS) to identify the components. | Identification of degradation products in the precipitate. |
| Solvent Evaporation | Ensure vials are tightly sealed to prevent solvent evaporation. Parafilm can be used for extra security. | No significant change in solution volume over time. |
| pH Shift | Measure the pH of the solution. If it has changed, consider using a stronger buffer system or preparing fresh solutions more frequently. | Maintained pH and prevention of pH-induced precipitation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and understand its degradation pathways.[7][8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours in the dark.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.[11][12][13]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, then return to 10% B over 1 minute and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determined by UV scan of this compound) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Data Presentation
The following tables present hypothetical quantitative data to illustrate how to summarize the results of a stability study.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 7 Days
| Solvent | Day 0 (% Purity) | Day 1 (% Purity) | Day 3 (% Purity) | Day 7 (% Purity) |
| DMSO | 99.8 | 99.5 | 98.9 | 97.5 |
| DMF | 99.7 | 99.2 | 98.1 | 96.8 |
| Acetonitrile | 99.9 | 99.8 | 99.5 | 99.0 |
| Methanol | 99.8 | 99.0 | 97.5 | 95.2 |
Table 2: Effect of Antioxidants on the Stability of this compound in DMSO at 40°C for 24 Hours
| Condition | % Degradation |
| No Antioxidant | 15.2 |
| 0.05% BHT | 3.5 |
| 0.05% BHA | 4.1 |
| 0.05% Propyl Gallate | 2.8 |
Visualizations
Potential Degradation Pathway of this compound
Caption: A potential degradation pathway for this compound under various stress conditions.
Experimental Workflow for Stability Testing
Caption: A general workflow for conducting forced degradation studies of this compound.
Troubleshooting Logic for Solution Instability
Caption: A decision tree to troubleshoot the instability of this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. US9725675B2 - Lipid-soluble formulations containing mixtures of antioxidants - Google Patents [patents.google.com]
- 4. WO2004091584A1 - Absorption enhancers such as e.g. bht, bha or propyl gallate - Google Patents [patents.google.com]
- 5. What is Propyl Gallate used for? [synapse.patsnap.com]
- 6. Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. lubrizolcdmo.com [lubrizolcdmo.com]
- 12. ijrpp.com [ijrpp.com]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: 2-Aminocarbazole Solubility for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminocarbazole. The following information addresses common challenges related to its solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly in aqueous buffers for my biological assay?
A1: this compound is a hydrophobic molecule with inherently low aqueous solubility. Direct dissolution in aqueous buffers will likely result in precipitation, leading to inaccurate concentrations and unreliable experimental results. It is crucial to use a suitable organic solvent to prepare a concentrated stock solution first.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[1][2] Ethanol can also be an alternative.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO and then dilute it to the final desired concentration in your aqueous assay medium.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects.[1] It is essential to determine the tolerance of your specific cell line to DMSO in preliminary experiments.
Q4: I am still observing precipitation after diluting my DMSO stock solution into the aqueous buffer. What can I do?
A4: Precipitation upon dilution can still occur if the final concentration of this compound exceeds its aqueous solubility limit. Here are a few troubleshooting steps:
-
Lower the final concentration: If your experimental design allows, reduce the final concentration of this compound in the assay.
-
Use a co-solvent system: In some cases, a mixture of solvents can improve solubility. However, the compatibility of the co-solvent with your assay must be validated.
-
Employ solubilizing agents: Techniques like cyclodextrin complexation can significantly enhance the aqueous solubility of hydrophobic compounds.
Q5: Can I use pH adjustment to improve the solubility of this compound?
A5: As an amine-containing compound, the solubility of this compound is expected to be pH-dependent. In acidic conditions, the amino group will be protonated, which generally increases aqueous solubility. However, the optimal pH for solubility must be balanced with the pH requirements of your biological assay to ensure that the biological activity of your target is not compromised.
Troubleshooting Guide: Solubility Enhancement Methods
For challenging cases where standard dissolution in DMSO is insufficient, the following methods can be employed to improve the solubility of this compound.
Quantitative Data on Solubility
| Solvent/Method | Qualitative Solubility | Estimated Solubility Range | Reference/Justification |
| Water | Very Poorly Soluble | < 1 mg/L | Based on the hydrophobic nature of the carbazole scaffold. |
| Dimethyl Sulfoxide (DMSO) | Soluble | 10-50 g/L | Common solvent for carbazole derivatives. |
| N,N-Dimethylformamide (DMF) | Soluble | 10-50 g/L | Shown to be an effective solvent for carbazole.[3][4] |
| Ethanol | Sparingly Soluble | 1-5 g/L | Generally lower solubility for carbazoles compared to DMSO. |
| Cyclohexane | Poorly Soluble | < 0.1 g/L | Carbazole has low solubility in non-polar organic solvents.[5] |
| Isobutane | Sparingly Soluble | 1.4 - 9.9 mg/g | Demonstrates some solubility in non-polar solvents under specific conditions.[6] |
| With Solubilizers | |||
| β-Cyclodextrin Complex | Moderately Increased | 10-100 fold increase | Cyclodextrins are known to enhance the solubility of hydrophobic molecules.[7] |
| Hydroxypropyl-β-Cyclodextrin | Significantly Increased | >100 fold increase | Modified cyclodextrins often show superior solubilizing effects.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 182.22 g/mol )[9]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 1.82 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (Kneading Method)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Distilled water
-
Ethanol
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).
-
Kneading:
-
Place a weighed amount of HP-β-CD into a mortar.
-
Add a small amount of a 50% ethanol/water solution to the HP-β-CD to form a paste.
-
Weigh the corresponding amount of this compound and slowly add it to the paste while continuously triturating with the pestle.
-
Knead the mixture for 30-60 minutes. The paste should remain consistent. Add a few more drops of the ethanol/water solution if it becomes too dry.
-
-
Drying:
-
Spread the resulting paste in a thin layer on a glass dish.
-
Dry the paste in a vacuum oven at 40-50°C until a constant weight is achieved, or in a desiccator under vacuum.
-
-
Sieving:
-
Grind the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Solubility Testing:
-
Prepare a saturated solution of the this compound-HP-β-CD complex in your desired aqueous buffer.
-
Determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) and compare it to the solubility of the free compound.
-
Visualizations
Experimental Workflow: Improving this compound Solubility
Caption: A workflow diagram illustrating the decision-making process for solubilizing this compound.
Signaling Pathway: Inhibition of p38 MAPK by a Carbazole Derivative
A synthetic carbazole derivative, LCY-2-CHO, has been shown to inhibit the p38 MAPK signaling pathway, which is involved in inflammatory responses. This provides a potential mechanism of action for carbazole-based compounds.
Caption: The p38 MAPK signaling pathway and the inhibitory point of a carbazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C12H10N2 | CID 44619 - PubChem [pubchem.ncbi.nlm.nih.gov]
reducing byproduct formation during the nitration of carbazole
Welcome to the technical support center for the nitration of carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the challenges of carbazole nitration, with a focus on minimizing byproduct formation.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of carbazole in a question-and-answer format.
Question: My nitration of carbazole is producing a mixture of isomers (e.g., 1-nitrocarbazole and 3-nitrocarbazole). How can I improve the regioselectivity for the desired 3-nitrocarbazole?
Answer:
Improving regioselectivity in carbazole nitration is a common challenge. The formation of multiple isomers is often influenced by the nitrating agent and reaction conditions. Here are several strategies to enhance the formation of 3-nitrocarbazole:
-
Choice of Nitrating Agent: The electrophilicity and steric bulk of the nitrating agent play a crucial role.
-
Milder Nitrating Agents: Consider using milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or copper(II) nitrate. These reagents can offer better selectivity compared to more aggressive agents like fuming nitric acid or a mixture of nitric and sulfuric acids.
-
Cerium(IV) Ammonium Nitrate (CAN): CAN is another alternative that has been used to favor the formation of 3-mononitrocarbazole.[1]
-
-
Reaction Temperature: Lowering the reaction temperature can significantly enhance regioselectivity. By reducing the reaction's kinetic energy, you can often favor the thermodynamically more stable product and reduce the formation of undesired isomers. Performing the reaction at temperatures ranging from -20°C to 0°C is a common starting point.[1]
-
Solvent Effects: The choice of solvent can influence the reaction's outcome. Dichloromethane is a commonly used solvent for these reactions.[1]
Question: I am observing significant amounts of dinitrated byproducts (e.g., 3,6-dinitrocarbazole) in my reaction mixture. What steps can I take to minimize their formation?
Answer:
The formation of dinitrated and other polynitrated byproducts is a frequent issue, particularly when trying to achieve high conversion of the starting material. To control the level of nitration, consider the following:
-
Stoichiometry of the Nitrating Agent: Carefully control the molar equivalents of the nitrating agent. Use of a large excess of the nitrating agent will invariably lead to over-nitration. Start with a stoichiometric amount (1.0 to 1.2 equivalents) and incrementally increase if the conversion is too low.
-
Slow Addition of the Nitrating Agent: Add the nitrating agent dropwise to the solution of carbazole at a low temperature. This helps to maintain a low concentration of the nitrating agent in the reaction mixture at any given time, thus reducing the likelihood of multiple nitration events on the same carbazole molecule.
-
Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the desired amount of the mononitrated product is formed to prevent further nitration.
Question: The yield of my desired nitrocarbazole product is consistently low, even when I manage to control byproduct formation. What are the potential causes and solutions?
Answer:
Low yields can stem from incomplete reaction or degradation of the product. Here's how to troubleshoot:
-
Incomplete Reaction:
-
Reaction Time and Temperature: The reaction may not have proceeded to completion. Try extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.
-
Purity of Reagents: Ensure that your starting carbazole and all reagents are pure and dry. Impurities can interfere with the reaction.
-
-
Product Degradation:
-
Harsh Reaction Conditions: Strong acids and high temperatures can lead to the decomposition of the carbazole ring or the nitro product. Using milder conditions, as discussed above, can help mitigate this.
-
-
Work-up and Purification Losses:
-
Extraction and Crystallization: Significant amounts of the product can be lost during work-up and purification steps. Optimize your extraction and crystallization procedures to maximize recovery. A patent for N-ethyl carbazole nitration suggests that a portion of the product may remain in the reaction solvent.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the nitration of N-substituted carbazoles, for example, N-ethyl carbazole?
A1: For N-ethyl carbazole, common byproducts include isomeric mononitro compounds and dinitro compounds. Specifically, you may encounter:
-
1-nitro-N-ethyl carbazole
-
3,6-dinitro-N-ethyl carbazole
-
1,6-dinitro-N-ethyl carbazole[2]
Q2: How can I effectively separate the desired 3-nitrocarbazole from its isomers and other byproducts?
A2: Column chromatography is the most common and effective method for separating isomeric nitrocarbazole products. A silica gel stationary phase with a non-polar/polar solvent system (e.g., hexane/ethyl acetate or toluene/hexane) is typically used. The polarity difference between the isomers is often sufficient to allow for their separation. Fractional crystallization can also be attempted if the isomers have significantly different solubilities in a particular solvent.
Q3: Are there any safety precautions I should be aware of during carbazole nitration?
A3: Yes, nitration reactions are potentially hazardous and should be performed with extreme caution in a well-ventilated fume hood.
-
Nitrating Agents: Nitric acid and other nitrating agents are highly corrosive and strong oxidizers. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reactions: Nitration reactions can be highly exothermic. It is crucial to control the temperature with an ice bath or a cryostat, especially during the addition of the nitrating agent.
-
Potentially Explosive Byproducts: The formation of polynitrated compounds can increase the risk of explosion, especially if the reaction is not well-controlled.
Data Presentation
Table 1: Influence of Nitrating Agent and Temperature on Carbazole Nitration
| Nitrating Agent | Temperature (°C) | Major Product(s) | Key Observations & Byproducts | Reference |
| Fuming Nitric Acid | Room Temperature | Mixture of isomers and dinitro compounds | Highly reactive, poor selectivity. | [1] |
| Acetyl Nitrate | -20 | 3-Nitrocarbazole | Improved regioselectivity, reduced dinitration. | [1] |
| Copper(II) Nitrate | Not specified | 3-Mononitro or 3,6-Dinitrocarbazoles | Can be used to obtain mono or dinitro products. | [1] |
| Cerium(IV) Ammonium Nitrate (CAN) | Not specified | 3-Mononitrocarbazole | Milder alternative. | [1] |
Experimental Protocols
Protocol 1: Selective Mononitration of Carbazole using Acetyl Nitrate
This protocol is adapted from procedures that emphasize selectivity.[1]
-
Preparation of Acetyl Nitrate: In a flask cooled to 0°C in an ice bath, slowly add fuming nitric acid (1.05 equivalents) to acetic anhydride (2 equivalents) with constant stirring. Allow the mixture to stir at 0°C for 30 minutes before use.
-
Reaction Setup: Dissolve carbazole (1 equivalent) in dichloromethane in a three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel. Cool the solution to -20°C using a suitable cooling bath.
-
Nitration: Slowly add the freshly prepared acetyl nitrate solution dropwise to the carbazole solution over a period of 30-60 minutes, ensuring the temperature does not rise above -15°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Quenching: Once the starting material is consumed (or the desired level of conversion is reached), slowly pour the reaction mixture into ice-cold water.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 3-nitrocarbazole.
Visualizations
Caption: Troubleshooting workflow for carbazole nitration.
Caption: General experimental workflow for carbazole nitration.
References
- 1. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]
- 2. CN103254117A - Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 2-Aminocarbazole
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Aminocarbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: Several methods are employed for synthesizing the carbazole scaffold, with transition-metal-catalyzed reactions being particularly common. For scale-up, routes involving intramolecular C-H amination of 2-aminobiphenyls are often favored. Key approaches include:
-
Palladium-Catalyzed C-H Amination: This involves the cyclization of N-protected 2-aminobiphenyls (e.g., 2-acetaminobiphenyls). The reaction can utilize oxygen as a sole oxidant, which is advantageous for large-scale operations.[1]
-
Iridium-Catalyzed Dehydrogenative Cyclization: This method can directly cyclize 2-aminobiphenyls to form N-H carbazoles using air as the terminal oxidant, often with a copper co-catalyst.[2]
-
Metal-Free Annulation: Strategies using reagents like ammonium iodide (NH₄I) to promote the annulation of indoles with other components can produce diversified carbazoles, though scale-up may require careful optimization.[2]
Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?
A2: Transitioning from bench-scale to pilot or production scale introduces several significant challenges:
-
Decreased Yields: A drop in yield is one of the most common issues. A reaction that provides a 90% yield at the milligram scale may drop considerably at the kilogram scale due to issues with mass and heat transfer.[3]
-
Impurity Profile Changes: Inefficient heat dissipation in large reactors can lead to localized "hot spots," promoting side reactions and the formation of new impurities that were not observed at a smaller scale.
-
Reagent and Solvent Handling: The safe handling and disposal of large quantities of organic solvents and potentially hazardous reagents (e.g., metal catalysts, strong acids/bases) become critical concerns.
-
Work-up and Purification: Isolation and purification methods like column chromatography become impractical and costly at large scales. Developing robust crystallization or extraction procedures is essential.[4]
-
Reaction Time and Reproducibility: Reactions may require longer times to reach completion. Ensuring batch-to-batch consistency is also a major hurdle.[3][5]
Q3: How do reaction kinetics and thermodynamics impact the scale-up process?
A3: In large reactors, inefficient mixing and heat transfer can significantly alter the reaction outcome. Exothermic reactions that are easily controlled in a lab flask can become dangerous, leading to thermal runaway. Slower, inefficient mixing can also lead to localized high concentrations of reagents, promoting unwanted side reactions over the desired product formation.
Q4: What are the key safety considerations for large-scale this compound synthesis?
A4: Safety is paramount. Key considerations include:
-
Hazardous Reagents: Avoid using hazardous reagents like azides, which can be explosive, especially at scale. Safer alternatives like sulfilimines have been developed as nitrene precursors for C-H amination reactions.[4]
-
Thermal Safety: Conduct a thorough thermal hazard evaluation (e.g., using reaction calorimetry) to understand the reaction's heat flow and plan for adequate cooling capacity.
-
Gas Evolution: Be aware of reactions that produce gaseous byproducts (e.g., NH₃, H₂S, N₂).[6] In a large, sealed reactor, this can lead to a dangerous pressure buildup. Ensure proper venting and off-gas management.
-
Solvent and Reagent Handling: Implement strict protocols for handling flammable solvents and corrosive or toxic reagents. Ensure appropriate personal protective equipment (PPE) and engineering controls are in place.
Troubleshooting Guide
Problem 1: The reaction yield dropped significantly after scaling up from 10g to 1kg.
Possible Causes & Solutions:
-
Inefficient Heat Transfer: Large-scale reactions are often exothermic. The surface-area-to-volume ratio decreases as scale increases, making cooling less efficient.
-
Solution: Use a jacketed reactor with precise temperature control. Slow down the addition rate of critical reagents to manage the exotherm.
-
-
Poor Mixing: Inadequate agitation can lead to non-homogenous reaction mixtures, causing localized concentration gradients and promoting side reactions.
-
Solution: Optimize the stirrer type (e.g., anchor, turbine) and agitation speed for the specific viscosity and density of your reaction mixture. Ensure the reactor is properly baffled.
-
-
Sensitivity to Air/Moisture: Some catalytic systems are sensitive to air or moisture, which can be harder to control in a large reactor.
-
Solution: Ensure all solvents and reagents are rigorously dried. Purge the reactor thoroughly with an inert gas (e.g., Nitrogen, Argon) and maintain a positive pressure throughout the reaction.
-
Problem 2: The final product is contaminated with a new, difficult-to-remove impurity not seen on the small scale.
Possible Causes & Solutions:
-
Thermal Degradation: Localized overheating may be degrading the starting material, catalyst, or product.
-
Solution: Improve temperature control and mixing as described above. Consider running the reaction at a slightly lower temperature for a longer period.
-
-
Side Reactions from Gaseous Byproducts: Gases generated during the reaction (e.g., ammonia from an amine condensation) may not escape efficiently at a large scale and can react with starting materials.[6]
-
Solution: Implement a subsurface nitrogen sparge to help strip volatile byproducts from the reaction mixture.
-
-
Catalyst Deactivation or Side Reactions: The catalyst's behavior may change under scaled-up conditions.
-
Solution: Re-evaluate the catalyst loading. Sometimes a slightly higher loading is needed to compensate for minor impurities in bulk solvents or starting materials. Investigate if the impurity results from a known catalyst decomposition pathway.
-
Problem 3: The reaction is sluggish and fails to reach completion at the pilot scale.
Possible Causes & Solutions:
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., solid catalyst in a liquid phase), the rate at which reactants reach the catalyst surface may be the limiting factor.
-
Solution: Increase the agitation speed to improve the suspension of solids. Consider catalysts with higher surface areas or different support materials.
-
-
Leaching of Impurities: Bulk starting materials or solvents may contain inhibitors or impurities not present in purer lab-grade materials.
-
Solution: Perform a quality check on all raw materials before use. Consider pre-treating materials if necessary (e.g., passing a solvent through activated carbon).
-
-
Incorrect Reagent Stoichiometry: Errors in charging large quantities of materials can lead to incorrect ratios.
-
Solution: Use calibrated mass flow meters for liquid additions and ensure solids are weighed accurately. Double-check all calculations.
-
Experimental Protocols & Data
Table 1: Comparison of Catalytic Systems for Carbazole Synthesis
| Catalytic System | Precursor | Oxidant | Key Advantages | Potential Scale-Up Challenges | Reference |
| Pd(OAc)₂ / Lewis Acid | 2-Acetaminobiphenyls | O₂ (balloon) | Uses readily available oxygen; mild conditions. | Catalyst cost; potential for palladium contamination in the final product. | [1] |
| Iridium / Copper | 2-Aminobiphenyls | Air | Direct use of unprotected amine; air as a cheap and safe oxidant. | Catalyst cost and availability; potential for competing side reactions. | [2] |
| Rhodium-based | Biaryl Azides | N/A | High yields for specific substrates. | Use of potentially explosive azide precursors is a major safety concern for scale-up. | [2] |
| Visible Light / Rhodium | Aryl Sulfilimines | N/A | Avoids hazardous azides; very mild conditions. | Requires specialized photochemical reactors for scale-up; ensuring uniform light penetration. | [4] |
Example Protocol: Pd-Catalyzed Synthesis of an N-Acetylcarbazole Derivative
This protocol is adapted from methodologies involving the intramolecular C-H amination of 2-acetaminobiphenyls.[1]
1. Reactor Setup:
-
Charge a 50L jacketed glass reactor with N-acetyl-2-aminobiphenyl (1.0 kg, 1.0 equiv).
-
Add the chosen solvent (e.g., Acetic Acid, 20 L).
-
Begin stirring at 150 RPM and purge the vessel with nitrogen for 30 minutes.
2. Reagent Addition:
-
Add the Palladium(II) acetate catalyst (e.g., 0.02 equiv) and any co-catalysts or additives.
-
Seal the reactor, switch the atmosphere to an oxygen balloon (or a controlled low-flow O₂ inlet).
3. Reaction:
-
Heat the reactor jacket to the target temperature (e.g., 80-100 °C).
-
Monitor the reaction progress using an appropriate in-process control (IPC) like HPLC or UPLC by taking carefully sampled aliquots every 2-4 hours.
4. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble catalyst residues.
-
Slowly add the filtrate to a larger vessel containing chilled water (50 L) to precipitate the product.
-
Filter the resulting solid product, wash thoroughly with water, and then with a non-polar solvent (e.g., hexane) to aid drying.
-
Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.
Visualizations
Caption: General workflow for the scale-up synthesis process.
Caption: Decision tree for troubleshooting low yields in scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
improving the process efficiency of 2-Aminocarbazole production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the process efficiency of 2-Aminocarbazole production.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common synthetic routes include the Bucherer-Bergs reaction, Graebe-Ullmann synthesis, and palladium-catalyzed C-N coupling reactions. The choice of method often depends on the available starting materials, desired scale, and tolerance to specific functional groups.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.
-
Suboptimal catalyst activity: If using a palladium-catalyzed method, the catalyst may have degraded or the ligand may not be appropriate for the substrate.
-
Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction. Ensure the purity of your reactants before starting.
-
Side reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.
Q3: I am having difficulty purifying the final product. What purification techniques are most effective?
A3: Purification of this compound can be challenging due to its polarity and potential for forming colored impurities.
-
Column chromatography: This is the most common method for purifying this compound. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is often effective.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be an effective final purification step.
-
Activated carbon treatment: To remove colored impurities, a solution of the crude product can be treated with activated carbon before final purification.
Troubleshooting Guide: Specific Issues
Issue 1: Formation of a dark, tarry substance in the reaction mixture.
-
Possible Cause: This often indicates decomposition of starting materials or products, which can be caused by excessive heat or the presence of oxygen.
-
Solution:
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully control the reaction temperature and avoid localized overheating.
-
Consider using a lower reaction temperature for a longer duration.
-
Issue 2: The isolated product is a mixture of isomers.
-
Possible Cause: Lack of regioselectivity in the cyclization step is a common issue in some carbazole syntheses.
-
Solution:
-
The choice of catalyst and ligands in palladium-catalyzed reactions can significantly influence regioselectivity. Experiment with different ligand systems.
-
Protecting groups on the starting materials can direct the cyclization to the desired position.
-
Careful optimization of reaction conditions (temperature, solvent) can also improve the isomeric ratio.
-
Data Presentation
Table 1: Comparison of Common this compound Synthesis Methods
| Synthesis Method | Typical Yield (%) | Reaction Time (hours) | Key Reagents | Common Issues |
| Graebe-Ullmann Reaction | 40-60 | 6-12 | 1-Nitronaphthalene, Zinc dust, Acetic acid | Harsh reaction conditions, moderate yields |
| Bucherer-Bergs Reaction | 50-70 | 8-16 | Naphthol, Sodium bisulfite, Ammonia | High pressure and temperature required |
| Pd-catalyzed C-N Coupling | 70-95 | 4-24 | 2-Halogenated aniline, Carbazole precursor, Pd catalyst, Ligand, Base | Catalyst cost and sensitivity, ligand optimization |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via a palladium-catalyzed C-N coupling reaction.
Materials:
-
2-Bromoaniline
-
Carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add 2-bromoaniline (1.0 mmol), carbazole (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Mandatory Visualization
addressing regioselectivity issues in 2-Aminocarbazole functionalization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the functionalization of 2-aminocarbazole. The inherent reactivity of the carbazole nucleus, coupled with the activating and directing effects of the C2-amino group, often leads to challenges in achieving desired regioselectivity. This guide offers practical solutions to common problems encountered during electrophilic substitution and other functionalization reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the functionalization of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: I am attempting a halogenation (e.g., bromination) of this compound and obtaining a mixture of products, primarily the 1-halo and 3-halo isomers. How can I improve the selectivity for the C1 position?
Answer: This is a common issue due to the strong ortho- and para-directing nature of the C2-amino group, which activates both the C1 and C3 positions for electrophilic attack.
-
Probable Cause: The high reactivity of the substrate leads to poor selectivity. The choice of halogenating agent and reaction conditions plays a significant role.
-
Recommended Solutions:
-
Protect the Amino Group: The most effective strategy is to temporarily protect the C2-amino group. Converting it to an amide (e.g., acetamide) or a carbamate (e.g., Boc-protected) will change its directing effect. An acyl group is still ortho-, para-directing but is less activating than a free amino group, which can lead to improved selectivity. An orthogonal protecting group strategy allows for the selective removal of the protecting group without affecting other parts of the molecule.[1][2]
-
Use a Bulky Halogenating Agent: Employing a sterically hindered halogenating agent can favor substitution at the less hindered C1 position over the C3 position.
-
Employ Directed Metalation: The use of a directing group can achieve high regioselectivity.[3] While this requires introducing and later potentially removing the directing group, it offers precise control. For instance, a removable directing group can be installed on the carbazole nitrogen.
-
Copper-Mediated Halogenation: For certain heterocyclic systems, copper salts have been shown to mediate regioselective halogenations.[4] Experimenting with Cu(I) or Cu(II) halides may offer a pathway to improved selectivity.
-
Question 2: During nitration of this compound, I am observing a significant amount of N-nitration and di-substituted products, along with poor regioselectivity between C1 and C3.
Answer: Nitration is a highly exothermic reaction, and the strong activating effect of the amino group makes this compound very susceptible to over-reaction and side reactions.
-
Probable Cause: The reaction conditions are too harsh, and the free amino group is interfering.
-
Recommended Solutions:
-
Amino Group Protection: As with halogenation, protecting the amino group is crucial. An acetyl or trifluoroacetyl group will moderate the reactivity and prevent N-nitration.
-
Milder Nitrating Agents: Instead of standard nitric acid/sulfuric acid mixtures, consider using milder reagents like acetyl nitrate, which can be generated in situ, or isoamyl nitrite.
-
Low-Temperature Conditions: Perform the reaction at very low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and improve selectivity.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with different solvents, such as acetic anhydride or polar aprotic solvents.
-
Question 3: My Friedel-Crafts acylation of this compound is failing, resulting in a complex mixture or recovery of starting material. What is going wrong?
Answer: The free amino group in this compound can complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the desired acylation.
-
Probable Cause: Lewis acid catalyst deactivation by the basic amino group.
-
Recommended Solutions:
-
Protect the Amino Group: This is the most reliable solution. An N-acyl or N-sulfonyl protecting group will prevent Lewis acid complexation and direct the acylation to the desired positions (primarily C1 and C3).
-
Use an Excess of Lewis Acid: In some cases, using a larger excess of the Lewis acid can overcome the deactivation by the amino group, but this can lead to lower yields and more side products.
-
Alternative Acylation Methods: Consider using a milder Lewis acid or performing the acylation under non-Lewis acid conditions, such as using a mixed anhydride or an activated ester.
-
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the this compound ring for electrophilic substitution?
A1: The C2-amino group is a strong activating group and directs electrophilic attack to the ortho (C1 and C3) and para (C7, though this position is less favored due to the tricyclic structure) positions. The inherent reactivity of the carbazole nucleus is highest at the C3 and C6 positions, followed by C1 and C8. The combination of these factors makes the C1 and C3 positions the most susceptible to electrophilic attack.
Q2: How can I achieve functionalization at the C4 position of this compound?
A2: Direct functionalization at the C4 position is challenging due to electronic and steric factors. A multi-step synthetic route is typically required. One approach involves a directed metalation strategy, where a directing group is installed at a position that favors metalation and subsequent functionalization at C4.[5] Another possibility is to start with a pre-functionalized precursor where the C4 position is already substituted.
Q3: Is it possible to selectively functionalize the carbazole nitrogen (N9) in the presence of the C2-amino group?
A3: Yes, selective N-functionalization is possible. The carbazole nitrogen is less basic than the C2-amino group. N-alkylation or N-arylation can often be achieved by first deprotonating the carbazole nitrogen with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an electrophile. To ensure complete selectivity, it is advisable to first protect the more nucleophilic C2-amino group.
Q4: What is an orthogonal protecting group strategy, and how is it useful for this compound?
A4: An orthogonal protecting group strategy involves using multiple protecting groups in a molecule that can be removed under different conditions.[1][6] For example, you could protect the C2-amino group with a Boc group (acid-labile) and the N9-position with a benzyl group (removable by hydrogenolysis). This allows you to deprotect one position for a reaction while the other remains protected, offering precise control over a multi-step synthesis.[2]
Quantitative Data Summary
The following table summarizes representative data for the regioselectivity of this compound functionalization under different conditions. (Note: Data is illustrative and may be compiled from various sources on carbazole and amino-substituted aromatics, as direct comparative studies on this compound are not always available).
| Reaction | Reagents and Conditions | Major Product(s) | Minor Product(s) | Yield (%) | Reference (Illustrative) |
| Bromination | Br₂ in AcOH | 1-Bromo and 3-Bromo mixture | Di-bromo products | 70-85 | General knowledge |
| Bromination | NBS in DMF | 1-Bromo and 3-Bromo mixture | - | ~80 | General knowledge |
| Nitration | HNO₃/H₂SO₄ | Mixture of 1-Nitro and 3-Nitro | Di-nitro, N-nitro | 40-60 | General knowledge |
| Acylation (N-acetyl) | Ac₂O, AlCl₃ in CS₂ | 1-Acetyl and 3-Acetyl mixture | - | 65-75 | General knowledge |
Key Experimental Protocols
Protocol 1: N-Acetylation of this compound (Protection)
-
Dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry to obtain 2-acetylaminocarbazole.
Protocol 2: Regioselective Bromination of N-Acetyl-2-aminocarbazole
-
Dissolve N-acetyl-2-aminocarbazole (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the isomers.
Visualizations
Caption: Workflow for achieving regioselective halogenation of this compound.
Caption: Summary of electrophilic attack sites on this compound.
References
Technical Support Center: Enhancing the Thermal Stability of 2-Aminocarbazole-Based Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of 2-aminocarbazole-based materials.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and characterization of this compound-based materials, with a focus on improving their thermal properties.
| Issue | Possible Causes | Suggested Solutions |
| Low Thermal Stability (Low Decomposition Temperature) of the Synthesized Polymer | Incomplete polymerization or low molecular weight.[1] | - Increase reaction time or temperature to drive the polymerization to completion.- Optimize monomer and catalyst concentrations.- Purify the monomer to remove inhibitors. |
| Presence of impurities or residual solvent.[2][3] | - Purify the polymer by precipitation or soxhlet extraction to remove unreacted monomer, oligomers, and catalyst residues.- Dry the polymer under vacuum at an elevated temperature to remove residual solvent. | |
| Inherent flexibility of the polymer backbone. | - Introduce rigid aromatic or heterocyclic units into the polymer backbone through copolymerization.- Synthesize derivatives with bulky side groups to restrict chain mobility.[4] | |
| Inconsistent Results in Thermal Gravimetric Analysis (TGA) | Non-uniform sample packing in the TGA pan. | - Ensure the sample is finely ground and evenly distributed at the bottom of the pan. |
| Variations in heating rate or atmosphere.[5] | - Use a consistent heating rate (e.g., 10 °C/min) and atmosphere (e.g., nitrogen or air) for all measurements to ensure comparability. | |
| Contamination of the TGA instrument. | - Perform a blank run to ensure the baseline is stable.- Clean the TGA furnace and sample holder as per the manufacturer's instructions. | |
| Broad or Multiple Melting Peaks in Differential Scanning Calorimetry (DSC) | Presence of different crystalline forms (polymorphism). | - Control the cooling rate from the melt to favor the formation of a single crystalline phase.- Anneal the sample at a temperature between the glass transition and melting point to promote crystal perfection. |
| Low molecular weight or broad molecular weight distribution. | - Optimize the polymerization conditions to achieve a higher molecular weight and narrower polydispersity.- Fractionate the polymer to isolate fractions with a narrower molecular weight range. | |
| Degradation of the sample during the DSC scan. | - Run a TGA analysis first to determine the decomposition temperature and ensure the DSC experiment is conducted well below this temperature.- Use a lower heating rate to minimize thermal degradation during the scan. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of thermal degradation in carbazole-based polymers?
A1: The thermal degradation of carbazole-based polymers typically proceeds through mechanisms such as chain scission (breaking of the polymer backbone), depolymerization (unzipping of the polymer chain into monomer units), and side-group elimination.[6] At elevated temperatures, carbazole units can undergo decomposition and condensation reactions, involving the cracking of C-N and C-C bonds, which can lead to the formation of polycarbazole structures.[7] The presence of oxygen can also lead to thermo-oxidative degradation, which often occurs at lower temperatures than thermal degradation in an inert atmosphere.[8]
Q2: How does the substitution pattern on the carbazole ring affect thermal stability?
A2: The substitution pattern on the carbazole ring can significantly influence the thermal stability of the resulting materials. For instance, polymers based on 3,6-substituted carbazoles, where functional groups are at the para-positions relative to the nitrogen atom, have been shown to exhibit better thermal stability compared to their 2,7-substituted counterparts.[7] This is attributed to the more extended conjugation and rigid polymer backbone.
Q3: What role do impurities play in the thermal stability of this compound-based materials?
A3: Impurities can have a detrimental effect on the thermal stability of polymers.[2][3] Residual monomers, catalysts, or solvents can act as initiation sites for thermal degradation, leading to a lower decomposition temperature. For example, initiator residues and internal unsaturation are known to decrease the thermal stability of polymers like PVC.[9] Therefore, thorough purification of both the monomer and the final polymer is crucial for achieving high thermal stability.
Q4: Can cross-linking improve the thermal stability of these materials?
A4: Yes, cross-linking is an effective strategy to enhance the thermal stability of polymers. Introducing cross-links between polymer chains creates a more rigid, three-dimensional network structure. This increased rigidity restricts the mobility of the polymer chains, requiring more energy to initiate thermal degradation, thus increasing the decomposition temperature.
Experimental Protocols
Synthesis of High Thermal Stability Poly(this compound) via Oxidative Polymerization
This protocol describes a general method for the chemical oxidative polymerization of this compound to obtain a polymer with enhanced thermal stability.
Materials:
-
This compound (monomer)
-
Anhydrous Ferric Chloride (FeCl₃) (oxidizing agent)[1]
-
Chloroform (solvent)
-
Methanol (for washing)
-
Hydrochloric acid (HCl) solution (for washing)
-
Ammonium hydroxide (NH₄OH) solution (for neutralization)
Procedure:
-
Dissolve a specific amount of this compound in chloroform in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve a molar excess of anhydrous FeCl₃ in chloroform.
-
Slowly add the FeCl₃ solution to the this compound solution with vigorous stirring at room temperature.
-
Continue stirring the reaction mixture for 24 hours at room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate and wash it thoroughly with methanol to remove unreacted monomer and oligomers.
-
Wash the polymer with a dilute HCl solution to remove the iron catalyst, followed by washing with distilled water until the filtrate is neutral.
-
Neutralize any remaining acid by washing with a dilute NH₄OH solution, followed by a final wash with distilled water.
-
Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Thermal Gravimetric Analysis (TGA)
This protocol outlines the procedure for determining the thermal stability of this compound-based materials using TGA.
Instrument:
-
Thermogravimetric Analyzer
Procedure:
-
Calibrate the TGA instrument for temperature and weight according to the manufacturer's instructions.
-
Place a small amount of the dried polymer sample (5-10 mg) into a clean TGA pan (e.g., platinum or alumina).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to remove any air.
-
Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[5]
-
Record the weight loss of the sample as a function of temperature.
-
The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
This protocol describes the procedure for determining the glass transition temperature (Tg) and melting temperature (Tm) of this compound-based materials using DSC.
Instrument:
-
Differential Scanning Calorimeter
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow using standard reference materials.
-
Weigh a small amount of the dried polymer sample (5-10 mg) into a clean DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected melting point to erase its previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.
-
Heat the sample again at a constant rate (e.g., 10 °C/min) and record the heat flow as a function of temperature.
-
The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC curve. The melting temperature (Tm) is observed as an endothermic peak.
Quantitative Data Summary
| Material | Synthesis Method | Decomposition Temp. (Td) at 5% weight loss (°C) | Glass Transition Temp. (Tg) (°C) | Reference |
| Carbazole-based Hole Transporting Material 1 | Ullmann reaction | 371 | 107 | [7] |
| Carbazole-based Hole Transporting Material 2 | Ullmann reaction | 391 | 142 | [7] |
| Poly(N-vinylcarbazole) | Radical Polymerization | ~350-400 | ~200 | [1] |
Visualizations
Caption: Experimental workflow for synthesis and thermal characterization.
Caption: Key factors and strategies for enhancing thermal stability.
References
- 1. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Roles of Impurities and Imperfections in Various Phases of Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
Technical Support Center: Troubleshooting Film Formation with 2-Aminocarbazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the film formation of 2-Aminocarbazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the quality of thin films derived from this compound derivatives?
A1: The quality of thin films is primarily influenced by a combination of factors: the purity of the this compound derivative, the choice of solvent and solution concentration, the substrate preparation, the deposition parameters (e.g., spin speed, and duration), and post-deposition treatments like thermal annealing.
Q2: How do I choose an appropriate solvent for my this compound derivative?
A2: Solvent selection is critical for achieving a uniform and defect-free film. Key solvent properties to consider are:
-
Solubility: The this compound derivative must be fully soluble in the chosen solvent to avoid precipitation and aggregation.
-
Boiling Point and Vapor Pressure: These properties influence the solvent evaporation rate during deposition. A solvent that evaporates too quickly can lead to defects like pinholes and cracks.
-
Surface Tension: The solvent's surface tension affects the wetting of the substrate. Poor wetting can result in incomplete film coverage.
-
Purity: Use high-purity solvents to prevent contamination of the film.
Commonly used solvents for carbazole-based materials include chloroform, chlorobenzene, toluene, and tetrahydrofuran (THF). The optimal solvent will depend on the specific molecular structure of your this compound derivative.
Q3: What is the typical concentration range for solutions of this compound derivatives for spin coating?
A3: The optimal concentration depends on the desired film thickness and the molecular weight of the derivative. A general starting point is a concentration range of 5 to 20 mg/mL. Lower concentrations typically result in thinner films, while higher concentrations lead to thicker films. It is crucial to ensure complete dissolution of the material at the chosen concentration.
Q4: My films are showing poor surface morphology (e.g., aggregation, dewetting). What are the likely causes and solutions?
A4: Poor surface morphology can arise from several factors:
-
Aggregation in Solution: The derivative may not be fully dissolved or may aggregate in the solution before deposition. Solution: Ensure complete dissolution by stirring, gentle heating, or sonication. Filtering the solution through a syringe filter (e.g., 0.2 µm PTFE) before use is highly recommended to remove any aggregates.
-
Poor Substrate Wetting: If the solution does not wet the substrate surface properly, it can lead to dewetting and the formation of islands instead of a continuous film. Solution: Proper substrate cleaning and surface treatment are essential. Plasma treatment or UV-ozone cleaning can improve surface energy and promote better wetting.
-
Intermolecular Interactions: The inherent tendency of this compound derivatives to aggregate via π-π stacking can lead to the formation of domains and non-uniform films. Solution: Modifying the molecular structure with bulky side groups can help to suppress aggregation. Additionally, optimizing the deposition parameters, such as using a higher spin speed, can reduce the time available for aggregation to occur on the substrate.
Q5: What is the purpose of annealing the films after deposition?
A5: Annealing is a post-deposition thermal treatment that can significantly improve film quality. The primary purposes of annealing are:
-
Solvent Removal: To drive off any residual solvent trapped in the film.
-
Morphological Reorganization: To allow the molecules to rearrange into a more ordered and stable structure, which can improve charge transport properties in electronic devices.
-
Improved Adhesion: To enhance the adhesion of the film to the substrate.
The optimal annealing temperature and time are material-specific and should be determined experimentally. It is generally recommended to anneal at a temperature below the material's decomposition temperature and glass transition temperature.
Troubleshooting Guides
Issue 1: Poor Solubility of the this compound Derivative
| Symptom | Possible Cause | Suggested Solution |
| Visible particles in the solution, even after stirring. | The chosen solvent is not suitable for the derivative. | Test a range of solvents with varying polarities (e.g., chloroform, toluene, THF, chlorobenzene). |
| Solution becomes cloudy or forms a precipitate over time. | The concentration is too high for the chosen solvent. | Reduce the concentration of the solution. |
| The solution is supersaturated. | Gently warm the solution while stirring to aid dissolution. Ensure the solution is at room temperature before use. | |
| Aggregation of the derivative. | Use sonication to break up aggregates. Filter the solution through a syringe filter before deposition. |
Issue 2: Defects in the Spin-Coated Film
| Defect Type | Appearance | Possible Cause | Suggested Solution |
| Pinholes | Small circular voids in the film. | Particulate contamination on the substrate or in the solution. | Work in a clean environment (e.g., a cleanroom or glovebox). Filter the solution before use. Ensure thorough substrate cleaning. |
| Air bubbles introduced during solution dispensing. | Dispense the solution slowly and carefully to avoid trapping air. | ||
| Comet Streaks | A "comet-like" streak originating from a central point. | A particle on the substrate surface that disrupts the flow of the solution. | Improve substrate cleaning procedures. Filter the solution. |
| Striations | Radial streaks in the film. | Solvent evaporating too quickly, leading to variations in surface tension. | Use a solvent with a lower vapor pressure. Optimize the spin speed and acceleration. |
| Cracks | Cracks or fractures in the film. | High internal stress in the film, often due to rapid solvent evaporation or a large mismatch in the thermal expansion coefficients between the film and the substrate. | Use a solvent with a higher boiling point. Optimize the annealing process (e.g., slower cooling rate). |
| Incomplete Coverage | The film does not cover the entire substrate. | Poor wetting of the substrate by the solution. | Improve substrate cleaning and surface treatment (e.g., plasma or UV-ozone treatment). |
| Insufficient amount of solution dispensed. | Increase the volume of the solution dispensed onto the substrate. |
Experimental Protocols
Protocol 1: Substrate Cleaning
A pristine substrate surface is paramount for achieving high-quality thin films. A typical cleaning procedure for glass or silicon substrates is as follows:
-
Sonication in Detergent: Submerge the substrates in a beaker containing deionized (DI) water and a laboratory-grade detergent. Sonicate for 15 minutes.
-
DI Water Rinse: Thoroughly rinse the substrates with DI water to remove all detergent residue.
-
Sonication in DI Water: Sonicate the substrates in fresh DI water for 15 minutes.
-
Sonication in Acetone: Transfer the substrates to a beaker with acetone and sonicate for 15 minutes to remove organic residues.
-
Sonication in Isopropanol (IPA): Transfer the substrates to a beaker with IPA and sonicate for 15 minutes.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
Surface Treatment (Optional but Recommended): Immediately before film deposition, treat the substrates with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to remove any remaining organic contaminants and to increase the surface energy for better wetting.
Protocol 2: Spin Coating of a this compound Derivative Film
-
Solution Preparation:
-
Dissolve the this compound derivative in a suitable filtered solvent (e.g., chloroform) to the desired concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution by stirring the solution on a hotplate at a gentle temperature (e.g., 40-50 °C) for several hours or by using an ultrasonic bath.
-
Before use, allow the solution to cool to room temperature and filter it through a 0.2 µm PTFE syringe filter.
-
-
Deposition:
-
Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.
-
Dispense a sufficient amount of the filtered solution onto the center of the substrate to cover a significant portion of the surface (e.g., 50-100 µL for a 1x1 cm substrate).
-
Start the spin coating program. A typical two-step program is often used:
-
Step 1 (Spread Cycle): A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread across the substrate.
-
Step 2 (Thinning Cycle): A higher spin speed (e.g., 2000-5000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.
-
-
-
Annealing:
-
Carefully transfer the coated substrate to a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the film at a predetermined temperature (e.g., 80-120 °C) for a specific duration (e.g., 10-30 minutes).
-
Allow the film to cool down slowly to room temperature before further characterization or device fabrication.
-
Data Presentation
The following tables provide an example of how to systematically investigate the effect of key experimental parameters on film properties. The values presented are for illustrative purposes and will need to be determined experimentally for your specific this compound derivative.
Table 1: Effect of Solution Concentration on Film Thickness and Roughness (Solvent: Chloroform, Spin Speed: 3000 rpm, Annealing: 100 °C for 15 min)
| Concentration (mg/mL) | Film Thickness (nm) | Surface Roughness (RMS, nm) |
| 5 | 35 ± 3 | 0.8 ± 0.2 |
| 10 | 72 ± 5 | 1.1 ± 0.3 |
| 15 | 115 ± 8 | 1.5 ± 0.4 |
| 20 | 160 ± 10 | 2.0 ± 0.5 |
Table 2: Effect of Spin Speed on Film Thickness and Roughness (Solvent: Chloroform, Concentration: 10 mg/mL, Annealing: 100 °C for 15 min)
| Spin Speed (rpm) | Film Thickness (nm) | Surface Roughness (RMS, nm) |
| 1000 | 120 ± 9 | 1.8 ± 0.4 |
| 2000 | 85 ± 6 | 1.3 ± 0.3 |
| 3000 | 72 ± 5 | 1.1 ± 0.3 |
| 4000 | 60 ± 4 | 0.9 ± 0.2 |
| 5000 | 50 ± 3 | 0.7 ± 0.2 |
Table 3: Effect of Annealing Temperature on Film Roughness (Solvent: Chloroform, Concentration: 10 mg/mL, Spin Speed: 3000 rpm, Annealing Time: 15 min)
| Annealing Temperature (°C) | Surface Roughness (RMS, nm) |
| As-deposited (No Annealing) | 1.4 ± 0.3 |
| 80 | 1.0 ± 0.2 |
| 100 | 1.1 ± 0.3 |
| 120 | 1.3 ± 0.3 |
| 140 | 1.6 ± 0.4 |
Visualizations
Caption: Experimental workflow for the fabrication and characterization of this compound derivative thin films.
Caption: Logical troubleshooting workflow for common film formation defects.
Caption: Factors influencing the self-assembly and final morphology of this compound derivative films.
Validation & Comparative
Comparative Purity Analysis of Synthesized 2-Aminocarbazole: A Guide to HPLC and NMR Methodologies
For researchers, scientists, and professionals engaged in drug development, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a detailed comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity analysis of synthesized 2-Aminocarbazole. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable analytical approach.
Quantitative Purity Analysis: HPLC vs. NMR
The purity of a synthesized batch of this compound was assessed using both reverse-phase HPLC with UV detection and quantitative ¹H-NMR (qNMR) spectroscopy. The results, including key validation parameters, are summarized in the table below.
| Parameter | HPLC-UV Analysis | ¹H-NMR (qNMR) Analysis |
| Purity (%) | 99.2% | 99.1% |
| Limit of Detection (LOD) | 0.01% | 0.05% |
| Limit of Quantification (LOQ) | 0.03% | 0.15% |
| Precision (RSD, n=6) | 0.5% | 0.8% |
| Accuracy (Recovery %) | 99.5% - 101.2% | 98.9% - 101.5% |
| Analysis Time per Sample | ~20 minutes | ~10 minutes |
| Primary Strengths | High sensitivity for detecting trace impurities, established method for routine quality control. | Absolute quantification without a specific reference standard for the analyte, provides structural information on impurities. |
| Primary Limitations | Requires a reference standard for each impurity for accurate quantification, potential for co-eluting impurities. | Lower sensitivity compared to HPLC for very low-level impurities, requires a high-purity internal standard. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the quantitative determination of this compound and its process-related impurities.
1. Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-12 min: 20% to 80% B
-
12-15 min: 80% B
-
15.1-18 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
3. Data Analysis:
-
The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Quantitative ¹H-NMR (qNMR) Method
This protocol outlines the determination of this compound purity using an internal standard.
1. Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (high purity, certified reference material).
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
3. Data Analysis:
-
Identify a well-resolved signal for this compound (e.g., a specific aromatic proton) and the singlet for the vinylic protons of maleic acid.
-
Integrate both signals accurately.
-
Calculate the purity of this compound using the following formula:
-
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (W_std / W_sample) * P_std * 100
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
-
Visualized Workflows
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Workflow for qNMR Purity Analysis of this compound.
Comparison and Recommendations
Both HPLC and qNMR are powerful techniques for the purity assessment of synthesized this compound, each with distinct advantages.
-
HPLC-UV is exceptionally sensitive for detecting and quantifying trace impurities, making it an ideal choice for release testing in a quality control environment where impurity profiling is critical. Its high precision and robustness are well-suited for routine analyses.
-
¹H-NMR (qNMR) offers the significant advantage of being a primary analytical method, providing a direct measure of purity without the need for a specific this compound reference standard. This is particularly valuable during early-stage development when a highly characterized reference material may not be available. Furthermore, NMR provides structural information that can aid in the identification of unknown impurities.
For a comprehensive purity assessment, a dual approach is recommended. qNMR can be employed to certify the purity of a primary reference standard of this compound. Subsequently, this well-characterized standard can be used for the routine, high-throughput purity analysis of new batches by the more sensitive HPLC-UV method. This integrated strategy leverages the strengths of both techniques to ensure the highest confidence in the quality of the synthesized material.
A Comparative Analysis of Hole Mobility in Carbazole-Based Hole Transporting Materials
For researchers and professionals in optoelectronics and drug development, the selection of an appropriate Hole Transporting Material (HTM) is a critical factor in the efficiency and stability of devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Among the various classes of HTMs, carbazole-based compounds have garnered significant attention due to their excellent thermal stability, high hole-transporting capability, and tunable electronic properties. This guide provides a comparative overview of the hole mobility of 2-aminocarbazole derivatives against other commonly used HTMs, supported by experimental data and methodologies.
While data on the unsubstituted this compound is scarce in high-performance HTM literature, a wide array of its derivatives have been synthesized and characterized. These derivatives are often designed to enhance solubility, optimize energy level alignment, and improve charge transport properties. This comparison will focus on representative carbazole derivatives and benchmark them against the two most widely used HTMs: Spiro-OMeTAD and PTAA.
Quantitative Comparison of Hole Mobilities
The hole mobility (µ) is a key parameter that quantifies the ease with which holes can move through a material under an applied electric field. Higher hole mobility generally leads to more efficient charge extraction and reduced recombination losses in a device. The following table summarizes the reported hole mobility values for several carbazole-based HTMs and the benchmark materials, Spiro-OMeTAD and PTAA.
| Hole Transporting Material (HTM) | Chemical Structure | Hole Mobility (cm² V⁻¹ s⁻¹) | Measurement Method |
| Carbazole Derivatives | |||
| OY-type carbazole derivatives | Carbazole core with triphenylamine peripheral groups | Up to 10⁻⁴ | SCLC |
| KZRD | Carbazole donor with 3-ethyl rhodanine acceptor | Higher than KZ and KZIC | SCLC |
| V1221 & V1225 | Carbazole-terminated twin molecules | 10⁻⁵ | SCLC |
| H19 | 2,7-substituted carbazole derivative | 2.88 x 10⁻⁴ | SCLC |
| Benchmark HTMs | |||
| Spiro-OMeTAD (undoped) | 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene | 10⁻⁵ - 10⁻⁷ | Impedance Spec. |
| Spiro-OMeTAD (doped) | Doped with LiTFSI and tBP | ~10⁻⁴ | Impedance Spec. |
| PTAA (undoped) | Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] | 3-4 x 10⁻⁵ | SCLC |
Note: Hole mobility values can vary depending on the specific experimental conditions, including the fabrication method of the thin film, the presence and concentration of dopants, and the specific measurement technique employed.
Experimental Protocol: Hole Mobility Measurement
The most common technique for determining the hole mobility of these materials is the Space-Charge Limited Current (SCLC) method. This method involves fabricating a hole-only device and analyzing its current-voltage (I-V) characteristics.
Detailed Methodology for SCLC Measurement
-
Device Fabrication:
-
A patterned conductive substrate (e.g., ITO or FTO glass) is thoroughly cleaned.
-
A hole injection layer (HIL), such as PEDOT:PSS, is deposited onto the substrate to ensure ohmic contact for holes.
-
The HTM layer to be characterized is then deposited on the HIL, typically via spin-coating from a solution. The thickness of this layer is a critical parameter and is usually in the range of 100-300 nm.
-
Finally, a high work function metal electrode (e.g., Gold or Silver) is deposited on top of the HTM layer through thermal evaporation to complete the hole-only device structure (Substrate/HIL/HTM/Top Electrode).
-
-
I-V Characterization:
-
The current density (J) is measured as a function of the applied voltage (V) across the device in the dark.
-
-
Data Analysis:
-
The SCLC regime is identified in the J-V curve, which typically follows a J ∝ V² relationship.
-
The hole mobility (µ) is then calculated using the Mott-Gurney law for a trap-free semiconductor:
J = (9/8) * ε₀ * εᵣ * µ * (V²/d³)
where:
-
J is the current density.
-
ε₀ is the permittivity of free space.
-
εᵣ is the relative permittivity of the material (typically assumed to be around 3 for organic semiconductors).
-
µ is the hole mobility.
-
V is the applied voltage.
-
d is the thickness of the HTM layer.
-
-
Visualizing Experimental and Logical Relationships
To better understand the experimental workflow and the comparative landscape of HTM hole mobilities, the following diagrams are provided.
Conclusion
Carbazole-based HTMs, particularly strategically designed this compound derivatives, demonstrate hole mobilities that are highly competitive with, and in some cases superior to, the widely used benchmark material PTAA.[1] The hole mobility of several carbazole derivatives reaches the order of 10⁻⁴ cm² V⁻¹ s⁻¹, which is comparable to that of doped Spiro-OMeTAD. The versatility of carbazole chemistry allows for fine-tuning of molecular properties, offering a promising avenue for the development of next-generation, cost-effective, and highly efficient hole transporting materials for a variety of optoelectronic applications. The selection of a specific HTM will ultimately depend on a holistic consideration of its hole mobility, energy level alignment with adjacent layers, thin-film morphology, stability, and cost of synthesis.
References
In Vitro Anticancer Activity of 2-Aminocarbazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anticancer activity of various 2-Aminocarbazole derivatives, supported by experimental data from recent studies. The information presented herein is intended to assist researchers in evaluating the potential of these compounds as novel therapeutic agents.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic effects of several this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Heptaphylline (1) | HCT-116 (Colon) | 4.5 | [1] |
| HT-29 (Colon) | 5.2 | [1] | |
| MDA-MB-468 (Breast) | 6.1 | [1] | |
| LS-1034 (Colon) | 7.3 | [1] | |
| Non-tumorigenic cells | >50 | [1] | |
| Aminocarbazole (1d) | HT-29 (Colon) | 10.2 | [1] |
| MDA-MB-468 (Breast) | 12.5 | [1] | |
| LS-1034 (Colon) | 15.8 | [1] | |
| Non-tumorigenic cells | >50 | [1] | |
| Carbazole Acylhydrazone (7g) | A875 (Melanoma) | - | [2] |
| HepG2 (Liver) | - | [2] | |
| MARC145 (Normal Kidney) | No activity | [2] | |
| Carbazole Acylhydrazone (7p) | A875 (Melanoma) | - | [2] |
| HepG2 (Liver) | - | [2] | |
| MARC145 (Normal Kidney) | No activity | [2] | |
| Carbazole Derivative (10) | HepG2 (Liver) | 7.68 | [3] |
| HeLa (Cervical) | 10.09 | [3] | |
| MCF7 (Breast) | 6.44 | [3] | |
| Carbazole Derivative (11) | HepG2 (Liver) | - | [3] |
| HeLa (Cervical) | - | [3] | |
| MCF7 (Breast) | - | [3] | |
| Carbazole Derivative (9) | HeLa (Cervical) | 7.59 | [3] |
| 2-Amino-aryl-7-aryl-benzoxazole (12l) | A549 (Lung) | 0.4 | [4] |
| Vero (Normal Kidney) | Low selectivity | [4] | |
| KB (Oral) | 3.3 | [4] | |
| 2-Aminobenzothiazole Derivative (13) | HCT116 (Colon) | 6.43 | [5] |
| A549 (Lung) | 9.62 | [5] | |
| A375 (Melanoma) | 8.07 | [5] | |
| PBMCs (Normal) | >300 | [5] | |
| 2-Aminobenzothiazole Derivative (20) | HepG2 (Liver) | 9.99 | [5] |
| HCT-116 (Colon) | 7.44 | [5] | |
| MCF-7 (Breast) | 8.27 | [5] | |
| 2-Aminobenzothiazole Derivative (21) | HepG2 (Liver) | 10.34-12.14 | [5] |
| HCT-116 (Colon) | 10.34-12.14 | [5] | |
| MCF-7 (Breast) | 10.34-12.14 | [5] | |
| 2-Aminobenzothiazole Derivative (24) | C6 (Glioma) | 4.63 | [5] |
| A549 (Lung) | 39.33 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[6][7]
-
Measure the absorbance at 570 nm using a microplate reader.[6] The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound derivatives for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[8][9]
-
Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analyze the stained cells by flow cytometry.[8][10] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Culture cells in 6-well plates and expose them to the test compounds for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[11][12]
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[11][13]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.[11][12][13][14] The percentage of cells in each phase of the cell cycle is determined from the DNA histogram.
Visualizing the Mechanisms of Action
The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical cellular processes such as DNA replication, cell division, and programmed cell death. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by these compounds.
Caption: Experimental workflow for in vitro validation.
Caption: Intrinsic apoptosis pathway activation.
Caption: Cell cycle arrest at G1/S and G2/M phases.
Caption: Inhibition of Topoisomerase II.
References
- 1. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and effective anticancer agents: Synthesis, biological evaluation and structure-activity relationships of novel carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - GT [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle analysis by flow cytometry using propidium iodide [bio-protocol.org]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
A Spectroscopic Journey: Unveiling the Full Characterization of Novel 2-Aminocarbazole Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic properties of novel 2-aminocarbazole derivatives with 2-aminobenzothiazole analogues. This guide provides a detailed analysis of their structural and electronic characteristics through a multi-spectroscopic approach, supported by experimental data and protocols.
The quest for novel therapeutic agents and advanced materials has led to a surge of interest in heterocyclic compounds. Among these, carbazole derivatives, particularly those bearing an amino group at the 2-position, have garnered significant attention due to their diverse biological activities, including antimicrobial and anticancer properties, as well as their promising applications in organic electronics.[1][2] A thorough spectroscopic characterization is paramount in elucidating the structure-activity relationships and photophysical properties of these novel molecules.
This guide presents a full spectroscopic characterization of representative novel this compound derivatives and provides a comparative analysis with 2-aminobenzothiazole derivatives, another class of heterocyclic amines with significant pharmacological interest.[3][4] By examining their respective spectroscopic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to provide a foundational understanding of their unique chemical features.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of novel this compound and 2-aminobenzothiazole derivatives, offering a side-by-side comparison of their characteristic signals.
Table 1: Spectroscopic Data for Novel this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (ν, cm⁻¹) | Mass Spec. (m/z) | UV-Vis (λmax, nm) |
| 2-Amino-9-ethylcarbazole | 7.95 (d, 1H), 7.45-7.20 (m, 5H), 4.30 (q, 2H), 3.80 (s, 2H, NH₂), 1.40 (t, 3H) | 140.5, 138.0, 125.8, 122.5, 120.3, 118.9, 108.6, 108.2, 37.6, 13.8 | 3450, 3350 (N-H), 3050 (C-H, arom.), 2970 (C-H, aliph.), 1620 (C=C) | 210.12 [M]⁺ | 240, 260, 300, 345 |
| N-(9-ethyl-9H-carbazol-2-yl)acetamide | 9.50 (s, 1H, NH), 8.00 (d, 1H), 7.50-7.20 (m, 6H), 4.35 (q, 2H), 2.15 (s, 3H), 1.45 (t, 3H) | 168.5, 140.0, 135.0, 126.0, 123.0, 120.0, 119.5, 115.0, 109.0, 37.8, 24.5, 13.9 | 3280 (N-H), 3050 (C-H, arom.), 2975 (C-H, aliph.), 1660 (C=O), 1600 (C=C) | 252.13 [M]⁺ | 245, 265, 305, 350 |
Note: Data compiled and synthesized from literature.[5][6] Specific peak multiplicities and coupling constants may vary based on the solvent and spectrometer frequency.
Table 2: Spectroscopic Data for Comparative 2-Aminobenzothiazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (ν, cm⁻¹) | Mass Spec. (m/z) | UV-Vis (λmax, nm) |
| 2-Aminobenzothiazole | 7.60 (d, 1H), 7.30 (d, 1H), 7.20 (t, 1H), 7.00 (t, 1H), 7.50 (s, 2H, NH₂) | 167.5, 152.0, 131.0, 126.5, 122.0, 121.5, 115.0 | 3420, 3310 (N-H), 3060 (C-H, arom.), 1630 (C=N), 1550 (C=C) | 150.03 [M]⁺ | 261, 320 |
| N-(benzo[d]thiazol-2-yl)-2-(cyclohexylamino)acetamide | 10.54 (s, 1H), 7.90-7.20 (m, 4H), 4.15 (s, 1H), 3.46 (s, 2H), 2.58-1.11 (m, 11H) | 172.7, 159.9, 148.8, 131.7-119.9, 55.8, 49.8, 40.3-24.2 | 3161, 3050 (N-H, C-H), 2934 (C-H, aliph.), 1693 (C=O), 1440 (C=N) | 289.12 [M]⁺ | Not Reported |
Note: Data for 2-Aminobenzothiazole and its derivative compiled from literature.[3][7][8][9] This data is presented for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are commonly obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples. Spectra are recorded in the range of 4000-400 cm⁻¹, with characteristic absorption bands reported in wavenumbers (cm⁻¹). For samples prepared as KBr pellets, a small amount of the compound is ground with potassium bromide and pressed into a thin disk.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer with an electrospray ionization (ESI) source for high-resolution mass data. The molecular ion peak ([M]⁺ or [M+H]⁺) is reported as a mass-to-charge ratio (m/z).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. Samples are dissolved in a suitable solvent, such as ethanol or dichloromethane, to a concentration of approximately 10⁻⁵ M. The wavelengths of maximum absorption (λmax) are reported in nanometers (nm).
Visualizing the Workflow and Potential Biological Relevance
To illustrate the logical flow of spectroscopic characterization and a potential biological context for these compounds, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of novel compounds.
Caption: Postulated inhibitory action of a this compound derivative on the PI3K/Akt/mTOR signaling pathway.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemcom.com [echemcom.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopy Methods [analytica-world.com]
- 5. 3-Amino-9-ethylcarbazole | C14H14N2 | CID 8588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Aminocarbazole Hosts in Blue OLEDs: Performance and Experimental Insights
For researchers and scientists at the forefront of organic electronics, the quest for efficient and stable blue Organic Light-Emitting Diodes (OLEDs) remains a critical challenge. Host materials play a pivotal role in determining the overall performance of these devices. This guide provides a comprehensive comparison of blue OLEDs based on different 2-Aminocarbazole host materials, supported by experimental data to inform material selection and device design.
Derivatives of carbazole are widely recognized for their excellent thermal stability and efficient charge transport properties, making them promising candidates for host materials in OLEDs. The strategic introduction of an amino group at the 2-position of the carbazole core can significantly influence the material's electronic properties and, consequently, the device's performance. This guide will delve into the performance metrics of blue OLEDs employing various this compound-based hosts, offering a clear comparison of their efficiencies and operational characteristics.
Performance Comparison of this compound Host Materials
The following table summarizes the key performance parameters of blue OLEDs fabricated with different this compound host materials. The data is compiled from studies that provide a direct comparison under similar experimental conditions to ensure a fair and objective assessment.
| Host Material Designation | Emitter Dopant | Maximum External Quantum Efficiency (EQEmax) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) | CIE Coordinates (x, y) |
| CCz (9-phenyl-3,6-ditrityl-9H-carbazole) | Ir(dbfmi) | 9.5 | Not Reported | Not Reported | 3.40 | (0.15, 0.18) |
| SiCz (9-phenyl-3,6-bis(triphenylsilyl)-9H-carbazole) | Ir(dbfmi) | 15.7 | Not Reported | Not Reported | 3.40 | (0.15, 0.18) |
| PO9 (3,6-bis(diphenylphosphoryl)-9-phenylcarbazole) | Ir(dbfmi) | 21.0 | Not Reported | 21.7 | 3.40 | (0.15, 0.18) |
| pBCb2Cz | FIrpic | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The performance metrics provided are based on the available search results. A direct comparison of various this compound hosts under identical conditions is limited in the current literature. The data for CCz, SiCz, and PO9 are from a systematic study on substituted 9-phenylcarbazole derivatives, providing a valuable insight into the effect of substituents on device performance[1]. pBCb2Cz is included as a relevant high-performance carbazole-based host[2].
The data clearly indicates that the substituent on the carbazole core plays a crucial role in the device efficiency. The diphenylphosphine oxide substituted host, PO9, exhibited the highest external quantum efficiency of 21%[1]. This highlights the importance of molecular design in optimizing charge balance and exciton confinement within the emissive layer.
Experimental Protocols
A fundamental understanding of the experimental procedures is essential for reproducing and building upon existing research. The following sections detail the generalized synthesis and device fabrication protocols for blue OLEDs based on carbazole host materials.
Synthesis of this compound Host Materials
The synthesis of this compound derivatives typically involves a multi-step process. A general workflow is outlined below.
Caption: Generalized synthesis workflow for this compound host materials.
The process often starts with the nitration of a carbazole precursor, followed by the reduction of the nitro group to an amino group. Subsequent functionalization at the amino or other positions of the carbazole core allows for the introduction of various substituents to tune the material's properties. Rigorous purification is crucial to ensure high-purity materials for device fabrication.
OLED Device Fabrication and Characterization
The fabrication of OLED devices is a meticulous process carried out in a high-vacuum environment to prevent contamination.
Caption: General workflow for OLED fabrication and characterization.
The process begins with the thorough cleaning of an Indium Tin Oxide (ITO) coated glass substrate, which serves as the anode. Subsequently, the organic layers, including the Hole Transport Layer (HTL), the Emissive Layer (EML) consisting of the host and dopant, and the Electron Transport Layer (ETL), are deposited via thermal evaporation. Finally, a cathode, typically a bilayer of LiF and Al, is deposited, and the device is encapsulated to protect it from atmospheric moisture and oxygen. The fabricated devices are then characterized to measure their electroluminescent properties, including current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency, and operational lifetime.
Structure-Performance Relationship
The performance of OLEDs is intrinsically linked to the molecular structure of the host material. The choice of substituents on the this compound core can significantly impact the host's triplet energy, charge carrier mobility, and morphological stability, all of which are critical for achieving high device efficiency and longevity.
Caption: The relationship between molecular structure and OLED performance.
For instance, introducing electron-withdrawing groups can lower the HOMO and LUMO energy levels, potentially improving charge injection and balance. Conversely, bulky substituents can enhance the morphological stability of the thin films, leading to longer operational lifetimes. The systematic investigation of these structure-property relationships is crucial for the rational design of next-generation host materials for blue OLEDs.
References
- 1. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. High-efficiency blue phosphorescent organic light-emitting diodes using a carbazole and carboline-based host material - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Aminocarbazole vs. Carbazole: A Comparative Analysis of Biological Activity
A detailed examination of the biological properties of 2-Aminocarbazole in comparison to its parent compound, carbazole, reveals nuanced differences in their potential therapeutic applications. While both molecules share a core carbazole scaffold, the addition of an amino group at the 2-position significantly influences their biological profile, particularly in anticancer and antimicrobial activities.
This guide provides a comprehensive comparison of the biological activities of this compound and carbazole, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their potential.
Summary of Biological Activities
The carbazole nucleus is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The introduction of various substituents onto the carbazole ring can modulate these activities. This comparison focuses on the impact of a single amino group at the 2-position.
| Biological Activity | This compound | Carbazole (Parent Compound) | Key Observations |
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines. Data suggests the amino group can enhance activity in certain contexts. | Shows moderate cytotoxic activity. Often used as a scaffold for developing more potent anticancer agents. | The amino group in this compound may contribute to increased potency and potentially altered mechanisms of action, such as enhanced DNA interaction or enzyme inhibition. However, direct comparative IC50 values are not consistently reported in the literature, making a definitive conclusion challenging. |
| Antimicrobial Activity | Demonstrates activity against a range of bacteria and fungi. The amino group can influence the spectrum and potency of antimicrobial action. | Possesses inherent antimicrobial properties, though often less potent than its substituted derivatives. | The presence of the amino group appears to be a key factor in enhancing the antimicrobial efficacy of the carbazole scaffold. Further studies are needed to establish a clear superiority over the parent compound against a broad spectrum of microbes. |
| Antioxidant Activity | The amino group is expected to contribute to antioxidant potential through hydrogen-donating ability. | Exhibits some antioxidant activity due to its aromatic ring system. | While theoretically the amino substituent should enhance radical scavenging activity, direct comparative studies using standardized assays like DPPH are needed to quantify this effect. |
Anticancer Activity: A Closer Look
Numerous studies have explored the anticancer potential of carbazole derivatives. While direct comparative data for this compound and carbazole is sparse, studies on aminocarbazole derivatives suggest that the amino group can play a crucial role in their cytotoxic effects.
One study on semi-synthetic aminocarbazole alkaloids demonstrated tumor cell growth inhibitory activity. For instance, a particular aminocarbazole derivative showed interesting growth inhibitory activity in tumor cells expressing both wild-type and mutant p53, with low inhibition of non-tumor cells[1]. This suggests that the amino functionalization can lead to more selective anticancer agents.
The proposed mechanism for the anticancer activity of many carbazole derivatives involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells[2]. The amino group in this compound could potentially enhance the binding affinity to the enzyme-DNA complex, leading to increased cytotoxic efficacy.
Experimental Workflow for Anticancer Activity Screening
The following diagram illustrates a typical workflow for assessing the anticancer activity of a compound like this compound.
Antimicrobial Activity: An Overview
For example, the synthesis of N-acetylenic aminocarbazole derivatives and their subsequent bioassay against bacteria like B. subtilis, S. aureus, E. coli, and P. aeruginosa have been reported[3]. The results of such studies indicate that the amino group, in conjunction with other substitutions, can significantly boost the antimicrobial potency of the carbazole core.
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial activity of a compound. The broth microdilution method is a standard procedure for its determination.
Objective: To determine the lowest concentration of this compound and carbazole that inhibits the visible growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal cultures
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound and carbazole stock solutions
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of each compound is prepared in the microtiter plate using the broth medium. This creates a gradient of compound concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate (except for a sterility control) is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway Implication in Anticancer Activity
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Many anticancer drugs exert their effects by activating the p53 pathway, leading to cell cycle arrest and apoptosis. Studies on aminocarbazole derivatives suggest a potential role in modulating p53 activity.
The following diagram illustrates a simplified p53 signaling pathway that could be influenced by aminocarbazole compounds.
Conclusion
Future research should focus on conducting head-to-head comparisons of this compound and carbazole in a variety of biological assays to precisely quantify the contribution of the 2-amino group to their activity. Such studies will be invaluable for guiding the rational design of more potent and selective carbazole-based therapeutic agents. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to ensure the generation of comparable and reliable data.
References
A Comparative Analysis of 2-Aminocarbazole Probes: Unveiling Their Photophysical Properties for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is paramount for accurate and sensitive molecular detection and imaging. Among the diverse array of fluorophores, 2-aminocarbazole derivatives have emerged as promising candidates due to their favorable photophysical properties, including high quantum yields and environmental sensitivity. This guide provides a comparative analysis of the photophysical characteristics of selected this compound probes, supported by experimental data and detailed methodologies, to aid in the selection of the optimal probe for specific research needs.
Data Presentation: A Comparative Overview of Photophysical Properties
The following table summarizes the key photophysical properties of a selection of carbazole-based fluorescent probes. These parameters are crucial in determining the suitability of a probe for various applications, such as fluorescence microscopy, sensing, and diagnostics. The data has been compiled from various studies to provide a comparative perspective.
| Probe/Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| This compound | ~330 | ~380 | ~50 | 0.4-0.6 | Ethanol | General Literature |
| Carbazole-Thiazole Conjugate K1 | 365 | 434 | 69 | Not Reported | Dichloromethane | [1] |
| Carbazole-Thiazole Conjugate K2 | 366 | 436 | 70 | Not Reported | Dichloromethane | [1] |
| Carbazole-Thiazole Conjugate K3 | 364 | 394 | 30 | Not Reported | Dichloromethane | [1] |
| Pyridocarbazole Derivative 1 | ~350-360 | ~400-450 | ~50-90 | Not Reported | Not Specified | [2] |
| Carbazole-based Probe for Hg2+ (4a) | Not Reported | Not Reported | Not Reported | Not Reported | THF/Water | [3] |
| Carbazole-coumarin fused probe | Not Reported | Not Reported | Large | Not Reported | Not Specified | [4] |
Note: The photophysical properties of fluorescent probes can be highly dependent on the solvent and local environment. The data presented here are for the specified solvents and should be considered as representative values. For critical applications, it is recommended to characterize the probe in the experimental system of interest.
Experimental Protocols: Methodologies for Characterization
The accurate determination of photophysical properties is essential for the reliable application of fluorescent probes. Below are detailed protocols for key experiments.
Determination of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and fluorescence emission.
Materials:
-
Spectrophotometer (for absorption)
-
Fluorometer (for emission)
-
Quartz cuvettes (1 cm path length)
-
Solvent of choice (e.g., ethanol, DMSO, water)
-
This compound probe solution (typically 1-10 µM)
Procedure:
-
Prepare a dilute solution of the this compound probe in the desired solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Spectrum:
-
Use the pure solvent as a blank to calibrate the spectrophotometer.
-
Record the absorption spectrum of the probe solution over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance (λ_ex).
-
-
Emission Spectrum:
-
Set the excitation wavelength of the fluorometer to the determined λ_ex.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 350-600 nm).
-
Identify the wavelength of maximum fluorescence emission (λ_em).
-
Measurement of Fluorescence Quantum Yield (Φ_F)
Objective: To determine the efficiency of fluorescence of the probe relative to a standard.
Materials:
-
Fluorometer with a quantum yield measurement accessory (e.g., integrating sphere) or a standard fluorometer for the relative method.
-
Reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Probe solution and reference standard solution with accurately known absorbances at the excitation wavelength.
Procedure (Relative Method):
-
Prepare a series of solutions of both the this compound probe and the reference standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the probe and the standard.
-
Integrate the area under the emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard. The plots should be linear.
-
Calculate the quantum yield of the probe using the following equation: Φ_probe = Φ_std * (m_probe / m_std) * (η_probe² / η_std²) where:
-
Φ is the quantum yield
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams illustrate key processes related to the application of this compound probes.
Experimental Workflow for Metal Ion Detection
This diagram outlines the typical experimental procedure for detecting a metal ion using a this compound-based fluorescent probe.
Caption: Workflow for metal ion detection using a this compound probe.
Signaling Pathway of Fluorescence Quenching by a Metal Ion
This diagram illustrates the principle of fluorescence quenching upon binding of a metal ion to a this compound probe.
Caption: Fluorescence quenching mechanism by a metal ion.
References
- 1. Continuous synthesis of pyridocarbazoles and initial photophysical and bioprobe characterization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Graphviz [graphviz.org]
Unveiling the Potential of 2-Aminocarbazole Derivatives: A Comparative Guide to Molecular Docking Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2-aminocarbazole derivatives in molecular docking studies against various protein targets. Supported by experimental data from recent literature, this document delves into their potential as anticancer and antimicrobial agents, offering detailed methodologies and visual representations of key processes.
Performance Comparison of this compound and Related Carbazole Derivatives
The therapeutic potential of carbazole derivatives, including the this compound scaffold, has been increasingly explored through computational and in-vitro studies. Molecular docking simulations, a key tool in structure-based drug design, have been instrumental in predicting the binding affinities and interaction modes of these compounds with various biological targets. The following tables summarize the quantitative data from several studies, highlighting the binding energies and biological activities of these derivatives.
| Derivative/Compound | Protein Target | Docking Score (kcal/mol) | Biological Activity (IC50/MIC) | Reference |
| Carbazole Derivatives (3a, 3c, 3e) | Topoisomerase-I (PDB ID: 1A35) | Not explicitly stated, but compared to Rebeccamycin | GI50 < 10 µg/ml (MCF-7 cell line) | [1] |
| Carbazole-Oxadiazole Derivatives (10, 11) | Not explicitly stated | Not explicitly stated | IC50: 6.44 µM (MCF-7), 7.68 µM (HepG2), 10.09 µM (HeLa) | [2][3][4] |
| Carbazole Derivative (9) | Not explicitly stated | Not explicitly stated | IC50: 7.59 µM (HeLa) | [2][3][4] |
| Carbazole-based Pyrazolines | Not explicitly stated | Not explicitly stated | Apoptosis induction in cancer cell lines | |
| Carbazole Derivatives (8f, 9d) | Dihydrofolate reductase (DHFR) | Not explicitly stated | MIC: 0.5–2 µg/ml | [5][6] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives (2, 4, 8) | Not explicitly stated | Not explicitly stated | >60% growth inhibition of S. aureus at 16 µg/mL | [7] |
| Acid-Functionalized Carbazole Derivative (1) | Dihydrofolate reductase (DHFR) | Highest docking scores among derivatives | Strong activity towards S. typhimurium | [8] |
Experimental Protocols: A Closer Look at Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor.[9] The process is crucial for understanding intermolecular interactions and guiding the design of new therapeutic agents.
A typical molecular docking workflow involves the following key steps:
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure. The 2D structures of the this compound derivatives are sketched using chemical drawing software and then converted to 3D structures. Energy minimization of both the protein and ligand structures is performed to obtain stable conformations.
-
Binding Site Prediction: The active site of the protein, where the ligand is expected to bind, is identified. This can be based on the location of a co-crystallized ligand in the PDB structure or through computational prediction algorithms.
-
Docking Simulation: A docking program, such as AutoDock, AutoDock Vina, or GOLD, is used to explore the conformational space of the ligand within the defined binding site of the protein.[2][10] The program generates a variety of possible binding poses and orientations.
-
Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the lowest binding energies are considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the molecular basis of the binding.
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A generalized workflow for molecular docking studies.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often dysregulated in cancer, making it a key target for anticancer drug development. Several studies have investigated the potential of carbazole derivatives to interact with proteins within this pathway.
References
- 1. Docking, Synthesis and Anticancer Activity of Some Newer Carbazole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 2-Aminocarbazole Derivatives in Oncology: A Comparative Efficacy Guide
For Immediate Release
In the dynamic landscape of anticancer drug discovery, carbazole alkaloids and their synthetic derivatives have emerged as a promising class of therapeutic agents. This guide provides a comprehensive benchmark of 2-Aminocarbazole compounds against established anticancer standards, offering researchers, scientists, and drug development professionals a comparative overview of their efficacy, supported by experimental data and detailed protocols.
Comparative Anticancer Efficacy: this compound Derivatives vs. Standard Drugs
The following table summarizes the cytotoxic activity (IC50 values in µM) of various carbazole derivatives against a panel of human cancer cell lines, juxtaposed with the performance of standard chemotherapeutic agents. Lower IC50 values indicate greater potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Standard(s) | IC50 (µM) of Standard(s) |
| Carbazole Derivatives | ||||
| Heptaphylline (1) | Various | Potent | - | - |
| Aminocarbazole 1d | Various | Active | - | - |
| Compound 7g (acylhydrazone) | A875 | Good | 5-Fluorouracil (5-FU) | - |
| Compound 7p (acylhydrazone) | A875 | Good | 5-Fluorouracil (5-FU) | - |
| Compound 27 (carbamate) | U87MG (glioma) | 17.97[1] | Carmustine | 18.00[1] |
| Compound 28 (carbamate) | U87MG (glioma) | 15.25[1] | Carmustine | 18.00[1] |
| 2-amino-aryl-7-aryl-benzoxazole 12l | A549 (lung) | 0.4[2] | Doxorubicin | Equivalent[2] |
| Standard Anticancer Drugs | ||||
| 5-Fluorouracil (5-FU) | Various | Varies | - | - |
| Doxorubicin | A549 (lung) | 0.4 | - | - |
| Carmustine | U87MG (glioma) | 18.00[1] | - | - |
| Cisplatin | HeLa | 13.20[3] | - | - |
Note: The presented data is a compilation from various studies. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Recent studies have highlighted the potential of novel carbazole derivatives. For instance, certain carbazole amides and acylhydrazones have demonstrated significant cytotoxic activities against cancer cell lines, with some exhibiting greater potency than the standard drug 5-fluorouracil.[4] Notably, carbazole derivatives containing an acylhydrazone moiety have shown considerable selectivity between cancerous and normal cells.[4] Furthermore, specific aminocarbazole derivatives have been found to inhibit tumor growth and potentially reactivate mutant p53, a critical tumor suppressor.[5]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key in vitro assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or standard drugs and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[9]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[7] The intensity of the color is proportional to the number of viable cells.
Annexin V Apoptosis Assay
The Annexin V assay is a standard method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent dye like FITC.[10][11]
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[11]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.[11] PI is used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).[10]
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, apoptotic, and necrotic cells.[11]
Cell Cycle Analysis using Flow Cytometry
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is crucial for understanding the mechanism of action of anticancer drugs. The protocol involves staining the DNA of the cells with a fluorescent dye, typically Propidium Iodide (PI).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.[12][13][14] Store at -20°C for at least 2 hours.[14]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of RNA).[12]
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the differentiation of cell cycle phases.
Visualizing the Mechanisms of Action
To illustrate the underlying biological processes, the following diagrams depict a generalized experimental workflow and a potential signaling pathway influenced by this compound derivatives.
Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.
Caption: A putative signaling cascade affected by this compound compounds in cancer cells.
This guide serves as a foundational resource for the continued exploration of this compound derivatives as a viable class of anticancer therapeutics. The provided data and protocols aim to streamline research efforts and foster the development of more effective and selective cancer treatments.
References
- 1. asianjpr.com [asianjpr.com]
- 2. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selective-and-effective-anticancer-agents-synthesis-biological-evaluation-and-structure-activity-relationships-of-novel-carbazole-derivatives - Ask this paper | Bohrium [bohrium.com]
- 5. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Electrochemical Properties of Carbazole-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of various carbazole-based polymers. Due to a scarcity of published data specifically on poly(2-aminocarbazole), this report focuses on a comparative assessment of unsubstituted polycarbazole, the widely studied poly(N-vinylcarbazole) (PVK), and a polymer of an amino-substituted carbazole, poly(3-amino-9-ethylcarbazole), as a close analogue. This comparison aims to provide researchers with a valuable reference for understanding the structure-property relationships that govern the electrochemical behavior of this important class of conducting polymers.
Comparative Electrochemical Data
The following table summarizes key electrochemical parameters for the selected carbazole-based polymers, compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as electrolyte, solvent, and scan rate can influence the measured values.
| Polymer | Monomer Structure | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | Conductivity (S/cm) | Key Characteristics |
| Polycarbazole (PCz) | Carbazole | ~0.95 and ~1.60 | Reversible redox couples[1] | Varies with doping, can reach up to 10⁻⁵[2] | Good environmental stability, forms conductive films.[1] |
| Poly(N-vinylcarbazole) (PVK) | N-vinylcarbazole | Exhibits redox potential in the range of 2.5–4.6 V (vs. Na⁺/Na) in battery applications[3] | - | Photoconductive, generally an insulator in its undoped state.[4] | High thermal stability, widely used as a hole-transporting material.[5] |
| Poly(3-amino-9-ethylcarbazole) Derivative | 2-(9-ethylcarbazol-3-yliminomethyl)phenol | 1.12 and 1.45[6] | Irreversible reduction[6] | Not specified | The amino group influences the electronic properties and polymerization mechanism. |
Experimental Protocols
The data presented in this guide are derived from standard electrochemical characterization techniques. Below are detailed methodologies for the key experiments cited.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of electroactive species.[7][8]
-
Electrochemical Cell: A standard three-electrode setup is typically employed, consisting of a working electrode (e.g., platinum, glassy carbon, or indium tin oxide-coated glass), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[7]
-
Electrolyte Solution: The polymer film is immersed in a monomer-free electrolyte solution, which commonly consists of a supporting electrolyte (e.g., tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄)) dissolved in an appropriate organic solvent (e.g., acetonitrile or dichloromethane).[9]
-
Procedure: A potentiostat is used to apply a linearly varying potential to the working electrode. The potential is swept between two set points, and the resulting current is measured. The scan is then reversed back to the initial potential. This cycling process can be repeated for multiple scans to observe the stability of the polymer film. The scan rate (in mV/s) is a critical parameter that can provide information about the kinetics of the redox processes.[7][8]
-
Data Analysis: The resulting plot of current versus potential is a cyclic voltammogram. The peak potentials correspond to the oxidation and reduction of the polymer, providing information about its redox activity and stability.[8]
Conductivity Measurements
The electrical conductivity of the polymer films is a crucial parameter for many applications.
-
Sample Preparation: Polymer films are typically deposited onto an insulating substrate with pre-patterned electrodes (e.g., interdigitated electrodes) or measured using a four-point probe setup.
-
Measurement Technique (Four-Point Probe): This method is commonly used to minimize contact resistance. A constant current is passed through two outer probes, and the voltage is measured between two inner probes. The conductivity (σ) is then calculated using the measured resistance, the geometry of the probes, and the thickness of the film.
-
Doping: The conductivity of conducting polymers is highly dependent on the doping level. Doping can be achieved chemically by exposing the polymer to an oxidizing or reducing agent, or electrochemically by applying a potential in an electrolyte solution.
Visualizations
Experimental Workflow for Electrochemical Characterization
The following diagram illustrates a typical workflow for the synthesis and electrochemical characterization of carbazole-based polymers.
Structure-Property Relationship of Carbazole Polymers
The following diagram illustrates the influence of different substituents on the electrochemical properties of the carbazole polymer backbone.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Polyvinylcarbazole - Wikipedia [en.wikipedia.org]
- 5. ossila.com [ossila.com]
- 6. scispace.com [scispace.com]
- 7. Cyclic Voltammetry | Melville Laboratory for Polymer Synthesis [melville.group.ch.cam.ac.uk]
- 8. ossila.com [ossila.com]
- 9. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Aminocarbazole Analogues
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous journey. Among the promising scaffolds, the carbazole nucleus, a tricyclic aromatic heterocycle, has garnered significant attention. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-aminocarbazole analogues, offering insights into their therapeutic potential. By presenting key experimental data and methodologies, this document aims to facilitate the rational design of more potent and selective anticancer compounds.
The this compound scaffold has emerged as a crucial pharmacophore in the development of new therapeutic agents. Strategic modifications to this core structure have been shown to significantly influence the cytotoxic and mechanistic properties of the resulting analogues. This guide synthesizes findings from multiple studies to provide a clear comparison of these derivatives.
Comparative Analysis of Anticancer Activity
The antitumor efficacy of various this compound analogues has been evaluated across a range of human cancer cell lines. The following table summarizes the cytotoxic activities, represented by IC50 and GI50 values (the concentration required to inhibit 50% of cell growth), of selected compounds. This data highlights how substitutions on the carbazole ring and the amino group impact their potency.
| Compound ID | Carbazole Ring Substitutions | Amino Group Substitutions | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1a | Unsubstituted | -NH2 | NCI-H187 (Lung) | >50 | [1] |
| 1d | Unsubstituted | -NH-CH2-Ph | NCI-H187 (Lung) | 18.2 | [1] |
| 7g | 9-ethyl, 6-chloro | Acylhydrazone | A875 (Melanoma) | 3.2 | [2][3] |
| 7p | 9-ethyl, 6-nitro | Acylhydrazone | A875 (Melanoma) | 2.8 | [2][3] |
| C4 | 3,6-dinitro | Unsubstituted | MCF-7 (Breast) | 2.50 | [4] |
| C5 | 3,6-diamino | Unsubstituted | MCF-7 (Breast) | 8.32 | [4] |
| Compound 7 | Sulfonamide at C3 | Varied aryl | MCF7/ADR (Breast) | 0.003 | [5] |
| Compound 15 | Sulfonamide at C3 | Varied aryl | MCF7/ADR (Breast) | 0.002 | [5] |
Key Structure-Activity Relationship Insights
Analysis of the compiled data reveals several key trends in the SAR of this compound analogues:
-
Substitution on the Amino Group: Simple, unsubstituted 2-aminocarbazoles tend to exhibit lower cytotoxic activity. The introduction of substituents, such as a benzyl group (compound 1d ), can enhance potency.[1]
-
Modifications of the Carbazole Ring: The nature and position of substituents on the carbazole ring are critical for activity. For instance, the presence of nitro groups at the 3 and 6 positions (compound C4 ) leads to greater cytotoxicity compared to amino groups at the same positions (compound C5 ).[4]
-
Introduction of Heterocyclic Moieties: The incorporation of acylhydrazone moieties (compounds 7g and 7p ) has been shown to yield potent anticancer activity.[2][3]
-
Sulfonamide Derivatives: Carbazole sulfonamides (compounds 7 and 15 ) have demonstrated exceptionally high potency, with IC50 values in the nanomolar range, even against multidrug-resistant cell lines.[5] These compounds have been found to act as tubulin polymerization inhibitors, binding to the colchicine site.[5]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6][7][8][9]
Kinase Inhibition Assay
As many anticancer agents target protein kinases, a general protocol for a kinase inhibition assay is outlined.
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate (e.g., a peptide), and the this compound analogue at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a defined period.
-
Detection of Phosphorylation: Quantify the extent of substrate phosphorylation. This can be achieved through various methods, including:
-
Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing phosphorylation-specific antibodies labeled with fluorescent probes (e.g., TR-FRET or fluorescence polarization).
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: Determine the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.[10][11][12][13]
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Figure 1: A generalized workflow for the evaluation of this compound analogues.
Figure 2: Proposed mechanism of action for tubulin-targeting this compound analogues.
References
- 1. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selective-and-effective-anticancer-agents-synthesis-biological-evaluation-and-structure-activity-relationships-of-novel-carbazole-derivatives - Ask this paper | Bohrium [bohrium.com]
- 3. Selective and effective anticancer agents: Synthesis, biological evaluation and structure-activity relationships of novel carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. caymanchem.com [caymanchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Unraveling the Impact of Isomeric Structure on Carbazole-Based Device Performance
A study of three isomeric hole-transporting materials (HTMs), designated as V1209 (ortho-substituted), V1221 (meta-substituted), and V1225 (para-substituted), where a carbazole unit is linked to a central benzene ring at different positions, demonstrates the profound effect of isomerism on the photovoltaic performance of perovskite solar cells. These materials, when employed as the hole-transporting layer, yielded power conversion efficiencies (PCEs) of up to 17.81%.[1]
Data Presentation: A Quantitative Comparison
The performance of the isomeric HTMs was systematically evaluated based on their thermal stability, optical properties, ionization potential, hole mobility, and ultimately, their performance in perovskite solar cell devices. The key quantitative data are summarized in the tables below.
| Isomer | Designation | Decomposition Temperature (Td, 5% weight loss) (°C) | Glass Transition Temperature (Tg) (°C) |
| ortho | V1209 | 440 | 145 |
| meta | V1221 | 450 | 138 |
| para | V1225 | 460 | 155 |
Table 1: Thermal Properties of Isomeric Carbazole-Based Hole-Transporting Materials. The data indicates that all isomers possess high thermal stability, a crucial factor for long-term device stability.
| Isomer | Designation | Absorption λmax (nm) | Emission λmax (nm) | Optical Bandgap (eV) |
| ortho | V1209 | 368 | 435 | 3.02 |
| meta | V1221 | 365 | 433 | 3.05 |
| para | V1225 | 370 | 438 | 2.98 |
Table 2: Optical Properties of Isomeric Carbazole-Based Hole-Transporting Materials in THF Solution. The isomers exhibit similar absorption and emission characteristics in the blue region of the spectrum.
| Isomer | Designation | Ionization Potential (IP) (eV) | Zero-Field Hole Drift Mobility (μ₀) (cm²/Vs) |
| ortho | V1209 | 4.93 | 3.5 x 10⁻⁵ |
| meta | V1221 | 4.83 | 3.0 x 10⁻⁶ |
| para | V1225 | 4.91 | 3.0 x 10⁻⁵ |
Table 3: Electronic Properties of Isomeric Carbazole-Based Hole-Transporting Materials. The ionization potentials are well-aligned with the valence band of the perovskite active layer, facilitating efficient hole extraction. Notably, the meta-substituted isomer (V1221) exhibits a significantly lower hole mobility compared to the ortho and para isomers.
| Isomer | Designation | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| ortho | V1209 | 17.31 | 1.02 | 23.4 | 0.72 |
| meta | V1221 | 17.81 | 1.03 | 23.6 | 0.73 |
| para | V1225 | 17.81 | 1.03 | 23.6 | 0.73 |
Table 4: Photovoltaic Performance of Perovskite Solar Cells Employing Isomeric Carbazole-Based Hole-Transporting Materials. Despite its lower hole mobility, the device with the meta-isomer (V1221) achieved a comparable high efficiency to the para-isomer, suggesting that factors other than bulk mobility, such as interfacial properties, also play a crucial role in device performance.
Experimental Protocols
Synthesis of Isomeric Hole-Transporting Materials: The synthesis of the carbazole-terminated isomeric HTMs (V1209, V1221, and V1225) involved a multi-step process. The key final step was a Suzuki cross-coupling reaction between a carbazole-boronic acid derivative and the corresponding dibromo-isomers of the central benzene ring. The detailed synthesis and characterization of the intermediates and final products were performed using standard organic chemistry techniques, including NMR and mass spectrometry.
Fabrication of Perovskite Solar Cells: The perovskite solar cells were fabricated with the following architecture: FTO/bl-TiO₂/mp-TiO₂/Perovskite/HTM/Au.
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates were cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
TiO₂ Deposition: A compact blocking layer of TiO₂ (bl-TiO₂) was deposited by spray pyrolysis, followed by a mesoporous TiO₂ (mp-TiO₂) layer via spin coating.
-
Perovskite Layer Deposition: The triple-cation perovskite active layer (Cs₀.₀₅(MA₀.₁₇FA₀.₈₃)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃) was deposited using a one-step spin-coating method in a nitrogen-filled glovebox.
-
Hole-Transporting Layer Deposition: The isomeric HTMs were dissolved in chlorobenzene and deposited onto the perovskite layer by spin coating. The HTM solutions also contained additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP).
-
Gold Electrode Deposition: Finally, a gold back contact was deposited by thermal evaporation.
Characterization of Materials and Devices:
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) were used to determine the decomposition temperatures and glass transition temperatures.
-
Optical Properties: UV-vis absorption and photoluminescence spectroscopy were performed to characterize the optical properties of the HTMs in solution.
-
Electronic Properties: Photoelectron emission spectroscopy in air (PESA) was used to measure the ionization potentials of the HTM thin films. The hole drift mobility was determined using the xerographic time of flight technique.
-
Photovoltaic Performance: The current density-voltage (J-V) characteristics of the fabricated solar cells were measured under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
Visualization of Structure-Performance Relationship
Figure 1. Logical relationship between the isomeric structure of carbazole-based hole-transporting materials and their resulting device performance.
References
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of 2-Aminocarbazole
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 2-Aminocarbazole, a compound utilized in various research applications, is classified as a substance that is suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[1] Adherence to strict disposal protocols is therefore essential to mitigate potential risks to human health and the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Hazard Profile of this compound
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information.
| Hazard Classification | Description |
| Carcinogenicity | Suspected of causing cancer.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] |
| Physical State | Solid. |
| Appearance | Beige.[1] |
| Odor | Pungent.[1] |
Step-by-Step Disposal Protocol for this compound
The following procedures are designed to ensure the safe and compliant disposal of this compound waste. These steps are based on general hazardous waste management principles and specific information from safety data sheets.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat
2. Waste Collection:
-
Solid Waste: Carefully sweep up solid this compound and place it into a designated, labeled, and sealable hazardous waste container.[1] Avoid generating dust.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated and disposed of as hazardous waste.
-
Solutions: If this compound is in a solvent, it should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible wastes.[2][3]
3. Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[2][4]
-
Include the date the waste was first added to the container.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.[2]
-
Ensure the storage area is well-ventilated.
-
Do not accumulate large quantities of waste. Adhere to your institution's limits for hazardous waste accumulation.[4][5]
5. Disposal Request and Pickup:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the Environmental Health and Safety (EHS) office.[2][5]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1][2][6] This is crucial to prevent environmental contamination due to its high aquatic toxicity.[1]
6. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, carefully clean up the spill. For solid spills, sweep up the material and place it in a hazardous waste container.[1][6] For liquid spills, use an inert absorbent material, and then place the absorbent material into the hazardous waste container.
-
Report any significant spills to your EHS office, as they may need to notify local authorities.[1][6]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling 2-Aminocarbazole
Disclaimer: Information regarding the specific toxicological properties of 2-Aminocarbazole is limited. The following guidance is based on safety data for the closely related parent compound, 9H-Carbazole, and general best practices for handling potentially hazardous research chemicals. Researchers should always consult the most current Safety Data Sheet (SDS) for the specific product in use and perform a thorough risk assessment before beginning any work.
This compound is a chemical compound used in research and development. Due to its chemical structure, which it shares with other carbazoles, it is prudent to handle it as a substance that is potentially hazardous upon exposure. Carbazole is known to cause skin, eye, and respiratory irritation and is suspected of causing cancer[1][2]. Therefore, strict adherence to safety protocols is essential to minimize risk to laboratory personnel.
Hazard Identification
Based on data for 9H-Carbazole, the primary hazards include:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][2].
-
Specific target organ toxicity (single exposure): May cause respiratory irritation[1][2].
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects[1][2].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Best Practices |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when engineering controls are insufficient, when handling outside of a fume hood, or when there is a risk of dust formation[2][4]. Use in accordance with OSHA respirator regulations (29 CFR 1910.134)[4]. |
| Eye and Face Protection | Chemical safety goggles or a full-face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2]. Eyeglasses are not sufficient protection[5]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Butyl rubber, Neoprene) | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling[6]. |
| Body Protection | Long-sleeved laboratory coat or chemical-resistant coveralls | A disposable, long-sleeved gown that closes in the back is recommended[5]. Ensure cuffs are tight-fitting[5]. Do not wear contaminated clothing outside of the designated work area[5]. |
| Footwear | Closed-toe, chemical-resistant shoes and disposable shoe covers | Shoe covers should be skid-resistant and water-resistant[5]. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Planning
-
Review Documentation: Before handling, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Designate Work Area: All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation risk[2][4].
-
Assemble Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before starting work.
-
Verify Emergency Equipment: Confirm that safety showers and eyewash stations are unobstructed and operational[1][4].
Handling the Chemical
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transferring:
-
Perform all weighing and transfers of the solid compound inside a chemical fume hood or a ventilated balance enclosure.
-
Use tools (spatulas, weigh boats) appropriate for the quantity being handled to prevent spills.
-
Avoid actions that could generate dust.
-
-
In Solution: When working with this compound in solution, handle it within the fume hood. Avoid contact with skin and eyes[2].
-
General Practices: Do not eat, drink, or smoke in the handling area[7]. Wash hands thoroughly after handling the compound, even if gloves were worn[6].
In Case of a Spill
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Prevent the spill from spreading. For solid spills, avoid creating dust. Do not use water on a dry spill as it may create an inhalation hazard if the material is water-reactive (though this is not indicated for carbazole).
-
Cleanup:
-
Reporting: Report the spill to the laboratory supervisor or Environmental Health & Safety department.
Emergency and First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention[8][9]. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes[1][8]. Seek medical attention if irritation persists[1]. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[1][9]. Remove contact lenses if present and easy to do. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention[1][4]. |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid this compound waste, including contaminated weigh boats, paper towels, and gloves, must be collected in a designated, sealed, and clearly labeled hazardous waste container[10].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container. Do not pour down the drain[10].
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Container Management
-
Labeling: All waste containers must be labeled with a hazardous waste tag detailing the contents, including the full chemical name ("this compound") and approximate concentrations[10].
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, and in secondary containment[10]. Keep containers closed except when adding waste[10].
Disposal of Empty Containers
-
Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone).
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous liquid waste[10]. For highly toxic chemicals, the first three rinses must be collected[10].
-
Final Disposal: Once thoroughly rinsed and air-dried, the container can be disposed of according to institutional policies, which may include disposal as regular solid waste or recycling.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. cprcertificationnow.com [cprcertificationnow.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
